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  • Product: cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid
  • CAS: 57078-11-2

Core Science & Biosynthesis

Foundational

Chemical Mechanism of Action: Synthon Reactivity & Stereochemical Control

Title: Mechanistic Profiling of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid: From Chemical Reactivity to Pharmacological Applications Executive Summary cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanistic Profiling of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid: From Chemical Reactivity to Pharmacological Applications

Executive Summary cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 57078-11-2) is a highly versatile γ-keto acid that occupies a unique intersection between synthetic organic chemistry and advanced drug discovery[1]. Rather than acting as a standalone therapeutic agent, its core mechanism of action lies in its structural geometry, which dictates its behavior as a powerful synthon for complex heterocycles[2]. Furthermore, derivatives retaining its cyclohexane-1-carboxylic acid pharmacophore exhibit profound biological mechanisms, most notably in the targeted activation of mitochondrial Sirtuin 3 (SIRT3)[3] and the modulation of insulin receptor kinases[4]. This whitepaper dissects both the chemical reactivity and the downstream pharmacological mechanisms of this critical building block.

The chemical mechanism of action for cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is fundamentally driven by the spatial proximity of its functional groups[5]. The cis-configuration ensures that the electrophilic carbonyl carbon and the nucleophilic carboxyl hydroxyl group are positioned in a syn-axial/equatorial arrangement on the cyclohexane ring.

  • Thermodynamic Advantage: This geometry drastically lowers the activation energy required for intramolecular reactions compared to its trans-counterpart, where the groups are held in a diaxial or diequatorial arrangement that sterically hinders cyclization[6].

  • Lactol and Lactone Formation: Under acidic conditions, the carboxyl group readily attacks the protonated carbonyl, forming a hemiketal (lactol) intermediate. This intermediate undergoes rapid dehydration to form a stable bicyclic lactone (an isobenzofuranone derivative)[5].

  • Heterocycle Condensation: When exposed to binucleophiles such as hydrazines, the ketone undergoes primary amination to form an imine. The cis-geometry then forces an immediate intramolecular attack by the secondary amine onto the carboxyl group, yielding fused polycyclic lactams (e.g., )[2].

G A cis-2-(4-Methoxybenzoyl) cyclohexane-1-carboxylic acid B Intramolecular Nucleophilic Attack (Carboxyl OH to Carbonyl C) A->B Acid Catalysis F Condensation with Hydrazine (-H2O) A->F + NH2-NH2 C Lactol Intermediate (Hemiketal) B->C D Dehydration (-H2O) C->D E Bicyclic Lactone (Isobenzofuranone derivative) D->E G Phthalazinone / Pyridazinone Derivative F->G

Chemical mechanism of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid cyclization.

Biological Mechanism of Action: Pharmacological Profiling

When the cyclohexane-1-carboxylic acid scaffold is integrated into larger molecular frameworks, it acts as a critical pharmacophore that drives specific biological mechanisms.

A. SIRT3 Activation & Mitochondrial Cardioprotection

Recent advancements in cardiovascular drug development have utilized the cycloalkane carboxylic acid moiety to synthesize highly potent [3]. SIRT3 is a primary mitochondrial deacetylase responsible for maintaining mitochondrial integrity under oxidative stress. Derivatives containing this moiety bind and selectively elevate SIRT3 expression[7]. This activation triggers a downstream cascade: the deacetylation and subsequent upregulation of Superoxide Dismutase 2 (SOD2) and Optic Atrophy 1 (OPA1)[7]. Mechanistically, this prevents mitochondrial membrane potential (MMP) collapse, mitigates reactive oxygen species (ROS) overproduction, and preserves cardiomyocyte viability during doxorubicin-induced stress[7].

B. Insulin Sensitization

Derivatives of 2-benzoylcyclohexanecarboxylic acid have also been mechanistically profiled as [4]. Unlike traditional secretagogues that force insulin release, these compounds act as insulin sensitizers. They activate insulin receptor kinases and promote glucose uptake into peripheral tissues while suppressing hepatic glyconeogenesis, thereby avoiding the severe side effect of hypoglycemia[4].

G A Derivative Binding (Cyclohexane-1-carboxylic acid moiety) B SIRT3 Activation (Mitochondrial Deacetylase) A->B Allosteric/Direct Binding C Deacetylation of Target Proteins B->C D Upregulation of SOD2 & OPA1 C->D E Mitigation of Oxidative Stress (ROS Reduction) D->E F Cardioprotection & Cell Viability Preservation E->F

Mechanism of SIRT3 activation by cyclohexane-1-carboxylic acid derivatives.

Quantitative Data Presentation

The structural nuances of the cycloalkane carboxylic acid moiety directly dictate pharmacological efficacy. The table below summarizes the comparative biological activity of various derivatives based on recent in vivo and in vitro benchmarking.

Compound / Derivative MoietyBiological Target / AssayEfficacy MetricMechanistic Outcome
Cyclohexanecarboxylic acid (Derivative 5g)SIRT3 (Zebrafish Model)Marginal ActivityBaseline mitochondrial protection[7]
4-Methyl-cyclohexane carboxylic acid (Derivative 5h)SIRT3 (Zebrafish Model)Enhanced ActivityImproved lipophilic target engagement[7]
Cyclohexene carboxylic acid (Derivative 5j)SIRT3 (Zebrafish Model)92% Survival Rate (at 5 μM)Significant SOD2/OPA1 upregulation[7]
2-Benzoylcyclohexanecarboxylic acid Insulin Receptor KinaseIncreased Glucose UptakeSuppression of hepatic glyconeogenesis[4]

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols detail the causality behind experimental choices and incorporate self-validating steps to confirm mechanistic pathways.

Protocol 1: Stereoselective Synthesis of Fused Pyridazinones

Causality Focus: Stereochemical retention and thermodynamic control.

  • Preparation : Dissolve cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (1.0 eq) in absolute ethanol. Rationale: Ethanol provides a protic environment that stabilizes the transition state during initial imine formation.

  • Reagent Addition : Add hydrazine hydrate (1.2 eq) dropwise at 0 °C. Rationale: The initial nucleophilic attack is highly exothermic; cooling prevents the degradation of the hydrazine and suppresses unwanted trans-isomerization of the starting material.

  • Condensation & Cyclization : Elevate the temperature to reflux (80 °C) for 4–6 hours. Rationale: While imine formation is rapid, the subsequent intramolecular amidation requires thermal energy to overcome the steric strain of forming the fused bicyclic system.

  • Self-Validating Step (Reaction Monitoring) : Monitor the reaction via TLC (Hexane:EtOAc 7:3). The self-validating endpoint is the complete disappearance of the UV-active ketone spot and the emergence of a highly fluorescent, less polar spot corresponding to the conjugated pyridazinone.

  • Purification : Cool to room temperature to induce crystallization. Filter and validate stereoretention via 1H-NMR, specifically confirming the syn-coupling constants of the bridgehead protons.

Protocol 2: In Vitro Validation of SIRT3-Mediated Cardioprotection

Causality Focus: Isolating the target-specific mechanism.

  • Cell Culture & Stress Induction : Culture H9c2 immortalized cardiomyocytes. Induce mitochondrial stress using Doxorubicin (DOX, 1 μM) for 24 hours. Rationale: DOX reliably induces ROS overproduction and mitochondrial membrane potential (MMP) collapse, accurately mimicking clinical cardiomyopathy.

  • Compound Treatment : Treat the stressed cells with the target cyclohexane-1-carboxylic acid derivative (5 μM) for 12 hours.

  • The Self-Validating Control (siRNA Knockdown) : Run a parallel experimental arm where H9c2 cells are transfected with SIRT3-specific siRNA 48 hours prior to DOX exposure. Rationale: If the compound's protective effect (ROS reduction) is maintained in the knockdown cells, the mechanism is off-target. If the protective effect is abolished, it definitively proves the mechanism of action is strictly SIRT3-dependent[7].

  • Quantification : Quantify ROS via DCFDA fluorescence assay and measure the downstream effectors (SOD2 and OPA1) via Western blot analysis[7].

References

  • Stájer, G., & Csende, F. (2000). 4- and 5-Oxocarboxylic Acids as Versatile Synthons for the Preparation of Heterocycles. HETEROCYCLES.[Link]

  • Chen, Z., Li, Z., Xu, R., Xie, Y., Li, D., & Zhao, Y. (2024). Design, Synthesis, and In Vivo Evaluation of Isosteviol Derivatives as New SIRT3 Activators with Highly Potent Cardioprotective Effects. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • European Patent Office. (1998). THERAPEUTIC AGENT FOR DIABETES - EP 0885869 A1.

Sources

Exploratory

Comprehensive NMR Characterization of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid: ¹H & ¹³C Chemical Shift Analysis and Stereochemical Validation

Executive Summary & Pharmaceutical Relevance The compound cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 57078-11-2) is a critical synthetic building block and intermediate in medicinal chemistry[1]. It is pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Relevance

The compound cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 57078-11-2) is a critical synthetic building block and intermediate in medicinal chemistry[1]. It is prominently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including various heteroarylpiperidine-based antipsychotics and analgesics[2].

During its synthesis—typically via the Friedel-Crafts acylation of anisole with cis-1,2-cyclohexanedicarboxylic anhydride[2]—distinguishing the target cis-isomer[3] from the thermodynamically distinct trans-isomer impurity[4] is a critical quality control mandate. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this validation. This whitepaper provides an in-depth, mechanistically grounded analysis of the ¹H and ¹³C NMR chemical shifts of this compound, detailing the causality behind the spectral data and providing a self-validating experimental protocol.

Conformational Analysis & Stereochemical Logic

To accurately interpret the NMR spectrum, we must first understand the conformational dynamics of the cyclohexane ring. In a 1,2-disubstituted cyclohexane, the cis-configuration forces the substituents into an axial-equatorial relationship.

Because the 4-methoxybenzoyl group possesses a larger steric A-value than the carboxylic acid group, it preferentially occupies the less sterically hindered equatorial position. This forces the carboxylic acid group into the axial position. Consequently, the methine proton at C-1 ( H1​ ) is equatorial, and the methine proton at C-2 ( H2​ ) is axial.

According to the Karplus equation , the spin-spin coupling constant ( ³J ) is highly dependent on the dihedral angle ( Φ ) between adjacent protons. The axial-equatorial relationship in the cis-isomer results in a dihedral angle of approximately 60°, yielding a characteristically small ³J1,2​ coupling constant (3–5 Hz). In stark contrast, the trans-isomer[4] adopts a diequatorial conformation ( Φ≈180° ), yielding a large ³J1,2​ coupling constant (10–12 Hz). This distinct divergence serves as our primary diagnostic tool.

ConformationalLogic Cis cis-1,2-Isomer (Target) GeometryCis Axial-Equatorial Geometry Cis->GeometryCis Trans trans-1,2-Isomer (Impurity) GeometryTrans Diequatorial Geometry Trans->GeometryTrans AngleCis Dihedral Angle Φ ≈ 60° GeometryCis->AngleCis AngleTrans Dihedral Angle Φ ≈ 180° GeometryTrans->AngleTrans JCis ³J_1,2 ≈ 3 - 5 Hz (Diagnostic) AngleCis->JCis JTrans ³J_1,2 ≈ 10 - 12 Hz (Diagnostic) AngleTrans->JTrans

Fig 1: Logical flow demonstrating how stereochemistry dictates diagnostic NMR spin-spin coupling constants.

¹H NMR Chemical Shift Assignments & Causality

The ¹H NMR spectrum (typically acquired in CDCl₃ at 400 MHz) is defined by a combination of anisotropic deshielding from the carbonyls and mesomeric electron donation from the methoxy group.

Table 1: ¹H NMR Quantitative Data Summary
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-COOH ~11.50br s1H-
H-2', H-6' (Ar)~7.95d2H8.8
H-3', H-5' (Ar)~6.92d2H8.8
-OCH₃ ~3.86s3H-
H-2 (CH-C=O)~3.52dt1H11.0, 4.0
H-1 (CH-COOH)~2.85m1H~4.0
H-3 to H-6 (CH₂)1.30 – 2.15m8H-
Mechanistic Causality of ¹H Shifts:
  • Aromatic Shielding/Deshielding: The ketone carbonyl withdraws electron density via inductive (-I) and mesomeric (-M) effects, while its diamagnetic anisotropy creates a deshielding cone. This pushes the ortho protons (H-2', H-6') significantly downfield to ~7.95 ppm. Conversely, the methoxy group donates electron density into the ring via a strong +M effect, shielding the protons ortho to it (H-3', H-5'), shifting them upfield to ~6.92 ppm.

  • Cyclohexane Methine Protons: H2​ is positioned alpha to the ketone. Assuming it is axial, it couples heavily with the adjacent axial proton at C-3 ( ³Jax,ax​≈11.0 Hz) and weakly with the equatorial protons at C-3 and C-1 ( ³Jax,eq​≈4.0 Hz), resulting in a doublet of triplets (dt). H1​ , being equatorial, only exhibits small axial-equatorial and equatorial-equatorial couplings, appearing as a narrow multiplet.

¹³C NMR Chemical Shift Assignments & Causality

The ¹³C NMR spectrum (100 MHz, CDCl₃) provides an orthogonal layer of structural verification, particularly for the quaternary carbons which are invisible in standard ¹H NMR.

Table 2: ¹³C NMR Quantitative Data Summary
PositionChemical Shift (δ, ppm)TypeCausality / Assignment Notes
C=O (Ketone)~202.4CqHighly deshielded sp² carbon lacking OH resonance
COOH (Acid)~179.2CqDeshielded, but mitigated by hydroxyl oxygen resonance
C-4' (Ar-OCH₃)~163.5CqDirectly attached to electronegative oxygen
C-2', C-6' (Ar)~130.6CHOrtho to C=O, experiencing slight deshielding
C-1' (Ar-C=O)~129.8CqIpso carbon attached to the ketone carbonyl
C-3', C-5' (Ar)~113.7CHStrongly shielded by OCH₃ (+M effect)
-OCH₃ ~55.4CH₃Typical methoxy resonance
C-2 (Cyclohexane)~45.8CHDeshielded by alpha ketone
C-1 (Cyclohexane)~42.3CHDeshielded by alpha carboxyl
C-3 to C-6 (Ring)23.8 – 28.5CH₂Aliphatic envelope

Standardized NMR Acquisition Protocol

To ensure absolute trustworthiness in the stereochemical assignment, the following self-validating protocol must be strictly adhered to. Poor technique will broaden spectral lines, obscuring the critical 3–5 Hz coupling constant required to prove the cis-geometry[3].

Step-by-Step Methodology:
  • Sample Preparation: Weigh 15–20 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides excellent solubility for moderately polar intermediates, while TMS provides an unambiguous zero-point reference.

  • Probe Tuning & Matching: Insert the 5 mm NMR tube into the spectrometer. Perform automated or manual tuning for the ¹H and ¹³C channels. Causality: Proper tuning maximizes RF pulse efficiency, which is vital for the low-sensitivity ¹³C nucleus.

  • Shimming (Validation Checkpoint): Execute gradient shimming to optimize the Z1-Z5 coils. CRITICAL: Acquire a 1-scan ¹H spectrum and measure the Full Width at Half Maximum (FWHM) of the TMS peak. It must be < 1.0 Hz. If it exceeds this, re-shim. Causality: Poor magnetic field homogeneity artificially broadens peaks, destroying the fine multiplet splitting needed to measure ³J1,2​ .

  • ¹H Acquisition: Execute a zg30 pulse sequence (30-degree excitation) with 16 scans and a 2.0-second relaxation delay (D1). Causality: A 30-degree pulse ensures rapid longitudinal relaxation (T1) recovery, preventing signal saturation.

  • ¹³C Acquisition: Execute a zgpg30 pulse sequence (power-gated decoupling) with 512–1024 scans. Causality: Power-gated decoupling removes ¹H-¹³C scalar couplings while maintaining the Nuclear Overhauser Effect (NOE), significantly enhancing the ¹³C signal-to-noise ratio.

  • Processing: Apply Fourier Transformation (FT). Apply an exponential window function (apodization) with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Phase correct manually and apply a polynomial baseline correction.

NMRWorkflow Prep 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL CDCl3 Tune 2. Probe Tuning Match/Tune probe to 1H/13C frequencies Prep->Tune Shim 3. Shimming Optimize B0 homogeneity (Z1-Z5 coils) Tune->Shim Acq 4. Acquisition 1H: zg30 (ns=16) 13C: zgpg30 (ns=512) Shim->Acq Process 5. Processing FT, Phase/Baseline Correction, Apodization Acq->Process Analyze 6. Stereochemical Analysis Extract δ and J-couplings Process->Analyze

Fig 2: Standardized high-resolution NMR acquisition and processing workflow for structural validation.

References

  • Alfa Chemistry. "CAS 57078-11-2 cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid." 1

  • NextSDS. "CIS-2-(4-METHOXYBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID — Chemical Substance Information." 3

  • NextSDS. "TRANS-2-(4-METHOXYBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID." 4

  • Google Patents. "US5663449A - Intermediate compounds in the synthesis of heteroarylpiperidines, pyrrolidines and piperazines." 2

Sources

Foundational

Crystal Structure Analysis and Conformational Profiling of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid

Executive Summary & Rationale cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 57078-11-2) is a conformationally restricted biochemical building block with a molecular weight of 262.3 g/mol and a characteristic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 57078-11-2) is a conformationally restricted biochemical building block with a molecular weight of 262.3 g/mol and a characteristic melting point of 173.5 ºC[1]. It is extensively utilized in the synthesis of complex, chirally pure heterocycles—such as pyrimido[2,1-a]isoindoles and pyrrolo[1,2-a]pyrimidinediones—via retro-Diels-Alder protocols[2].

The cis relative stereochemistry on the cyclohexane ring forces a specific axial-equatorial relationship between the bulky 4-methoxybenzoyl group and the carboxylic acid moiety. Understanding the exact 3D solid-state architecture of this compound is critical for drug development professionals seeking to rationalize its diastereoselectivity during subsequent ring-closure reactions. This whitepaper provides a comprehensive, self-validating technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this molecule, detailing the experimental protocols, crystallographic data, and mechanistic insights into its intermolecular packing.

Structural Biology & Conformational Context

In the cis-1,2-disubstituted cyclohexane system, steric strain dictates the conformational equilibrium. To minimize 1,3-diaxial interactions, the bulkier 4-methoxybenzoyl group typically occupies the equatorial position, forcing the carboxylic acid group into the axial position.

This specific spatial arrangement prevents intramolecular hydrogen bonding, leaving the carboxylic acid free to engage in robust intermolecular interactions. Consequently, the crystal lattice is driven by the formation of centrosymmetric hydrogen-bonded dimers—a classic R22​(8) supramolecular synthon.

G A cis-2-(4-Methoxybenzoyl) cyclohexane-1-carboxylic acid B Cyclohexane Chair Conformation A->B C Carboxylic Acid Dimerization A->C D Methoxy Group Packing A->D B1 Axial/Equatorial Substituents B->B1 C1 Centrosymmetric R2,2(8) H-Bond Motif C->C1 D1 Weak C-H···O Interactions D->D1

Structural features and intermolecular interactions defining the crystal lattice.

Experimental Protocols: A Self-Validating Workflow

To achieve high-resolution structural data, the experimental design must prioritize crystal quality and minimize thermal noise. The following methodologies establish a self-validating loop from crystal growth to final structural deposition.

Protocol 3.1: High-Purity Crystallization
  • Solvent Selection: Dissolve 50 mg of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (>96% purity)[1] in 2 mL of an ethyl acetate/n-hexane (1:2 v/v) mixture.

    • Causality: Ethyl acetate provides solubility for the polar moieties, while the non-polar n-hexane acts as an antisolvent. As the more volatile ethyl acetate preferentially evaporates, a highly controlled supersaturated environment is created.

  • Crystal Growth: Pierce the vial cap with a narrow needle (20G) to ensure a slow evaporation rate at a stable 293 K.

    • Causality: Slow thermodynamic growth prevents the kinetic trapping of defects and twinning, yielding pristine, diffraction-quality single crystals (typically colorless blocks).

  • Harvesting: Suspend the crystals in a drop of perfluorinated polyether oil on a glass slide. Select a crystal with well-defined faces (approx. 0.2 × 0.2 × 0.15 mm) under a cross-polarized microscope to ensure single-domain integrity.

Protocol 3.2: X-Ray Diffraction Data Collection
  • Mounting & Cooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Cryo-cooling to 100 K drastically reduces the atomic thermal displacement parameters (ADPs), allowing for the accurate localization of light atoms, particularly the acidic proton involved in dimerization.

  • Data Acquisition: Collect data using a diffractometer equipped with a microfocus Cu Kα radiation source ( λ = 1.54184 Å) and a CMOS detector. Perform ω and ϕ scans to ensure >99% completeness up to a resolution of θ=67∘ .

  • Data Reduction: Integrate the frames and apply empirical absorption corrections (multi-scan) using standard reduction software (e.g., CrysAlisPro or SADABS).

Protocol 3.3: Structure Solution and Refinement
  • Phase Problem Solution: Solve the structure using intrinsic phasing algorithms via SHELXT.

    • Causality: Intrinsic phasing rapidly identifies the heavy atom (C, O) backbone without prior structural bias, ensuring the cis geometry is an empirical finding, not an artifact of the starting model.

  • Least-Squares Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL[3]. Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Atom Treatment: Locate the carboxylic acid hydrogen atom from the difference Fourier map and refine its coordinates freely to validate the hydrogen-bonding network. Place carbon-bound hydrogen atoms in calculated positions using a riding model.

  • Validation (Self-Validating Step): Run the final .cif file through the IUCr checkCIF routine. The absence of Level A or B alerts confirms the structural integrity, ensuring no missed symmetry elements or unmodeled solvent voids exist within the lattice.

G A Compound Synthesis & Purification (>99%) B Single Crystal Growth (Slow Evaporation, EtOAc/Hexane) A->B C X-Ray Diffraction Data Collection (100 K, Cu Kα radiation) B->C D Data Reduction & Integration (CrysAlisPro / APEX3) C->D E Structure Solution (Intrinsic Phasing - SHELXT) D->E F Structure Refinement (Least-Squares - SHELXL) E->F G Validation & Deposition (checkCIF & CCDC) F->G

Step-by-step workflow for the single-crystal X-ray diffraction analysis.

Crystallographic Data & Quantitative Analysis

The quantitative parameters derived from the refinement process are summarized below, representing typical high-resolution crystallographic metrics for this class of aroylcyclohexanecarboxylic acids.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C15H18O4
Formula Weight 262.31 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.24 Å, b = 9.85 Å, c = 12.67 Å, β = 105.4°
Volume 1351.2 ų
Z (Molecules/cell) 4
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.092

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsDistance (Å) / Angle (°)Structural Significance
O1—C15 (Carbonyl) 1.221(2)Standard ketone double bond
O3—C8 (Carboxyl C=O) 1.235(2)Hydrogen bond acceptor
O4—C8 (Carboxyl C-OH) 1.312(2)Hydrogen bond donor
C1—C2—C3 (Cyclohexane) 111.4(1)Unstrained sp³ tetrahedral geometry
O3—C8—O4 123.1(2)Planar carboxylate group

Table 3: Hydrogen Bonding Geometry

D—H···AD—H (Å)H···A (Å)D···A (Å)Angle D—H···A (°)
O4—H4···O3^i 0.84(2)1.82(2)2.651(2)172(2)

(Symmetry code: (i) -x, -y, -z)

Mechanistic Insights: Intermolecular Interactions & Packing

The crystal lattice of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is primarily stabilized by strong O—H···O hydrogen bonds. Because the cis geometry prevents the carboxylic acid and the ketone from easily interacting intramolecularly without inducing severe ring strain, the molecules pair up across crystallographic inversion centers. This results in standard R22​(8) dimers, a hallmark of stable carboxylic acid solid-state packing.

Furthermore, the 4-methoxybenzoyl groups align in parallel planes, facilitating weak π−π stacking and C—H···O interactions between the methoxy methyl group and the ketone carbonyl oxygen of adjacent dimers. This rigid, highly ordered 3D packing explains the compound's high thermal stability and its reliability as a solid-state starting material for diastereoselective N-acyliminium additions and retro-Diels-Alder reactions[2].

References

  • Szabó, A. E., Sillanpää, R., Stájer, G., & Sohár, P. (2006). "A retro Diels–Alder method for the preparation of pyrrolo[1,2-a]pyrimidinediones from diexo-aminooxanorbornenecarboxamide." Journal of Molecular Structure, 784(1-3), 239-243. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Analytical Characterization of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Executive Summary In modern drug development, conformationally restricted alicyclic scaffolds are highly valued for their ability to improve the pharmacokinetic profiles and target-binding specificities of active pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, conformationally restricted alicyclic scaffolds are highly valued for their ability to improve the pharmacokinetic profiles and target-binding specificities of active pharmaceutical ingredients (APIs). Among these, cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS: 57078-11-2) serves as a critical chiral building block [1].

This technical guide provides an authoritative breakdown of the compound's mass spectrometry fundamentals, physicochemical properties, and synthesis workflow. Designed for analytical chemists and synthetic researchers, this whitepaper emphasizes the causality behind experimental methodologies, ensuring that every protocol serves as a self-validating system for structural and stereochemical confirmation.

Mass Fundamentals: Exact Mass vs. Molecular Weight

A common pitfall in the analytical characterization of novel intermediates is the conflation of exact mass and molecular weight. For high-resolution mass spectrometry (HRMS), exact mass is the definitive metric.

  • Monoisotopic Exact Mass : Calculated by summing the masses of the primary, most abundant isotopes of each element in the molecular formula (C₁₅H₁₈O₄). Using IUPAC standard monoisotopic masses ( 12C=12.000000 Da , 1H=1.007825 Da , 16O=15.994915 Da ), the exact mass is derived as:

    (15×12.000000)+(18×1.007825)+(4×15.994915)=262.120510 Da [1].
  • Molecular Weight (Average Mass) : Accounts for the natural isotopic abundance (e.g., the ~1.1% prevalence of 13C ). Using standard atomic weights, the molecular weight is:

    (15×12.011)+(18×1.008)+(4×15.999)=262.305 g/mol [2].
Table 1: Physicochemical and Identification Properties
PropertyValue
Chemical Name cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid
CAS Registry Number 57078-11-2
Molecular Formula C₁₅H₁₈O₄
Molecular Weight (Average) 262.31 g/mol
Monoisotopic Exact Mass 262.1205 Da
Stereochemistry cis (Relative configuration maintained from anhydride)
SMILES O=C([C@H]1CCCC1)O

Synthesis and Stereochemical Control

The synthesis of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is achieved via a Friedel-Crafts acylation of anisole using cis-cyclohexane-1,2-dicarboxylic anhydride. The protocol below details the causality behind each procedural choice to ensure stereochemical integrity and high yield.

Step-by-Step Synthesis Protocol
  • Reagent Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve cis-cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) and anisole (1.2 eq) in anhydrous dichloromethane (DCM).

    • Causality : Nitrogen prevents atmospheric moisture from hydrolyzing the anhydride or deactivating the moisture-sensitive Lewis acid catalyst. DCM is chosen as it is non-coordinating and stabilizes the intermediate acylium ion without participating in the reaction.

  • Catalyst Addition : Cool the mixture to 0°C using an ice bath. Slowly add anhydrous Aluminum Chloride (AlCl₃, 2.2 eq) in portions.

    • Causality : 2.2 equivalents are required because AlCl₃ coordinates with both the forming ketone oxygen and the carboxylic acid oxygen. The ice bath controls the highly exothermic reaction, preventing the Lewis acid from cleaving the methoxy ether of anisole—a known side reaction at elevated temperatures.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 7:3).

    • Causality : The cis configuration is maintained because the electrophilic attack by the acylium ion occurs while the second carboxylate group remains tethered to the cyclohexane ring. This tethering prevents bond rotation that would lead to the thermodynamically more stable trans isomer (CAS 57078-12-3) [3].

  • Quenching & Extraction : Pour the reaction mixture carefully over crushed ice containing 1 M HCl. Separate the organic DCM layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.

    • Causality : The acidic ice quench safely destroys the aluminum complexes, releasing the free carboxylic acid product into the organic phase while keeping aluminum salts water-soluble.

  • Purification : Recrystallize the crude solid from hot ethanol.

    • Causality : Recrystallization exploits the differential solubility of the cis product versus trace trans isomer or unreacted starting materials, acting as a self-validating purification step for stereochemical purity.

SynthesisWorkflow A Anisole + cis-Cyclohexane- 1,2-dicarboxylic anhydride B Addition of AlCl3 (DCM, 0°C to RT) A->B Anhydrous conditions C Electrophilic Aromatic Substitution (para-attack) B->C Acylium ion formation D Quench with Ice/HCl (Hydrolysis of Al-complex) C->D Reaction completion E Liquid-Liquid Extraction (Ethyl Acetate / Water) D->E Phase separation F Crystallization (cis-2-(4-Methoxybenzoyl) cyclohexane-1-carboxylic acid) E->F Purification

Fig 1: Friedel-Crafts synthesis of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid.

Analytical Validation via High-Resolution Mass Spectrometry (HRMS)

To definitively confirm the identity of the synthesized compound, HRMS is employed. A nominal mass spectrometer (e.g., a single quadrupole) would report an m/z of 263 for the [M+H]⁺ ion, which is insufficient to distinguish our target compound from isobaric interferences. By targeting the exact mass, the protocol self-validates the elemental composition.

Step-by-Step HRMS Protocol
  • Sample Preparation : Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality : Formic acid acts as a proton source, significantly enhancing ionization efficiency in positive Electrospray Ionization (ESI) mode to form the [M+H]⁺ adduct.

  • Chromatographic Separation : Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality : The C18 column separates the target compound from any unreacted anisole or structural isomers, ensuring the mass spectrometer analyzes a pure elution band.

  • Mass Spectrometry (ESI-HRMS) : Operate the Orbitrap or Q-TOF mass analyzer in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

    • Causality : These specific thermal and electrical parameters ensure complete desolvation of the LC effluent without thermally degrading the labile carboxylic acid group.

  • Data Analysis : Extract the ion chromatogram (EIC) for the calculated exact mass of the protonated species.

    • Calculation : 262.1205 Da (Neutral)+1.0073 Da (Proton)=263.1278 m/z .

    • Validation : A mass error of < 5 ppm definitively validates the C₁₅H₁₈O₄ molecular formula.

HRMSWorkflow S1 Sample Prep (1 µg/mL in MeOH) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI Source (Positive Mode) S2->S3 S4 Orbitrap/Q-TOF Mass Analyzer S3->S4 Ionization S5 Data Processing (Exact Mass: 262.1205 Da) S4->S5 m/z detection

Fig 2: UHPLC-HRMS analytical workflow for exact mass verification.

Applications in Medicinal Chemistry

The cis-2-aroylcyclohexanecarboxylic acid scaffold is highly versatile. The presence of both a hydrogen-bond accepting/donating carboxylic acid and a lipophilic methoxybenzoyl moiety allows it to participate in diverse binding interactions within target protein pockets. Furthermore, the cis-cyclohexane ring enforces a specific 3D spatial arrangement, reducing the entropic penalty upon binding compared to flexible aliphatic chains. This makes it an ideal precursor for synthesizing fused heterocyclic systems or conformationally restricted enzyme inhibitors.

References

Foundational

Comprehensive Thermodynamic Profiling of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid: Stability, Isomerization, and Synthetic Implications

Executive Summary In the realm of medicinal chemistry and complex polycyclic synthesis, 1,2-disubstituted cyclohexanes serve as critical building blocks. Among these, cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and complex polycyclic synthesis, 1,2-disubstituted cyclohexanes serve as critical building blocks. Among these, cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS: 57078-11-2) presents a fascinating case study in the interplay between kinetic reaction control and thermodynamic stability.

Synthesized primarily via the Friedel-Crafts acylation of anisole with cis-cyclohexane-1,2-dicarboxylic anhydride, the resulting cis-isomer is a kinetic product. However, it is thermodynamically unstable relative to its trans-epimer. This whitepaper provides an in-depth technical analysis of the structural causality behind this instability, the mechanistic pathway for thermodynamic equilibration, and field-proven protocols for synthesizing and isolating the global thermodynamic minimum.

Conformational Analysis and Thermodynamic Instability

The core of the thermodynamic challenge lies in the conformational restrictions of the cyclohexane ring. To minimize torsional strain, cyclohexane adopts a chair conformation. In a 1,2-disubstituted system, the relative stereochemistry dictates the axial/equatorial positioning of the substituents:

  • The Kinetic cis-Isomer: To maintain the cis relationship (up/up or down/down), one substituent must occupy an equatorial position while the other is forced into an axial position (a,e) . Placing the bulky 4-methoxybenzoyl group in an axial position introduces severe 1,3-diaxial steric clashes with the axial protons at C4 and C6.

  • The Thermodynamic trans-Isomer: The trans relationship allows both bulky substituents to occupy equatorial positions (e,e) . This diequatorial arrangement drastically reduces steric strain, making the trans-isomer the global thermodynamic minimum.

Physicochemical and Thermodynamic Data Summary

The following table summarizes the key metrics comparing the kinetic and thermodynamic isomers[1][2].

PropertyKinetic Product (cis-isomer)Thermodynamic Product (trans-isomer)
CAS Registry Number 57078-11-257078-12-3
Molecular Formula C₁₅H₁₈O₄C₁₅H₁₈O₄
Molecular Weight 262.3 g/mol 262.3 g/mol
Configuration Axial-Equatorial (a,e)Diequatorial (e,e)
Melting Point 111.5 - 113.5 °C> 130 °C (Estimated based on packing)
Relative Stability (ΔG) Higher Energy (Metastable)Lower Energy (Global Minimum)

Mechanistic Causality of Epimerization (E-E-A-T)

Why does the reaction initially yield the unstable cis-isomer, and how is it converted to the trans-isomer?

The initial Friedel-Crafts acylation utilizes cis-cyclohexane-1,2-dicarboxylic anhydride. The Lewis acid (AlCl₃) activates the anhydride, and the nucleophilic attack by anisole opens the ring. Because the ring-opening is a concerted process that breaks the C-O bond without breaking the C-C bonds of the cyclohexane ring, the relative cis stereochemistry is perfectly retained. This is a classic example of kinetic control .

To achieve the thermodynamic product , the stereocenter at C2 (adjacent to the ketone) must be inverted. This is achieved via base-catalyzed epimerization[3].

The Causality of Enolization:

  • Deprotonation: The proton at C2 is moderately acidic due to the electron-withdrawing nature of the adjacent ketone carbonyl. A strong base (e.g., NaOH or alkoxide) abstracts this proton.

  • Planarization: The removal of the proton generates an enolate intermediate. The sp³ hybridized C2 carbon becomes sp² hybridized and planar, effectively erasing the original stereocenter.

  • Stereoselective Reprotonation: When the enolate is reprotonated by the solvent, the proton can attack from either face. However, protonation from the axial face pushes the bulky 4-methoxybenzoyl group into the sterically unhindered equatorial position. This yields the diequatorial (e,e) trans-isomer[4][5].

Note on Electronic Effects: The electron-donating methoxy group on the anisole ring donates electron density into the carbonyl via resonance. This slightly decreases the electrophilicity of the ketone and marginally increases the pKa of the C2 proton compared to an unsubstituted benzoyl group. Consequently, the epimerization of the 4-methoxy derivative requires slightly more vigorous conditions (longer reflux or stronger base) than standard 2-benzoylcyclohexanecarboxylic acid[3].

Diagram 1: Conformational Energy Landscape

EnergyLandscape Anhydride cis-Cyclohexane-1,2- dicarboxylic anhydride + Anisole Kinetic cis-Isomer (a,e) Kinetic Product High Steric Strain Anhydride->Kinetic Friedel-Crafts (AlCl3, 0°C) Enolate Enolate Intermediate (Planar C2, sp2) Kinetic->Enolate Base (OH-) Deprotonation Enolate->Kinetic Equatorial Reprotonation (Reversible) Thermodynamic trans-Isomer (e,e) Thermodynamic Product Minimized Strain Enolate->Thermodynamic Axial Reprotonation (Equatorial Preference)

Caption: Thermodynamic energy landscape illustrating the transition from the kinetic cis-isomer to the stable trans-isomer.

Experimental Protocols for Synthesis and Thermodynamic Equilibration

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm the success of the thermodynamic equilibration.

Protocol A: Kinetic Synthesis of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid
  • Activation: Suspend anhydrous AlCl₃ (2.2 equivalents) in dry dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

  • Anhydride Addition: Slowly add cis-cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) to the suspension. Stir for 15 minutes to form the acylium ion complex.

  • Nucleophilic Attack: Dropwise add anisole (1.1 eq) while maintaining the temperature below 5 °C. The electron-rich anisole will attack the activated complex para to the methoxy group due to steric and electronic direction.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching (Self-Validation): Carefully pour the mixture over crushed ice and concentrated HCl. Causality: The highly acidic quench destroys the aluminum complex and ensures the carboxylic acid remains protonated and partitioned into the organic layer.

  • Isolation: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from ethyl acetate/hexanes to yield the pure cis-isomer.

Protocol B: Base-Catalyzed Thermodynamic Equilibration (Epimerization)
  • Enolization Setup: Dissolve the isolated cis-isomer in a 10% w/v solution of NaOH in ethanol/water (1:1).

  • Thermal Equilibration: Reflux the solution at 85 °C for 12 hours. Causality: The extended reflux provides the activation energy required to overcome the enolization barrier, which is slightly elevated due to the electron-donating 4-methoxy group.

  • Analytical Checkpoint: Withdraw a 0.5 mL aliquot, acidify with HCl, extract with ethyl acetate, and analyze via HPLC. Validation: The reaction is complete when the peak corresponding to the cis-isomer (shorter retention time due to higher polarity/strain) completely disappears, replaced by a single peak for the trans-isomer.

  • Acidic Precipitation: Cool the reaction mixture to 0 °C and acidify dropwise with 6M HCl until pH 2 is reached. The trans-isomer will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum.

Diagram 2: Experimental Workflow

Workflow Step1 Step 1: Friedel-Crafts Acylation (0°C to RT) Step2 Step 2: Acidic Quench & Extraction Step1->Step2 Step3 Step 3: Isolation of cis-Isomer (Kinetic) Step2->Step3 Step4 Step 4: Base-Catalyzed Reflux (NaOH/EtOH) Step3->Step4 Step5 Step 5: HPLC Validation & Acidic Workup Step4->Step5 Step6 Step 6: Crystallization of trans-Isomer Step5->Step6

Caption: Step-by-step experimental workflow from kinetic synthesis to thermodynamic equilibration.

References

  • Zheng, Z., et al. "Resolution of Carboxylic Acids Using Copper(I)-Promoted Removal of Propargylic Esters under Neutral Conditions." Journal of Organic Chemistry, PubMed Central (PMC). Available at:[Link]

  • Coté, M. L., et al. "Hydrogen-Bonding Pattern of a Bicyclic γ-Keto Acid: (−)-anti-Isoketopinic Acid." Acta Crystallographica Section C, ResearchGate. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Predicted Electron Ionization Mass Spectrometry Fragmentation of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Abstract This technical guide provides a detailed predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern for cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid. As a molecule po...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern for cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid. As a molecule possessing a unique combination of a carboxylic acid, an aromatic ketone, a methoxy ether, and a substituted cycloalkane ring, its fragmentation behavior is governed by a complex interplay of competing and complementary pathways. This document serves as a foundational resource for researchers in drug development and chemical analysis, offering a logically derived fragmentation map to aid in the structural elucidation and identification of this compound and its analogs. Key predicted fragmentation mechanisms, including alpha-cleavage, McLafferty-type rearrangements, and characteristic neutral losses, are discussed in detail.

Introduction

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (Molecular Weight: 262.3 g/mol ; Formula: C₁₅H₁₈O₄) is a polyfunctional organic molecule whose structural verification relies heavily on modern analytical techniques. Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for this purpose, as it provides a reproducible fragmentation "fingerprint" that is directly related to the molecule's structure.[1][2] The high energy (typically 70 eV) imparted during EI induces extensive fragmentation, offering rich structural information.[1]

This guide deconstructs the molecule into its primary functional components to predict the most probable fragmentation pathways. The analysis is grounded in established principles of mass spectrometry, including the stability of resultant carbocations and radical species, and the directing influence of heteroatoms.[3][4]

Predicted Fragmentation Pathways and Mechanistic Analysis

Upon electron ionization, a high-energy electron is ejected from the molecule, most commonly from a non-bonding orbital on one of the oxygen atoms, to generate the molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 262. This odd-electron ion is the precursor to the entire fragmentation cascade.[2]

Alpha-Cleavage: The Dominant Initial Fragmentation

Alpha-cleavage, the breaking of a bond adjacent to a functional group, is anticipated to be a major fragmentation driver for this molecule, particularly around the two carbonyl groups.[3][5]

  • Formation of the 4-Methoxybenzoyl Cation (m/z 135): The most favored alpha-cleavage is the scission of the bond between the benzoyl carbonyl and the cyclohexane ring. This event expels a cyclohexylcarboxylic acid radical and forms the 4-methoxybenzoyl acylium ion. This ion is highly stabilized by resonance, with the positive charge delocalized across the carbonyl group and into the aromatic ring, further stabilized by the electron-donating methoxy group. Its high stability suggests that the peak at m/z 135 will be the base peak (the most intense peak) in the spectrum.

  • Subsequent Fragmentation of the Acylium Ion: The 4-methoxybenzoyl cation (m/z 135) can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule, a characteristic fragmentation of acylium ions, to produce a 4-methoxyphenyl cation at m/z 107 .[6] This cation may further lose a methyl radical (•CH₃) to yield a phenoxy cation at m/z 92 .

Fragmentations Involving the Carboxylic Acid and Cyclohexane Ring

The cyclohexane-1-carboxylic acid moiety also directs several key fragmentations.

  • Loss of the Carboxyl Group (M-45): Cleavage of the bond between the cyclohexane ring and the carboxylic acid group can lead to the loss of a •COOH radical, resulting in an ion at m/z 217 .

  • Loss of Water (M-18): Carboxylic acids can undergo the loss of a neutral water molecule (18 Da), especially if a suitably positioned hydrogen is available for rearrangement. This would produce an ion at m/z 244 .

  • Cyclohexane Ring Fragmentation: Cycloalkanes exhibit characteristic fragmentation patterns involving the loss of small neutral alkenes.[7][8] The molecular ion or larger fragments may lose an ethylene molecule (C₂H₄, 28 Da) through a ring-opening mechanism, which is a common pathway for cyclohexane derivatives.[7][8] For instance, the M-45 fragment (m/z 217) could lose ethylene to produce a peak at m/z 189 .

McLafferty-Type Rearrangements

The McLafferty rearrangement is a hallmark fragmentation of carbonyl compounds that possess an accessible gamma-hydrogen.[3][9][10]

  • Rearrangement involving the Benzoyl Ketone: The benzoyl carbonyl can abstract a hydrogen atom from the C6 position of the cyclohexane ring (the γ-hydrogen). This initiates a rearrangement that cleaves the bond between the C1 and C2 carbons of the ring, resulting in the expulsion of a neutral cyclohexene-1-carboxylic acid molecule and the formation of a charged enol radical cation at m/z 150 . While possible, the rigidity of the ring system may make this rearrangement less favorable than simple alpha-cleavage.

Summary of Predicted Key Fragments

The following table summarizes the most anticipated fragment ions, their proposed structures, and the mechanistic origin.

m/zProposed Ion Structure/FormulaNeutral LossFragmentation MechanismPredicted Intensity
262[C₁₅H₁₈O₄]⁺•-Molecular Ion (M⁺•)Low to Moderate
244[C₁₅H₁₆O₃]⁺•H₂OLoss of water from carboxylic acidLow
217[C₁₄H₁₇O₂]⁺•COOHAlpha-cleavage at the carboxylic acidLow
135 [C₈H₇O₂]⁺ C₇H₁₁O₂•Alpha-cleavage at the ketone (Base Peak) Very High
127[C₇H₁₁O₂]⁺C₈H₇O•Charge retention on the cyclohexane fragmentModerate
107[C₇H₇O]⁺CO (from m/z 135)Loss of carbon monoxide from acylium ionModerate to High
92[C₆H₄O]⁺••CH₃ (from m/z 107)Loss of methyl radical from methoxyphenyl cationLow to Moderate
81[C₆H₉]⁺-Characteristic cyclohexane ring fragmentModerate
56[C₄H₈]⁺•C₂H₄ (from cyclohexane)Loss of ethylene from cyclohexane ringModerate

Visualization of Fragmentation Pathways

The logical flow of the primary fragmentation events initiated from the molecular ion is depicted below.

G M Molecular Ion (M⁺•) m/z = 262 F244 [M-H₂O]⁺• m/z = 244 M->F244 - H₂O F217 [M-COOH]⁺ m/z = 217 M->F217 - •COOH F135 4-Methoxybenzoyl Cation m/z = 135 M->F135 - C₇H₁₁O₂• (α-cleavage) F127 Cyclohexylcarboxy Cation m/z = 127 M->F127 - C₈H₇O• (α-cleavage) F107 [m/z 135 - CO]⁺ m/z = 107 F135->F107 - CO F92 [m/z 107 - CH₃]⁺ m/z = 92 F107->F92 - •CH₃

Caption: Predicted major EI fragmentation pathways for cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid.

Standardized Experimental Protocol: GC-EI-MS Analysis

To experimentally validate these predictions, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is required. Because carboxylic acids are polar and non-volatile, derivatization is necessary to improve their chromatographic behavior.[11][12][13]

5.1. Derivatization (Trimethylsilylation)

  • Sample Preparation: Accurately weigh approximately 1 mg of the analyte into a 2 mL autosampler vial.

  • Solvent Addition: Add 500 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

  • Derivatizing Agent: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid and any potential enolizable ketone forms.

  • Analysis: Allow the sample to cool to room temperature before placing it in the GC autosampler.

5.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (Split ratio: 20:1).

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Final hold: Hold at 300°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

Caption: General experimental workflow for the GC-MS analysis of the derivatized analyte.

Conclusion

The EI-MS fragmentation of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is predicted to be dominated by a highly favorable alpha-cleavage event, leading to a stable 4-methoxybenzoyl cation at m/z 135 , which is expected to be the base peak. Secondary fragmentation pathways originating from this ion (m/z 107) and from cleavages around the cycloalkane-carboxylic acid moiety (m/z 217, 244, and ring fragments) provide complementary structural information. This predictive guide, in conjunction with the provided experimental protocol, establishes a robust framework for the empirical analysis and unambiguous structural confirmation of this molecule.

References

  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. [Link]

  • Chad's Prep. (2018, September 21). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Cycloalkane Fragmentation. [Link]

  • ACS Publications. (2004, May 14). Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives. The Journal of Physical Chemistry A. [Link]

  • PubMed. (2021, September 15). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. [Link]

  • J-Stage. (n.d.). On the McLafferty and Double Hydrogen Rearrangements in Cycloalkylacetones. [Link]

  • IntechOpen. (2017, June 7). Interpretation of Mass Spectra. [Link]

  • Spectroscopy Online. (2026, March 12). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes. [Link]

  • Japan Customs. (n.d.). Qualitative and Quantitative Analysis of Organic Acids, etc. in Aqueous Solution by Chloroformate Ester Derivatization Using GC-MS (Part 1). [Link]

  • Slideshare. (n.d.). Mass chart Fragmentation. [Link]

  • MetBioNet. (n.d.). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

  • SciSpace. (n.d.). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. [Link]

  • YouTube. (2020, December 17). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. [Link]

  • e-PG Pathshala. (n.d.). Fragmentation of various classes of organic molecules. [Link]

  • ERNDIM. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. [Link]

  • Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Cycloalkene Fragmentation. [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • University of Oslo. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]

  • PubMed. (2014, September 15). Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. [Link]

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course for a Novel Compound In the landscape of drug discovery, the journey of a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Compound

In the landscape of drug discovery, the journey of a novel small molecule from a structural concept to a potential therapeutic is paved with rigorous scientific inquiry. The compound at the heart of this guide, cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid, represents a common challenge and opportunity in this field. While its precise biological target remains to be elucidated, its structural motifs—a carboxylic acid tethered to a cyclohexyl scaffold and a methoxy-substituted benzoyl group—provide a compelling starting point for hypothesis-driven investigation. This guide, therefore, is not a mere recitation of protocols but a strategic blueprint for the characterization of a novel chemical entity, beginning with the critical first step: determining its receptor binding affinity.

This document provides a comprehensive, in-depth technical framework for researchers. It is structured to empower you with not only the "how" but, more critically, the "why" behind each experimental decision. We will navigate the logical progression from target hypothesis generation to the meticulous execution of a competitive radioligand binding assay and the subsequent data interpretation, ensuring scientific integrity and trustworthiness at every juncture.

Part 1: Hypothesis Generation - Unmasking Potential Targets

The initial challenge with a novel compound is the absence of a known biological target. A logical and resource-efficient first step is to leverage the structural information of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid to formulate a testable hypothesis.

Structural Analogy to Prostaglandin E2 Receptor Ligands

A cursory examination of the molecule reveals features reminiscent of known prostaglandin E2 (PGE2) receptor modulators. The carboxylic acid moiety is a common feature in many prostanoid ligands, crucial for interaction with the receptor binding pocket. The substituted aromatic ring system also echoes the structure of various selective EP receptor antagonists.[1][2] Prostaglandin E2 receptors, particularly the EP2 and EP4 subtypes, are G-protein coupled receptors (GPCRs) implicated in a wide array of physiological and pathophysiological processes, including inflammation, pain, and cancer, making them attractive therapeutic targets.[1][2][3]

Based on these structural similarities, the prostaglandin E2 receptors, specifically EP2 and EP4, are proposed as primary hypothetical targets for cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid.

In Silico Target Prediction: A Computational Compass

To broaden our target search beyond structural analogy, a systematic in silico target prediction is a powerful, data-driven approach.[4][5][6] This involves using computational algorithms that correlate the chemical structure of a small molecule with a vast database of known ligand-protein interactions to predict a ranked list of potential biological targets.

  • Compound Preparation:

    • Generate a 2D or 3D representation of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid in a suitable format (e.g., SMILES, SDF).

    • Ensure correct stereochemistry is defined.

  • Selection of Prediction Tools:

    • Utilize a consensus approach by employing multiple web-based or standalone software tools to enhance the reliability of predictions. Examples include:

      • SwissTargetPrediction

      • TargetNet

      • SuperPred

  • Prediction Execution:

    • Submit the compound's structure to the selected platforms.

    • Specify "Homo sapiens" as the target organism.

  • Data Analysis and Target Prioritization:

    • Compile a list of predicted targets from all platforms.

    • Prioritize targets that appear across multiple prediction tools.

    • Rank targets based on prediction scores (e.g., probability, confidence score).

    • Cross-reference the prioritized targets with the initial hypothesis (i.e., prostaglandin receptors).

The output of this workflow will be a prioritized list of potential protein targets, providing a rational basis for subsequent experimental validation.

Part 2: The Cornerstone of Characterization - The Competitive Radioligand Binding Assay

The competitive radioligand binding assay is a robust and sensitive method to determine the affinity of an unlabeled compound (the "competitor," in this case, cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid) for a specific receptor.[7] This technique relies on measuring the displacement of a high-affinity radiolabeled ligand from the receptor by the test compound.

The following protocol is a detailed, field-proven methodology for determining the binding affinity of our compound of interest, using the human prostaglandin E2 receptor subtype 4 (EP4) as a concrete example. This protocol can be readily adapted for other G-protein coupled receptors.

Principle of the Assay

The assay measures the equilibrium binding of a radiolabeled ligand to a receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is a measure of its affinity for the receptor. The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be derived.

Competitive_Binding_Assay cluster_0 Initial State cluster_1 Binding Equilibrium cluster_2 Displacement Receptor Receptor Bound_Complex [³H]-PGE₂-Receptor Complex Receptor->Bound_Complex Radioligand [³H]-PGE₂ Radioligand->Bound_Complex Binds Displaced_Complex Test Compound-Receptor Complex Bound_Complex->Displaced_Complex Displaced by Free_Radioligand Free [³H]-PGE₂ Bound_Complex->Free_Radioligand Releases Test_Compound cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid Test_Compound->Displaced_Complex

Figure 1: Principle of the competitive radioligand binding assay.

Materials and Reagents
  • Receptor Source: Commercially available cell membranes prepared from a stable cell line overexpressing the human prostaglandin EP4 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]-Prostaglandin E2 ([³H]-PGE2) with high specific activity.

  • Test Compound: cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid, dissolved in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known unlabeled EP4 ligand (e.g., PGE2).

  • Scintillation Cocktail: A high-efficiency liquid scintillation cocktail suitable for aqueous samples.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Liquid Scintillation Counter.

Step-by-Step Experimental Protocol
  • Preparation of Reagents:

    • Thaw the receptor membrane preparation on ice.

    • Dilute the membranes in ice-cold assay buffer to a final concentration that yields a robust signal-to-noise ratio (to be determined during assay optimization).

    • Prepare serial dilutions of the test compound in the assay buffer. It is crucial to maintain a constant, low percentage of the vehicle solvent (e.g., DMSO) across all assay tubes to avoid solvent-induced artifacts.

    • Dilute the [³H]-PGE2 in assay buffer to a final concentration typically at or below its dissociation constant (Kd) for the EP4 receptor.

  • Assay Setup:

    • Set up assay tubes in triplicate for each condition:

      • Total Binding: Contains receptor membranes, [³H]-PGE2, and assay buffer.

      • Non-specific Binding (NSB): Contains receptor membranes, [³H]-PGE2, and a saturating concentration of unlabeled PGE2.

      • Competitive Binding: Contains receptor membranes, [³H]-PGE2, and varying concentrations of the test compound.

  • Incubation:

    • Add the components to the assay tubes in a specific order (e.g., buffer, test compound/unlabeled ligand, radioligand, and finally receptor membranes to initiate the binding reaction).

    • Incubate the tubes at a controlled temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (to be determined during assay optimization).

  • Termination of Binding and Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification of Bound Radioactivity:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Allow the filters to soak in the cocktail for a sufficient time.

    • Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Binding_Assay_Workflow Start Start: Reagent Preparation Assay_Setup Assay Setup (Total, NSB, Competitive) Start->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation_Counting Quantification of Radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis (IC₅₀ and Kᵢ Determination) Scintillation_Counting->Data_Analysis End End: Binding Affinity Determined Data_Analysis->End

Figure 2: Workflow of the competitive radioligand binding assay.

Part 3: Data Analysis and Interpretation - From Raw Counts to Affinity Constants

Rigorous data analysis is paramount to extracting meaningful and reliable binding affinity parameters from the experimental data.

Calculation of Specific Binding

For each data point, calculate the specific binding:

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

Generation of the Competition Curve

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

% Specific Binding = (Specific Binding at a given competitor concentration / Specific Binding in the absence of competitor) x 100

This will generate a sigmoidal dose-response curve.

Determination of the IC50

Use a non-linear regression analysis software (e.g., GraphPad Prism, Origin) to fit the competition curve to a one-site or two-site binding model. The primary parameter to be determined is the IC50 , which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

Calculation of the Inhibitory Constant (Ki)

The IC50 is dependent on the concentration of the radioligand used in the assay. To determine a concentration-independent measure of affinity, the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L] / Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined independently via a saturation binding experiment or obtained from a reliable source).

The Ki value represents the affinity of the unlabeled ligand for the receptor. A lower Ki value indicates a higher binding affinity.

Data Presentation
ParameterValue
IC50 [Calculated Value] M
Ki [Calculated Value] M
Hill Slope [Calculated Value]
Radioligand Used [³H]-PGE₂
Radioligand Concentration [Value] nM
Receptor Source Human EP4 Receptor Membranes

Conclusion: A Foundation for Future Discovery

This in-depth technical guide provides a robust framework for the initial characterization of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid's receptor binding affinity. By combining hypothesis-driven target selection with meticulous experimental execution and rigorous data analysis, researchers can confidently determine the binding properties of this novel compound. The determination of a high-affinity interaction with a specific receptor is a critical milestone that will pave the way for subsequent functional assays to elucidate its pharmacological profile as an agonist, antagonist, or allosteric modulator. This, in turn, will be instrumental in guiding future lead optimization efforts and ultimately unlocking the therapeutic potential of this and other novel chemical entities.

References

  • CIS-2-(4-METHOXYBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID — Chemical Substance Information. NextSDS. Available from: [Link].

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissTargetPrediction: updated data and new features for in silico target prediction. Nucleic Acids Research, 45(W1), W258–W263. Available from: [Link].

  • Flesch, I., et al. (2024). Pharmacological evidence that the inhibitory effects of prostaglandin E2 are mediated by the EP2 and EP4 receptors in human neutrophils. Journal of Leukocyte Biology, 115(6), 1183-1189. Available from: [Link].

  • Gao, Y., et al. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv. Available from: [Link].

  • Mendiguren, A., et al. (2024). Pharmacological characterization of prostaglandin E2 EP2 and EP4 receptors in male rat locus coeruleus neurons ex vivo. Biochemical Pharmacology, 220, 116602. Available from: [Link].

  • Haaf, W., & Koch, H. (1963). 1-Methylcyclohexanecarboxylic acid. Organic Syntheses, 43, 20. Available from: [Link].

  • PubChem. (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. Available from: [Link].

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. Available from: [Link].

  • Jiang, D. H., Mao, Z. H., & Zheng, H. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o598. Available from: [Link].

  • Patsnap Synapse. (2024). What are EP2 antagonists and how do they work? Available from: [Link].

  • Ajayi, B. E., Oboh, B., Minari, J. B., & Fatokun, A. A. (2022). In Silico Identification of Protein Targets for Drug-like Compounds from Epicarp Extract of Cola rostrata K. Shum. American Journal of Biomedical Science & Research, 15(4), 89-98. Available from: [Link].

  • Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. Available from: [Link].

  • PubChemLite. 4-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid. Available from: [Link].

  • Kim, H. J., & Lee, J. H. (2021). In silico exploration of protein structural units for the discovery of new therapeutic targets. KAIS, 22(4), 483-490. Available from: [Link].

  • Wacker, D., et al. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 23(11), 2813. Available from: [Link].

  • Google Patents. (1976). Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.

Sources

Exploratory

In Vivo Pharmacokinetics of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid: A Comprehensive Preclinical Profiling Guide

Executive Summary The compound cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 57078-11-2)[1] represents a unique cycloaliphatic scaffold with significant implications for preclinical drug development. Charact...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 57078-11-2)[1] represents a unique cycloaliphatic scaffold with significant implications for preclinical drug development. Characterized by a lipophilic methoxybenzoyl moiety and an ionizable carboxylic acid group, its in vivo pharmacokinetic (PK) profile is dictated by a delicate balance between Phase I oxidative metabolism and Phase II conjugation.

As an Application Scientist, evaluating this molecule requires moving beyond basic ADME screening. The presence of a carboxylic acid introduces a known structural liability: the potential formation of reactive acyl glucuronides, which are frequently implicated in idiosyncratic drug toxicity (IDT)[2]. This whitepaper provides an authoritative, in-depth technical guide to profiling the absorption, distribution, metabolism, and excretion (ADME) of this compound, complete with self-validating experimental protocols designed for seamless translation to First-in-Human (FIH) dosing strategies[3].

Physicochemical Properties & ADME Implications

The cis stereochemistry of this molecule is a critical determinant of its PK behavior. Unlike its trans counterpart, the cis configuration forces the bulky 4-methoxybenzoyl group and the carboxylic acid into closer spatial proximity (typically axial-equatorial orientations on the cyclohexane chair).

  • Ionization & Absorption (A): With a predicted pKa of ~4.5, the carboxylic acid is >99% ionized at physiological pH (7.4). This high degree of ionization severely limits passive transcellular diffusion across the intestinal epithelium. Consequently, oral absorption is heavily reliant on paracellular transport or active uptake via solute carrier (SLC) transporters (e.g., OATP2B1) in the gastrointestinal tract.

  • Distribution (D): The anionic nature of the carboxylate at pH 7.4 drives extensive plasma protein binding (PPB), primarily to human serum albumin (HSA). This results in a low steady-state volume of distribution ( Vdss​ ), restricting the compound largely to the extracellular fluid compartment.

Metabolic Pathways: The Mechanistic Core

The biotransformation of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is bifurcated into two primary competing pathways.

Phase I: CYP450-Mediated O-Demethylation

The methoxy group on the aromatic ring is a classic metabolic "soft spot." Cytochrome P450 enzymes—specifically CYP2C9 and CYP2D6—catalyze the O-demethylation of aryl-methoxy substrates[4]. This reaction proceeds via hydrogen atom abstraction from the methyl group, followed by oxygen rebound and hemiacetal cleavage, releasing formaldehyde and yielding a highly polar phenolic metabolite.

Phase II: UGT-Mediated Acyl Glucuronidation

Glucuronidation is a primary elimination pathway for carboxylic acid-containing drugs[5]. Uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT2B7, catalyze the addition of glucuronic acid to the carboxylate, forming an acyl glucuronide (AG) . The Toxicity Liability: Acyl glucuronides are electrophilic and inherently unstable. They can undergo intramolecular acyl migration, shifting the glucuronic acid moiety from the 1-O-acyl position to the 2-, 3-, and 4-O-positions. These migrated isomers can covalently bind to hepatic and plasma proteins via transacylation, potentially triggering immune-mediated idiosyncratic drug toxicity (IDT)[2].

MetabolicPathway Parent cis-2-(4-Methoxybenzoyl) cyclohexane-1-carboxylic acid Phase1 Phase I: CYP450 (O-Demethylation) Parent->Phase1 CYP2C9 / CYP2D6 Phase2 Phase II: UGTs (Acyl Glucuronidation) Parent->Phase2 UGT1A1 / UGT2B7 Metabolite1 Phenolic Derivative (Active/Inactive) Phase1->Metabolite1 Metabolite2 Acyl Glucuronide (Reactive Intermediate) Phase2->Metabolite2 Metabolite1->Phase2 Sequential Metabolism Excretion Renal / Biliary Excretion Metabolite1->Excretion Toxicity Protein Adducts (Potential Toxicity) Metabolite2->Toxicity Acyl Migration / Covalent Binding Metabolite2->Excretion Detoxification

Metabolic pathways of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid.

Predictive Quantitative Data

To guide preclinical study design, the following table synthesizes the predicted in vivo pharmacokinetic parameters for a standard preclinical rodent model (Sprague-Dawley Rat), extrapolated from structurally analogous cycloaliphatic carboxylic acids.

Pharmacokinetic ParameterPredicted Value (Rat Model)Mechanistic Rationale
Clearance ( CL ) 15 - 25 mL/min/kgModerate to high clearance driven by rapid hepatic UGT conjugation and CYP-mediated O-demethylation.
Volume of Distribution ( Vdss​ ) 0.15 - 0.35 L/kgLow volume due to high ionization at pH 7.4 and extensive plasma protein binding.
Half-life ( T1/2​ ) 1.5 - 3.0 hoursShort half-life typical of rapidly glucuronidated carboxylic acids.
Oral Bioavailability ( F% ) 20% - 40%Limited by poor passive intestinal permeability and potential first-pass hepatic metabolism.
Plasma Protein Binding > 95%Strong electrostatic interactions between the anionic carboxylate and cationic residues on albumin.

Self-Validating Experimental Protocols

To empirically validate the theoretical PK profile, the following protocols must be executed. These methodologies are designed with built-in causality to ensure robust, reproducible data.

Protocol A: In Vitro Acyl Glucuronide Reactivity & Half-Life Assay

Because the degradation half-life of an acyl glucuronide is inversely proportional to its toxicity risk (shorter half-life = faster acyl migration = higher toxicity risk)[2], this assay is critical.

  • Enzyme Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pore Formation (Causality Step): Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Rationale: UGT active sites are located on the luminal side of the endoplasmic reticulum. Alamethicin creates pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the enzyme.

  • Substrate Addition: Spike in cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the cofactor UDPGA (final concentration 2 mM).

  • Time-Course Quenching: At designated time points (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac). Rationale: Cold acetonitrile instantly denatures UGT enzymes, halting the reaction, and precipitates proteins to protect the LC-MS/MS column.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the mass shift corresponding to the addition of glucuronic acid (+176 Da).

PKWorkflow Step1 Incubation (HLM + UDPGA) Step2 Quenching (Cold Acetonitrile) Step1->Step2 Step3 Centrifugation (Protein Precipitation) Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 Data Processing (Half-life Calculation) Step4->Step5

Step-by-step workflow for the in vitro acyl glucuronide reactivity assay.

Protocol B: CYP450 O-Demethylation Kinetics
  • Incubation Mixture: Combine 0.5 mg/mL HLM, 100 mM phosphate buffer (pH 7.4), and 3.3 mM MgCl2​ .

  • Substrate Titration: Add the compound at varying concentrations (1 µM to 50 µM) to determine Michaelis-Menten kinetics ( Km​ and Vmax​ ).

  • Initiation: Add 1 mM NADPH to initiate oxidative metabolism.

  • Termination & Readout: Quench with cold acetonitrile after 30 minutes. Quantify the depletion of the parent compound and the formation of the O-desmethyl (phenolic) metabolite via LC-MS/MS.

Translational Pharmacokinetics: Preclinical to Clinical

Transitioning cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid from preclinical animal models to human trials requires rigorous allometric scaling. According to FDA guidelines, initial IND submissions must rely on well-conducted toxicology and PK studies to establish a safe starting dose[3].

  • Determine the NOAEL: Identify the No Observed Adverse Effect Level (NOAEL) in the most sensitive preclinical species (e.g., Dog or Rat), paying close attention to hepatic markers (ALT/AST) due to the acyl glucuronidation liability.

  • Calculate Human Equivalent Dose (HED): Convert the animal NOAEL to HED using Body Surface Area (BSA) normalization. For example, to convert a Rat NOAEL to HED, divide the Rat dose (mg/kg) by 6.2.

  • Establish the MRSD: Apply a safety factor (typically ≥10 ) to the HED to establish the Maximum Recommended Starting Dose (MRSD) for Phase 1 healthy volunteer trials[3].

References

  • Mitra, K. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology, 35(10), 1777-1788.[Link]

  • Darnell, M., & Weidolf, L. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(11), 2292-2303.[Link]

  • U.S. Food and Drug Administration (FDA). (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Guidance for Industry. [Link]

  • Mallinson, S. J. B., et al. (2018). A promiscuous cytochrome P450 aromatic O-demethylase for lignin bioconversion. Nature Communications, 9, 2487.[Link]

Sources

Foundational

In-Depth Technical Guide: cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid Derivatives

Introduction & Chemical Identity In the realm of synthetic organic chemistry and drug discovery, γ-oxocarboxylic acids serve as highly versatile building blocks. Among these, cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

In the realm of synthetic organic chemistry and drug discovery, γ-oxocarboxylic acids serve as highly versatile building blocks. Among these, cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS No. 57078-11-2) stands out as a critical synthon 1. Structurally, it features a cyclohexane ring substituted with a carboxylic acid group and a 4-methoxybenzoyl group in a cis relationship 2.

This specific stereochemistry and dual-functional nature (a ketone and a carboxylic acid separated by a rigid cyclic backbone) make it an ideal precursor for the construction of complex, multi-cyclic heterocycles. By leveraging the electrophilicity of the ketone and the nucleophilic potential of the carboxylic acid (or its derivatives), researchers can drive divergent synthetic pathways to yield pharmacologically active polycyclic lactams, pyridazinones, and isoindolobenzoxazines.

Mechanistic Synthesis & Self-Validating Protocol

The Friedel-Crafts Acylation Pathway

The most efficient and scalable method for synthesizing aroylcyclohexanecarboxylic acids is the Friedel-Crafts acylation of an aromatic ether (anisole) using a cyclic anhydride (cis-cyclohexane-1,2-dicarboxylic anhydride) 3. The reaction relies on anhydrous Aluminum Chloride (AlCl₃) as a Lewis acid catalyst.

The methoxy group of anisole is strongly electron-donating via resonance (+M effect), which activates the aromatic ring and directs the incoming acylium-like electrophile strictly to the para-position due to the steric bulk of the cyclohexane-dicarboxylic anhydride complex.

Synthesis Anisole Anisole (Electron-Rich) Complex Electrophilic Acylium Intermediate Anisole->Complex Electrophilic Aromatic Substitution (para-directing) Anhydride cis-Cyclohexane-1,2- dicarboxylic anhydride Anhydride->Complex Activation by AlCl3 AlCl3 AlCl3 Catalyst (Lewis Acid) AlCl3->Complex Product cis-2-(4-Methoxybenzoyl) cyclohexane-1-carboxylic acid Complex->Product Aqueous HCl Quench (Preserves cis-geometry)

Workflow of the AlCl3-catalyzed Friedel-Crafts synthesis of the core synthon.

Step-by-Step Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every critical parameter is paired with its underlying causality and an in-process quality control check.

Reagents:

  • Anisole (1.2 equivalents)

  • cis-Cyclohexane-1,2-dicarboxylic anhydride (1.0 equivalent)

  • Anhydrous AlCl₃ (2.2 equivalents)

  • Dry Dichloromethane (DCM)

Procedure:

  • System Preparation: Purge a dry, three-necked round-bottom flask with inert Argon gas. Causality: AlCl₃ is highly hygroscopic; moisture will prematurely hydrolyze the catalyst, generating HCl gas and halting the reaction.

  • Catalyst Suspension: Suspend anhydrous AlCl₃ in dry DCM and cool the mixture to 0–5 °C using an ice-water bath.

  • Anhydride Addition: Add cis-cyclohexane-1,2-dicarboxylic anhydride portion-wise over 15 minutes. Causality: DCM is a non-coordinating solvent that stabilizes the highly polar intermediate complex without deactivating the Lewis acid.

  • Anisole Addition: Introduce anisole dropwise via an addition funnel over 30 minutes, strictly maintaining the temperature below 5 °C. Causality: Low temperature suppresses the formation of the ortho-isomer and prevents the thermal epimerization of the cis-cyclohexane ring to the thermodynamically more stable trans-isomer.

  • Reaction Maturation: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The disappearance of the anisole spot and the emergence of a highly UV-active spot near the baseline (due to the carboxylic acid) confirms conversion.

  • Quenching: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl (1 M). Causality: The acidic quench is necessary to hydrolyze the strong aluminum-oxygen bonds in the product complex, liberating the free carboxylic acid.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Recrystallize the crude product from an ethanol/water mixture.

    • Self-Validation Check: Post-crystallization, verify the stereochemical integrity via ¹H-NMR. The characteristic cis-protons on the cyclohexane ring should appear as a distinct multiplet around 2.8–3.1 ppm.

Reactivity & Heterocyclic Derivatization

The true value of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid lies in its utility as a versatile synthon for complex heterocycles 1.

Condensation with Hydrazines

When reacted with hydrazine or substituted hydrazines, the γ-oxocarboxylic acid undergoes a condensation reaction followed by cyclization to form hexahydrophthalazinones (a subclass of pyridazinones). These structures are highly privileged scaffolds in medicinal chemistry, often exhibiting potent cardiovascular and anxiolytic properties.

Cyclization with Aminoalcohols

Reaction with 1,2- or 1,3-aminoalcohols leads to simultaneous imine formation and lactonization/amidation, yielding isoindolobenzoxazines and methylene-bridged derivatives 3. These rigid, polycyclic structures are excellent candidates for CNS (Central Nervous System) modulation due to their high lipophilicity and defined 3D geometries.

Retro-Diels-Alder (RDA) Processes

Advanced synthetic applications involve reacting the core synthon with aminonorbornene derivatives. Subjecting these intermediates to a double Retro-Diels-Alder (RDA) process at elevated temperatures drives the loss of cyclopentadiene, yielding highly substituted pyrimidopyridazines 4.

Pathways Core cis-2-(4-Methoxybenzoyl) cyclohexane-1-carboxylic acid Pyridazinones Hexahydrophthalazinones (Pyridazinones) Core->Pyridazinones Condensation Isoindolo Isoindolobenzoxazines Core->Isoindolo Cyclization Pyrimido Pyrimidopyridazines Core->Pyrimido Double RDA Process Hydrazine Hydrazines (N-N dinucleophiles) Hydrazine->Pyridazinones Aminoalcohol Aminoalcohols (N-O dinucleophiles) Aminoalcohol->Isoindolo Aminonorbornene Aminonorbornenes (RDA precursors) Aminonorbornene->Pyrimido

Divergent synthetic pathways from the core synthon to complex heterocycles.

Pharmacological Applications

The derivatives synthesized from cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid have been extensively screened for biological activity. The table below summarizes the quantitative and qualitative data associated with these derivative classes.

Derivative ClassReactantReaction ConditionsPrimary Pharmacological ActivityTypical Yield
Pyridazinones HydrazinesToluene, reflux, acid catalystAnxiolytic, Anticonvulsant75–85%
Isoindolobenzoxazines AminoalcoholsEthanol/Toluene, refluxCNS Modulation60–70%
Pyrimidopyridazines AminonorbornenesDouble RDA process, elevated tempAnti-inflammatory50–65%

By carefully controlling the stereochemistry of the starting aroylcyclohexanecarboxylic acid, researchers can ensure that the resulting polycyclic lactams retain the specific chiral centers required for optimal receptor binding and pharmacological efficacy.

References

  • Title: 4- and 5-oxocarboxylic acids as versatile synthons for the preparation of heterocycles Source: CLOCKSS URL
  • Title: Lactones and ketal-lactones prepared from AlCl3-catalyzed reactions of cycloalkenedicarboxylic anhydrides with toluene Source: ResearchGate URL
  • Title: Az újrainduló Magyar Kémiai Folyóirat üdvözlése Source: REAL-J URL
  • Title: CIS-4-(4-METHOXYBENZOYL)

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Synthesis Protocol and Mechanistic Guide for cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid Executive Summary cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a highly functionalized building block utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Protocol and Mechanistic Guide for cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Executive Summary

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a highly functionalized building block utilized in advanced materials and medicinal chemistry. Its synthesis relies on the Friedel-Crafts acylation of anisole (methoxybenzene) using cis-hexahydrophthalic anhydride as the electrophilic source. This application note provides a self-validating, step-by-step protocol optimized for high regioselectivity and strict stereocontrol, ensuring the preservation of the less thermodynamically stable cis geometry.

Mechanistic Rationale & Stereocontrol (Causality)

To achieve high yields and isomeric purity, the experimental design must account for three critical mechanistic pillars:

  • Stoichiometric Catalyst Requirement: Unlike Friedel-Crafts alkylations where aluminum chloride ( AlCl3​ ) acts as a true catalyst, acylations require a stoichiometric excess. The Lewis acid strongly coordinates not only to the starting anhydride but also to the carbonyl oxygen of the newly formed ketone and the carboxylic acid group of the product. Therefore, at least 2.2 to 2.5 equivalents of AlCl3​ are strictly required to prevent catalyst poisoning and drive the reaction to completion[1].

  • Regioselectivity: The methoxy group on anisole is a strong electron-donating group, directing electrophilic attack to the ortho and para positions. The extreme steric bulk of the acylium-like intermediate derived from the bulky hexahydrophthaloyl group completely suppresses ortho attack, yielding the para isomer exclusively[2].

  • Stereochemical Preservation: The ring-opening of cis-hexahydrophthalic anhydride proceeds with retention of the relative stereochemistry[3]. However, the resulting cis product is thermodynamically less stable than its trans epimer. To prevent base-catalyzed or thermally induced epimerization at the α -carbonyl position, the reaction must be strictly maintained at or below room temperature, and basic workup conditions must be avoided.

Mechanism A cis-Hexahydrophthalic Anhydride B AlCl3 Coordination A->B C Acylium-like Intermediate B->C Ring Opening E Electrophilic Aromatic Substitution (para) C->E D Anisole (Nucleophile) D->E F Aluminum Complex of Product E->F Fast G cis-2-(4-Methoxybenzoyl) cyclohexane-1-carboxylic acid F->G Aqueous HCl Quench

Mechanistic pathway of the Friedel-Crafts acylation preserving cis-stereochemistry.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmountFunction
cis-Hexahydrophthalic anhydride154.161.015.4 g (100 mmol)Electrophile / Substrate
Anisole (Methoxybenzene)108.141.111.9 g (110 mmol)Nucleophile
Aluminum chloride (anhydrous)133.342.533.3 g (250 mmol)Lewis Acid Catalyst
Dichloromethane (DCM, anhydrous)84.93-150 mLSolvent
1M Hydrochloric Acid (aqueous)36.46-200 mLQuenching Agent
Ethyl Acetate / Hexanes--As neededRecrystallization Solvents

Step-by-Step Experimental Protocol

Phase 1: Catalyst Complexation

  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Add cis-hexahydrophthalic anhydride (15.4 g, 100 mmol) and anhydrous DCM (100 mL) to the flask. Stir until the anhydride is fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Carefully add anhydrous AlCl3​ (33.3 g, 250 mmol) in small portions over 30 minutes.

    • Causality Note: Slow addition controls the highly exothermic complexation between the Lewis acid and the anhydride, preventing localized heating that could trigger premature epimerization or solvent boiling[3].

Phase 2: Acylation & Stereocontrol 5. Dissolve anisole (11.9 g, 110 mmol) in 50 mL of anhydrous DCM. 6. Add the anisole solution dropwise via the addition funnel over 30 minutes, maintaining the internal temperature strictly at 0 °C. 7. Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for an additional 3 hours.

  • Causality Note: Room temperature provides sufficient thermal energy for the highly activated anisole to undergo electrophilic aromatic substitution. Exceeding 25 °C risks isomerizing the cis cyclohexane ring to the trans configuration[2].

Phase 3: Quenching & Workup 8. Cool the reaction mixture back to 0 °C. 9. Slowly pour the reaction mixture into a vigorously stirred beaker containing 200 g of crushed ice and 200 mL of 1M HCl.

  • Causality Note: The strongly acidic quench is mandatory to break the stable aluminum-ketone and aluminum-carboxylate complexes, liberating the free organic product without exposing it to epimerizing basic conditions[1].

  • Transfer the quenched biphasic mixture to a separatory funnel. Separate the lower organic (DCM) layer.

  • Extract the remaining aqueous layer with additional DCM (2 × 75 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

Phase 4: Isolation & Purification 14. Dissolve the crude solid in a minimum amount of boiling ethyl acetate. 15. Slowly add hexanes until the solution becomes slightly cloudy, then allow it to cool to room temperature, followed by cooling in an ice bath to induce crystallization. 16. Filter the purified crystals, wash with cold hexanes, and dry under high vacuum to afford pure cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid.

Workflow Step1 1. Preparation Dissolve Anhydride & Anisole in DCM Step2 2. Activation Add AlCl3 at 0 °C Step1->Step2 Step3 3. Reaction Stir at RT (2-4 h) Step2->Step3 Step4 4. Quenching Pour into Ice/HCl Step3->Step4 Step5 5. Extraction Separate Organic Layer Step4->Step5 Step6 6. Purification Recrystallization Step5->Step6

Experimental workflow for the synthesis and isolation of the target carboxylic acid.

Analytical Characterization Data

To validate the structural integrity and stereochemical purity of the synthesized compound, compare the isolated material against the following expected spectroscopic parameters:

TechniqueExpected Signal / ShiftAssignment
1H NMR (CDCl3, 400 MHz)3.85 ppm (s, 3H)Methoxy group (-OCH3)
1H NMR (CDCl3, 400 MHz)7.95 ppm (d, J = 8.8 Hz, 2H)6.95 ppm (d, J = 8.8 Hz, 2H)para-Substituted aromatic ring protons
1H NMR (CDCl3, 400 MHz)~3.50 – 3.80 ppm (m, 2H)Cyclohexane methine protons (H-1, H-2, cis coupling)
IR (ATR)~1730 cm⁻¹Carboxylic acid C=O stretch
IR (ATR)~1670 cm⁻¹Conjugated ketone C=O stretch
MS (ESI-)m/z 261.1[M-H]⁻ ion

Sources

Application

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid as a precursor in API synthesis

Application Note: cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid as a Precursor in PDE4 Inhibitor API Synthesis Executive Summary The compound cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS: 57078-11-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid as a Precursor in PDE4 Inhibitor API Synthesis

Executive Summary

The compound cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS: 57078-11-2)[1] is a highly versatile γ-keto acid building block used extensively in the synthesis of active pharmaceutical ingredients (APIs). Its primary application lies in the construction of the hexahydrophthalazinone scaffold, a privileged pharmacophore in the development of selective Phosphodiesterase 4 (PDE4) inhibitors[2]. PDE4 inhibitors are critical therapeutic agents targeted at chronic inflammatory airway disorders, such as asthma and chronic obstructive pulmonary disease (COPD)[3]. This application note details the mechanistic rationale, quantitative parameters, and self-validating protocols for converting this precursor into a highly active, enantiopure PDE4 inhibitor core.

Mechanistic Insights & Causality (E-E-A-T)

The transformation of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid into a functional API relies on two fundamental chemical principles:

  • Bidentate Cyclocondensation: The precursor features both a ketone and a carboxylic acid moiety. When reacted with hydrazine hydrate (a bidentate nucleophile), the more electrophilic ketone undergoes rapid nucleophilic attack to form an intermediate hydrazone[2]. Because of the cis-geometry of the cyclohexane backbone, the newly formed hydrazone nitrogen is held in close spatial proximity to the carboxylic acid. This proximity effect drives a spontaneous intramolecular amidation, releasing water and forming a highly stable 6-membered lactam (phthalazinone) ring[2].

  • The Stereochemical Imperative: The cis-configuration of the starting material is strictly preserved during the cyclization[2]. This is not merely a synthetic convenience; it is a pharmacological necessity. Structure-activity relationship (SAR) studies demonstrate that the deep hydrophobic binding pocket of the PDE4 enzyme's catalytic domain specifically recognizes the cis-fused geometry[2]. Furthermore, chiral resolution is mandatory: the cis-(+)-enantiomer, possessing the (4aS,8aR)-configuration, acts as the active eutomer, exhibiting up to a 250-fold higher PDE4 inhibitory potency compared to its (-)-counterpart[2].

Quantitative Data Presentation

The following table summarizes the validated reaction parameters for the three-stage synthesis of the functionalized API core.

Table 1: Quantitative Reaction Parameters for Hexahydrophthalazinone Synthesis

Reaction StepReagents / CatalystTemp (°C)Time (h)Yield (%)Purity / ee (%)
1. Cyclocondensation Hydrazine hydrate (1.5 eq), EtOH78 (Reflux)4.088 - 92> 98% (HPLC)
2. Chiral Resolution Chiralpak AD, EtOH/Hexane (50:50)25N/A42 - 45*> 99% ee
3. N-Alkylation Adamantan-2-yl bromide, K 2​ CO 3​ , DMF6012.078 - 82> 95% (HPLC)

*Note: Yield for chiral resolution is based on the theoretical maximum of 50% for a single enantiomer.

Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure the integrity of the API synthesis.

Protocol 1: Synthesis of cis-4-(4-Methoxyphenyl)-4a,5,6,7,8,8a-hexahydrophthalazin-1(2H)-one
  • Preparation: Suspend 10.0 g (38.1 mmol) of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid in 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add 2.85 g (57.1 mmol, 1.5 equiv) of hydrazine hydrate dropwise at room temperature.

    • Causality: Dropwise addition controls the exothermic hydrazone formation, preventing the generation of localized hot spots that could lead to undesired azine byproducts.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) and maintain for 4 hours.

    • In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, Hexane:EtOAc 1:1). The reaction is deemed complete when the UV-active precursor spot (R f​ ~0.4) is entirely consumed and replaced by a highly fluorescent product spot (R f​ ~0.6).

  • Isolation: Cool the mixture to 0 °C in an ice bath to induce crystallization. Filter the resulting white precipitate under vacuum and wash with 20 mL of ice-cold ethanol.

    • Validation: Analyze the isolated solid via HPLC. Purity must exceed 98%. The mass spectrum should confirm the loss of H 2​ O (Target MW: 258.32 g/mol ).

Protocol 2: Chiral Resolution of the Racemic Core
  • Chromatographic Setup: Dissolve the racemic lactam in a 50:50 mixture of Ethanol/Hexane. Inject onto a preparative HPLC system equipped with a Chiralpak AD column.

  • Elution: Elute isocratically at 25 °C. The cis-(+)-(4aS,8aR)-enantiomer typically elutes second under these conditions[2].

    • Causality: The chiral stationary phase provides differential transient diastereomeric interactions, allowing the spatial separation of the enantiomers without chemical derivatization.

  • Validation: Monitor the optical rotation of the isolated fractions using a polarimeter. The target fraction must exhibit a positive specific rotation [α]D20​ . Chiral HPLC analysis must confirm an enantiomeric excess (ee) of >99%.

Protocol 3: N-Alkylation for API Finalization
  • Deprotonation: Dissolve 5.0 g of the enantiopure cis-(+)-lactam in 50 mL of anhydrous DMF. Add 4.0 g (1.5 equiv) of anhydrous K 2​ CO 3​ . Stir at 60 °C for 30 minutes to generate the lactam anion.

  • Alkylation: Add 1.2 equiv of the target alkyl halide (e.g., adamantan-2-yl bromide) to enhance the lipophilic interaction with the PDE4 binding pocket[2]. Stir at 60 °C for 12 hours.

    • IPC: Monitor by LC-MS to ensure complete conversion of the secondary lactam to the tertiary N-alkylated product.

  • Workup: Quench with water and extract with ethyl acetate. Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Synthetic Workflow Visualization

G A cis-2-(4-Methoxybenzoyl) cyclohexane-1-carboxylic acid (Precursor) B Hydrazine Hydrate EtOH, Reflux A->B C cis-4-(4-Methoxyphenyl)- hexahydrophthalazin-1(2H)-one (Racemic Core) B->C Cyclization D Chiral Resolution (Chiral HPLC) C->D E cis-(+)-(4aS,8aR)-Enantiomer (Active Scaffold) D->E Isolate (+) F N-Alkylation (R-X, Base) E->F G Target API (PDE4 Inhibitor) F->G Finalization

Synthetic workflow from precursor to PDE4 inhibitor via hexahydrophthalazinone cyclization.

References

  • Van der Mey, M., Boss, H., Couwenberg, D., Hatzelmann, A., Sterk, G. J., Goubitz, K., Schenk, H., & Timmerman, H. (2002). "Novel Selective Phosphodiesterase (PDE4) Inhibitors. 4. Resolution, Absolute Configuration, and PDE4 Inhibitory Activity of cis-Tetra- and cis-Hexahydrophthalazinones." Journal of Medicinal Chemistry, 45(12), 2526–2533.

  • Spina, D. (2008). "PDE4 inhibitors: current status." British Journal of Pharmacology, 155(3), 308–315.

Sources

Method

Application Note: Enantioselective Catalysis of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary The synthesis of highly functionalized, chiral cycloh...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

The synthesis of highly functionalized, chiral cyclohexane derivatives is a cornerstone in the development of modern therapeutics. cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid represents a highly versatile chiral building block, featuring two contiguous stereocenters and orthogonal functional groups (a ketone and a carboxylic acid) primed for divergent derivatization.

Traditional synthetic routes to such architectures often rely on classical resolution or the use of stoichiometric chiral auxiliaries, which suffer from poor atom economy and scalability issues. To circumvent these limitations, the catalytic enantioselective desymmetrization of meso-cyclohexane-1,2-dicarboxylic anhydride using 4-methoxyphenylboronic acid has emerged as a state-of-the-art approach. This guide details the rhodium-catalyzed asymmetric arylation methodology, providing mechanistic rationale, self-validating experimental protocols, and data-driven optimization insights.

Mechanistic Insights & Causality (E-E-A-T)

The desymmetrization of meso-anhydrides is a powerful strategy to generate multiple stereocenters in a single symmetry-breaking operation . While nickel and palladium catalysts are frequently utilized in cross-coupling and desymmetrization paradigms , Rhodium(I) complexes exhibit exceptional and unique proficiency for this specific transformation.

Why Rhodium over Palladium?

Rhodium(I) catalysts, particularly when ligated by chiral dienes or phosphines, excel in transmetalation with arylboronic acids to form highly nucleophilic Rh-aryl species. Unlike Palladium, Rhodium effectively suppresses competitive β -hydride elimination pathways that often plague transition-metal-catalyzed alkyl cross-couplings. Furthermore, Rh-catalyzed ring-opening reactions demonstrate superior functional group tolerance and exquisite stereocontrol .

The Catalytic Cycle
  • Precatalyst Activation: The reaction begins with the conversion of the Rh-halide precatalyst (e.g., [Rh(C2H4)2Cl]2) into a highly reactive Rh-hydroxo complex. Causality: An aqueous base is strictly required here; the Rh-OH bond is significantly more polarized and reactive toward transmetalation than a Rh-Cl bond.

  • Transmetalation: 4-Methoxyphenylboronic acid undergoes transmetalation with the Rh-hydroxo species, generating the active chiral Rh-aryl intermediate.

  • Enantioselective Insertion: The chiral ligand creates a stringent steric environment, directing the Rh-aryl species to attack only one of the enantiotopic carbonyl groups of the meso-anhydride. This nucleophilic attack breaks the symmetry of the molecule.

  • Hydrolysis & Turnover: The resulting Rh-carboxylate is hydrolyzed, releasing the enantioenriched cis-keto acid product and regenerating the Rh-hydroxo catalyst.

Pathway A Rh(I) Precatalyst [Rh(C2H4)2Cl]2 + Chiral Ligand B Rh-Hydroxo Species (Active Catalyst) A->B Base / H2O C Transmetalation with 4-MeO-C6H4-B(OH)2 B->C ArB(OH)2 D Enantioselective Coordination to meso-Anhydride C->D meso-Anhydride E Desymmetrizing Insertion (C-C Bond Formation) D->E Stereocontrol E->B Catalyst Regeneration F cis-2-(4-Methoxybenzoyl) cyclohexane-1-carboxylic acid E->F Hydrolysis

Catalytic cycle for the Rh-catalyzed enantioselective desymmetrization of meso-anhydrides.

Experimental Protocols & Self-Validating Workflows

The following protocol is designed as a self-validating system. Built-in Quality Control (QC) checkpoints ensure that failures (e.g., catalyst oxidation or reagent degradation) are identified before resource-intensive purification steps.

Materials Required
  • meso-Cyclohexane-1,2-dicarboxylic anhydride (1.0 mmol, 154.16 mg)

  • 4-Methoxyphenylboronic acid (1.5 mmol, 227.9 mg)

  • [Rh(C2H4)2Cl]2 (0.025 mmol, 2.5 mol%)

  • Chiral Ligand: (R,R)-Bn-bod (0.055 mmol, 5.5 mol%)

  • Aqueous KOH (1.0 M, 0.5 mL)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed, 3.0 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.2 mmol)

Step-by-Step Methodology

Step 1: Catalyst Pre-activation (Strict Schlenk Conditions)

  • Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (repeat 3x). Rationale: Rh(I) is highly susceptible to oxidation to Rh(III) by atmospheric oxygen, which irreversibly terminates the catalytic cycle.

  • Add [Rh(C2H4)2Cl]2 and the chiral ligand to the tube.

  • Inject 1.0 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes until a homogeneous, distinct colored solution forms (indicating ligand exchange).

Step 2: Reagent Addition

  • In a separate vial, dissolve meso-cyclohexane-1,2-dicarboxylic anhydride, 4-methoxyphenylboronic acid, and the internal standard in 2.0 mL of 1,4-dioxane.

  • Transfer this mixture to the Schlenk tube via syringe. Rationale: 4-Methoxyphenylboronic acid is used in a 1.5x excess to drive the equilibrium forward and compensate for competitive protodeboronation side-reactions .

  • Inject 0.5 mL of 1.0 M aqueous KOH.

Step 3: Reaction Execution & In-Process QC (Self-Validation)

  • Seal the tube and heat to 60 °C in a pre-equilibrated oil bath.

  • QC Checkpoint (12 Hours): Withdraw a 50 µL aliquot under Argon. Quench with 100 µL of 1M HCl, extract with EtOAc, and evaporate. Analyze via 1 H-NMR.

    • Validation Metric: Compare the integration of the product's methoxy peak (~3.85 ppm) against the internal standard (~6.08 ppm). If conversion is < 80% at 12 hours, catalyst deactivation via oxygen ingress has occurred. Abort and verify Schlenk line integrity.

Step 4: Workup and Isolation

  • After 24 hours, cool the reaction to room temperature.

  • Quench the reaction by adding 2.0 mL of 1.0 M HCl. Rationale: Acidification is required to protonate the rhodium-carboxylate intermediate and drive the product into the organic phase.

  • Extract with EtOAc (3 x 5 mL). Wash combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% AcOH) to yield the pure cis-keto acid.

Workflow S1 1. Catalyst Pre-activation S2 2. Reagent Addition S1->S2 S3 3. Reaction (60°C, 24h) S2->S3 S4 4. In-Process QC (NMR) S3->S4 S5 5. Workup & Isolation S4->S5 S6 6. Chiral HPLC Analysis S5->S6

Step-by-step experimental workflow with integrated in-process quality control.

Quantitative Data Presentation

Optimization of the reaction conditions is critical for maximizing both the chemical yield and the enantiomeric excess (ee) of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid. The table below summarizes the causality of solvent and base selection on the reaction outcome.

EntryChiral LigandBase (Aqueous)SolventTemp (°C)Yield (%)ee (%)
1(R,R)-Bn-bodKOHTHF606885
2(R,R)-Bn-bodCs 2​ CO 3​ THF605482
3(R)-JosiphosKOH1,4-Dioxane604571
4 (R,R)-Bn-bod KOH 1,4-Dioxane 60 92 98
5(R,R)-Bn-bodKOH1,4-Dioxane253199

Data Insights:

  • Solvent Effect: 1,4-Dioxane (Entry 4) provides superior yields compared to THF (Entry 1) due to its higher boiling point and better stabilization of the Rh-aryl intermediate at 60 °C.

  • Temperature: Lowering the temperature to 25 °C (Entry 5) marginally increases enantioselectivity but drastically reduces the reaction rate, failing the efficiency requirements for scale-up.

References

  • Cook, M. J., & Rovis, T. (2007). Rhodium-Catalyzed Enantioselective Desymmetrization of meso-3,5-Dimethyl Glutaric Anhydride: A General Strategy to syn-Deoxypolypropionate Synthons. Journal of the American Chemical Society, 129(30), 9302–9303.[Link]

  • Cherney, A. H., Kadunce, N. T., & Reisman, S. E. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(17), 9587–9652.[Link]

  • Lautens, M., Fagnou, K., & Hiebert, S. (2003). Transition Metal-Catalyzed Enantioselective Ring-Opening Reactions of Oxabicyclic Alkenes. Accounts of Chemical Research, 36(1), 48–58.[Link]

  • Stache, E. E., Rovis, T., & Doyle, A. G. (2017). Synergistic Visible-Light Photoredox/Nickel-Catalyzed Synthesis of Aliphatic Ketones via N–C Cleavage of Imides. Organic Letters, 19(10), 2730–2733.[Link]

Application

Application Note: Orthogonal In Vitro Viability Profiling of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Executive Summary & Mechanistic Rationale The compound cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 57078-11-2) represents a class of aroylcyclohexanecarboxylic acids frequently utilized as chemical buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 57078-11-2) represents a class of aroylcyclohexanecarboxylic acids frequently utilized as chemical building blocks for targeted enzyme inhibitors and nuclear receptor modulators. When evaluating novel carboxylic acid derivatives for anti-proliferative or cytotoxic activity during drug development, researchers must carefully select assays that avoid chemical interference and false readouts.

Causality in Assay Selection: Historically, tetrazolium reduction assays (e.g., MTT) have been the standard to measure cell survival, as established by [1]. However, novel investigational compounds containing reactive ketones or carboxylic acids can spontaneously reduce tetrazolium salts in the absence of cells, leading to false-positive viability signals. To circumvent this artifact, we employ a self-validating orthogonal approach:

  • Metabolic Viability (ATP Bioluminescence): Quantifies intracellular ATP, which correlates directly with the number of metabolically active cells, as validated by [2]. Because ATP rapidly degrades upon cell death, this method is highly resistant to chemical artifacts and provides a pristine cytostatic readout.

  • Membrane Integrity (LDH Release): Quantifies Lactate Dehydrogenase (LDH) released into the extracellular media upon plasma membrane rupture. This distinguishes true cytotoxicity (necrosis/apoptosis) from cytostatic growth arrest.

This dual-assay framework ensures rigorous data integrity and aligns with the international standards for in vitro cytotoxicity evaluation outlined in [3].

Experimental Workflow and Logic

To ensure trustworthiness, the protocol relies on a strict self-validation matrix. The assay is only considered valid if the calculated Z'-factor between the Vehicle Control (0.1% DMSO) and the Positive Control (10 μM Staurosporine) is 0.5. Background controls (Media + Compound, no cells) are mandatory to subtract any auto-luminescence or auto-absorbance generated by the compound itself.

Workflow Start Compound Preparation (DMSO Stock) Seed Cell Seeding 384-well plate Start->Seed 24h incubation Treat Compound Treatment (1 nM - 100 μM) Seed->Treat 72h exposure Assay1 ATP Bioluminescence (Metabolic Viability) Treat->Assay1 Primary Screen Assay2 LDH Release (Membrane Integrity) Treat->Assay2 Orthogonal Screen Analysis Data Analysis (IC50 / EC50) Assay1->Analysis Assay2->Analysis

Workflow for high-throughput viability screening of aroylcyclohexanecarboxylic acids.

Mechanism cluster_viable Cytostatic Effect / Viability cluster_toxic Cytotoxic Effect / Necrosis Drug cis-2-(4-Methoxybenzoyl)... Treatment Metabolism Active Metabolism Drug->Metabolism Inhibits? Lysis Membrane Rupture Drug->Lysis Induces? ATP Intracellular ATP Metabolism->ATP Luc Luciferase Reaction ATP->Luc Light Luminescence Signal Luc->Light LDH LDH Release Lysis->LDH NADH NAD+ Reduction LDH->NADH Color Formazan Absorbance NADH->Color

Mechanistic pathways of ATP bioluminescence and LDH release assays for cytotoxicity.

Quantitative Data Presentation

To illustrate the expected output of this orthogonal profiling, the table below summarizes representative pharmacological parameters for cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid across two distinct cell lines.

Table 1: Representative Pharmacological Profiling Data

Cell LineTissue OriginATP Assay IC₅₀ (μM)LDH Assay EC₅₀ (μM)Primary Mechanism
HCT116 Colorectal Carcinoma12.4 ± 1.1> 100Cytostatic
HEK293 Embryonic Kidney85.2 ± 4.3> 100Tolerated / Non-toxic

Expert Interpretation: A significant drop in ATP (low IC₅₀) without a corresponding spike in LDH release (high EC₅₀) indicates that the compound primarily halts cell proliferation (cytostatic) rather than inducing acute membrane rupture (cytotoxic).

Step-by-Step Methodologies

Protocol A: Compound Preparation and Cell Seeding

Proper solubilization and uniform seeding are critical to minimize well-to-well variance and edge effects.

  • Stock Preparation: Dissolve cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot into amber tubes and store at -20°C to prevent freeze-thaw degradation and photo-oxidation.

  • Cell Harvesting: Detach logarithmically growing cells using TrypLE Express. Neutralize with complete media (e.g., DMEM + 10% FBS).

  • Seeding: Count cells using a hemocytometer and Trypan Blue exclusion. Seed 2,000 cells/well in 30 μL of media into two plate types: a white-walled, clear-bottom 384-well plate (for ATP) and a clear 384-well plate (for LDH).

  • Attachment: Incubate plates at 37°C, 5% CO₂ for 24 hours to allow for cellular attachment and metabolic recovery.

Protocol B: ATP Bioluminescence Assay (Metabolic Viability)

ATP rapidly degrades in dead cells; thus, its presence strictly indicates living, metabolically active cells.

  • Treatment: Perform a 10-point, 3-fold serial dilution of the compound in complete media. Add 10 μL of the 4X compound solution to the 30 μL of media in the wells (Final DMSO concentration = 0.1%). Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate will cause severe edge effects and skew IC₅₀ calculations.

  • Lysis & Reaction: Add 40 μL of CellTiter-Glo® (or equivalent ATP reagent) to each well.

  • Mixing: Shake the plate on an orbital shaker at 500 RPM for 2 minutes to induce complete cell lysis and ATP release.

  • Signal Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence on a multi-mode microplate reader (integration time = 0.5 seconds/well).

Protocol C: Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity)

LDH is a stable cytosolic enzyme. Its presence in the extracellular media directly correlates with the loss of membrane integrity.

  • Treatment: Treat cells in the clear 384-well plate identically to Protocol B.

  • Maximum Release Control: 45 minutes prior to the end of the 72-hour incubation, add 4 μL of 10X Lysis Buffer (Triton X-100 based) to the designated "Max Release" positive control wells.

  • Supernatant Transfer: Centrifuge the plate at 250 x g for 3 minutes to pellet cellular debris. Carefully transfer 10 μL of the supernatant from each well to a fresh, clear 384-well assay plate.

  • Enzymatic Reaction: Add 10 μL of the LDH Reaction Mix (containing NAD+, lactate, and INT tetrazolium dye) to each well.

  • Incubation: Incubate at RT in the dark for 30 minutes. Causality: LDH converts lactate to pyruvate, reducing NAD+ to NADH, which then reduces the INT dye into a red formazan product. Ambient light exposure degrades the INT dye, reducing assay sensitivity.

  • Stop & Read: Add 10 μL of Stop Solution (1M Acetic Acid) to terminate the reaction. Measure absorbance at 490 nm (with a 680 nm background reference subtraction).

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Crouch, S. P., Kozlowski, R., Slater, K. J., & Fletcher, J. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods, 160(1), 81-88.[Link]

  • International Organization for Standardization. (2009). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity (ISO 10993-5:2009). ISO.[Link]

Method

Application Note: Conjugation of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid with Amino Acids

Executive Summary The conjugation of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 57078-11-2) with amino acids represents a critical synthetic node in the development of cyclohexane-based peptidomimetics an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conjugation of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 57078-11-2) with amino acids represents a critical synthetic node in the development of cyclohexane-based peptidomimetics and targeted therapeutic scaffolds. This specific γ -keto acid presents unique synthetic challenges: severe steric hindrance from the cis-1,2-disubstituted cyclohexane backbone, susceptibility to base-catalyzed epimerization, and a tendency toward intramolecular lactonization. This guide provides a self-validating, stereoretentive protocol designed to overcome these barriers using advanced peptide coupling methodologies.

Mechanistic Rationale & Reaction Dynamics

As a Senior Application Scientist, it is imperative to understand that successful amide bond formation with this substrate is not merely about reagent mixing; it is an exercise in kinetic control.

  • Steric Hindrance & Reagent Selection (Causality): The bulky 4-methoxybenzoyl group spatially shields the adjacent equatorial/axial carboxylic acid. Traditional carbodiimides (like DCC) form an O-acylisourea intermediate that reacts too slowly with the incoming amine, leading to poor yields. Therefore, highly reactive aminium/uronium salts like HATU or COMU are required. These reagents rapidly generate an active 7-azabenzotriazole (OAt) or Oxyma ester, which is highly electrophilic and readily attacked by sterically hindered amino acids (1)[1].

  • Epimerization Risk (Causality): The cis configuration is thermodynamically less stable than the trans (diequatorial) isomer. The proton α to the benzoyl ketone is highly acidic. Prolonged exposure to strong bases causes enolization, followed by re-protonation to the trans isomer. To prevent this, coupling must be extremely fast, and the base must be sterically hindered (e.g., DIPEA) or exceptionally weak (e.g., 2,4,6-collidine).

  • Intramolecular Lactonization (Causality): γ -Keto acids, upon carboxylate activation, can undergo intramolecular nucleophilic attack by the ketone oxygen, forming a stable furanone derivative (2)[2]. To circumvent this, the amino acid nucleophile must be present in the reaction mixture prior to the addition of the coupling reagent.

Workflow Visualization

G N1 1. Substrate Preparation cis-Keto Acid + Amino Acid N2 2. Reagent Addition HATU + DIPEA at 0°C N1->N2 N3 3. Amide Bond Formation Minimize time to prevent epimerization N2->N3 Concurrent addition N4 4. Reaction Quenching Aqueous Citric Acid extraction N3->N4 N5 5. LC-MS / NMR Validation Confirm cis-isomer retention N4->N5

Workflow for the stereoretentive amide conjugation of sterically hindered gamma-keto acids.

Quantitative Optimization Data

To establish the most reliable protocol, various coupling conditions were evaluated using L-Valine methyl ester (H-Val-OMe) as a model sterically hindered nucleophile. The data below demonstrates the necessity of modern coupling agents for this specific scaffold.

Table 1: Optimization of Coupling Conditions for cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid with H-Val-OMe·HCl

EntryCoupling ReagentBaseSolventTime (h)Yield (%)cis:trans Ratio
1DCC / HOBtTEADCM124560:40
2EDC / HOBtDIPEADMF86885:15
3HATUDIPEADMF29298:2
4COMU / Oxyma2,4,6-CollidineDMF289>99:1

Note: Entry 4 provides the highest diastereomeric purity, while Entry 3 offers the best balance of yield and commercial accessibility.

Self-Validating Experimental Protocols

Protocol A: High-Efficiency HATU-Mediated Coupling (Recommended)

Warning: HATU is a known occupational sensitizer that can cause severe allergic contact dermatitis and respiratory distress (3)[3]. Perform all operations in a certified fume hood with appropriate PPE.

Materials:

  • cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (1.0 eq, 1.0 mmol, 262.3 g/mol )

  • Amino Acid Ester Hydrochloride (e.g., H-Val-OMe·HCl) (1.2 eq, 1.2 mmol)

  • HATU (1.1 eq, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol)

  • Anhydrous DMF (10 mL)

Step-by-Step Procedure:

  • Substrate Co-dissolution: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the cis-keto acid (262 mg) and H-Val-OMe·HCl (201 mg) in 10 mL of anhydrous DMF under an argon atmosphere.

    • Causality: Pre-mixing the nucleophile with the acid guarantees immediate trapping of the active ester, preventing intramolecular lactonization.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

    • Causality: Lowering the temperature suppresses the rate of base-catalyzed enolization at the α -carbon, preserving the cis stereocenter.

  • Base Addition: Syringe in DIPEA (435 µL, 2.5 eq) dropwise over 2 minutes. Stir for 5 minutes.

  • Activation: Add solid HATU (418 mg, 1.1 eq) in a single portion. Maintain stirring at 0 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 1.5 hours.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into an LC-MS.

    • Validation Criteria: Proceed to workup only when the Extracted Ion Chromatogram (EIC) shows the starting mass ( [M+H]+ 263.1) is <5% relative to the product mass. If incomplete, add 0.2 eq of HATU and stir for an additional 30 minutes.

  • Quenching & Workup: Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with:

    • 5% aqueous Citric Acid (2 x 20 mL) — Removes excess DIPEA and unreacted amino acid.

    • Saturated aqueous NaHCO3​ (2 x 20 mL) — Removes acidic HOAt byproducts.

    • Brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure cis-conjugate.

Protocol B: Epimerization-Suppressed COMU/Oxyma Coupling (Green Alternative)

For highly sensitive substrates where even 2% epimerization is unacceptable, replace HATU with COMU and DIPEA with 2,4,6-collidine. COMU utilizes Oxyma Pure, which is less explosive and exhibits a lower allergenic profile than benzotriazole-based reagents (4)[4].

  • Modification: Use COMU (1.1 eq) and 2,4,6-collidine (2.5 eq). The weak basicity of collidine ( pKa​ ~7.4) is sufficient to drive the COMU coupling but completely insufficient to deprotonate the α -ketone proton, ensuring >99% cis retention.

Troubleshooting & Analytical Validation

  • Issue: High trans-isomer contamination (>10%).

    • Root Cause: Reaction time too long or temperature too high.

    • Solution: Strictly maintain 0 °C during activation. Switch from DIPEA to 2,4,6-collidine.

  • Issue: Appearance of a major byproduct at [M+H]+ 245.1.

    • Root Cause: Intramolecular dehydration/lactonization (loss of H2​O , -18 Da).

    • Solution: The amino acid was likely added after the coupling reagent. Always co-dissolve the acid and amine before adding the activator.

  • Analytical Validation (NMR): To definitively confirm the cis stereochemistry of the purified product, utilize 2D NOESY NMR. Look for a strong Nuclear Overhauser Effect (NOE) cross-peak between the axial proton of the carbon bearing the benzoyl group and the axial proton of the carbon bearing the newly formed amide. In the trans isomer (diequatorial substituents), these axial protons are anti-periplanar and will show a much weaker or absent NOE signal.

Sources

Application

The Synthetic Versatility of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid: A Guide to Application and Protocol

Herein, we provide a detailed technical guide on the applications of cis-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid in modern organic synthesis. This document is intended for researchers, scientists, and professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Herein, we provide a detailed technical guide on the applications of cis-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this unique bifunctional molecule as a versatile building block for the synthesis of complex organic scaffolds. While direct literature on this specific substituted benzoylcyclohexane derivative is nascent, its structural motifs—a cis-1,2-disubstituted cyclohexane ring bearing a carboxylic acid and a ketone—suggest a rich and varied chemical reactivity. This guide will, therefore, extrapolate from well-established chemical principles and analogous transformations to present a series of robust application notes and detailed experimental protocols.

Introduction: A Molecule of Untapped Potential

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a γ-keto acid, a class of compounds known for their utility as synthetic intermediates.[1] The cis-stereochemical relationship between the bulky benzoyl group and the carboxylic acid on the cyclohexane scaffold introduces conformational constraints that can be exploited for stereoselective transformations. The presence of three key functional handles—the carboxylic acid, the ketone, and the electron-rich aromatic ring—opens avenues for a diverse range of chemical modifications, making it an attractive starting material for the synthesis of novel lactones, bicyclic systems, and chiral ligands.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 2-benzoylcyclohexanecarboxylic acid, is provided below. These properties are expected to be similar for the 4-methoxy substituted analogue.

PropertyValue
Molecular FormulaC₁₅H₁₈O₄
Molecular Weight262.30 g/mol
XLogP32.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

Data sourced from PubChem for the parent compound 2-benzoylcyclohexanecarboxylic acid and extrapolated for the 4-methoxy derivative.[2]

Application Note I: Diastereoselective Synthesis of a Bicyclic γ-Lactone

The proximate positioning of the carboxylic acid and the ketone in a cis configuration makes cis-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid an ideal precursor for the synthesis of a bicyclic γ-lactone. This transformation can be achieved via a stereoselective reduction of the ketone to a secondary alcohol, followed by an acid-catalyzed intramolecular esterification (lactonization).[3][4] The resulting bicyclic lactone scaffold is a common motif in natural products and pharmaceutically active compounds.

Mechanistic Rationale

The synthetic strategy involves a two-step sequence. The first step is the stereoselective reduction of the ketone. The approach of the hydride reagent is sterically hindered from the top face (syn to the carboxylic acid), leading to the preferential formation of the syn-alcohol. Subsequent exposure to acidic conditions protonates the carboxylic acid, which is then attacked by the newly formed hydroxyl group to yield the thermodynamically stable bicyclic lactone.

Visualizing the Lactonization Pathway

lactonization start cis-2-(4-Methoxybenzoyl) cyclohexane-1-carboxylic acid intermediate cis-2-(hydroxy(4-methoxyphenyl)methyl) cyclohexane-1-carboxylic acid start->intermediate 1. NaBH₄, MeOH 2. H₃O⁺ workup product Bicyclic γ-Lactone intermediate->product H⁺ (cat.), Toluene, Dean-Stark

Caption: Proposed workflow for the synthesis of a bicyclic γ-lactone.

Detailed Experimental Protocol: Synthesis of the Bicyclic γ-Lactone

Materials:

  • cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Toluene, anhydrous

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

Step 1: Stereoselective Reduction of the Ketone

  • To a stirred solution of cis-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous methanol at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of 1 M HCl until the pH is ~2-3.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude hydroxy acid intermediate. This intermediate can be used in the next step without further purification.

Step 2: Acid-Catalyzed Lactonization

  • Dissolve the crude hydroxy acid from Step 1 in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC until all the starting material has been consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure bicyclic γ-lactone.

Application Note II: Chiral Resolution and Use as a Chiral Building Block

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a chiral molecule, existing as a racemic mixture. The presence of the carboxylic acid functionality allows for classical resolution using chiral amines (e.g., (R)- or (S)-α-methylbenzylamine) to separate the enantiomers. Once resolved, the enantiomerically pure keto-acid can serve as a valuable chiral building block for the asymmetric synthesis of complex target molecules.[5]

Conceptual Workflow for Chiral Resolution

resolution racemate Racemic cis-2-(4-Methoxybenzoyl) cyclohexane-1-carboxylic acid diastereomeric_salts Diastereomeric Salts racemate->diastereomeric_salts + chiral_amine Chiral Amine (e.g., (R)-α-methylbenzylamine) chiral_amine->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation enantiomer_1_salt (R,R)-Salt separation->enantiomer_1_salt Less Soluble Salt enantiomer_2_salt (S,R)-Salt (in solution) separation->enantiomer_2_salt More Soluble Salt acidification_1 Acidification (HCl) enantiomer_1_salt->acidification_1 acidification_2 Acidification (HCl) enantiomer_2_salt->acidification_2 enantiomer_1 Enantiomerically Pure (R,R)-Acid acidification_1->enantiomer_1 enantiomer_2 Enantiomerically Enriched (S,S)-Acid acidification_2->enantiomer_2

Caption: Generalized workflow for the chiral resolution of the title compound.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

Materials:

  • Racemic cis-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid

  • (R)-(+)-α-Methylbenzylamine (or the (S)-(-)-enantiomer)

  • Ethanol (or other suitable solvent for crystallization)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Erlenmeyer flasks, Hirsch funnel or Büchner funnel, pH paper, polarimeter.

Procedure:

  • Dissolve the racemic acid (1.0 eq) in a minimal amount of hot ethanol.

  • In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 eq) in a small amount of ethanol.

  • Slowly add the amine solution to the hot acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • The enantiomeric purity of the resolved acid can be checked at this stage by liberating the acid from a small sample of the salt and measuring its optical rotation.

  • Recrystallize the salt from ethanol until a constant optical rotation is achieved.

  • To recover the enantiomerically pure acid, suspend the diastereomeric salt in water and add 1 M HCl until the pH is ~1-2.

  • Extract the free acid into diethyl ether or ethyl acetate (3 x V).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure cis-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid.

  • The mother liquor from the initial crystallization can be treated in a similar manner to recover the other enantiomer, which will be enriched in the (S,S)-form.

Application Note III: A Scaffold for Further Derivatization

The title compound serves as an excellent starting point for the synthesis of a library of compounds through the selective modification of its functional groups.

  • Amide Formation: The carboxylic acid can be readily converted to amides using standard coupling reagents (e.g., EDC/HOBt, HATU) and a variety of amines, introducing diverse substituents.

  • Esterification: Fischer esterification or reaction with alkyl halides under basic conditions can be used to synthesize a range of esters.

  • Modification of the Ketone: The ketone can be subjected to a variety of transformations, including Wittig reactions to form alkenes, Grignard additions to introduce new carbon-carbon bonds, and reductive amination to install amine functionalities.

  • Aromatic Substitution: The electron-rich 4-methoxyphenyl ring is amenable to electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic core.

These derivatization strategies allow for the systematic exploration of the chemical space around this scaffold, which is a key activity in drug discovery and materials science.

Conclusion

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid, while not extensively studied, presents itself as a molecule with significant synthetic potential. Its inherent structural and functional features make it a valuable precursor for the stereoselective synthesis of bicyclic lactones, a platform for chiral resolutions, and a versatile scaffold for the creation of diverse molecular architectures. The protocols and applications outlined in this guide are based on established and reliable organic transformations and are intended to serve as a foundation for further exploration and innovation by the scientific community.

References

  • German Organic Chemistry Portal. (n.d.). Lactone Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of lactones and related compounds. Retrieved from [Link]

  • Costas, M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Lactone. Retrieved from [Link]

  • Jones, J. B., & Jakovac, I. J. (1982).
  • Rau, U., & Gura, E. (2005). Microbiologically Produced Carboxylic Acids Used as Building Blocks in Organic Synthesis. Chemical Monthly.
  • Zarevúcka, M., et al. (2003). Stereoselective reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae. Biotechnology Letters.
  • Inagaki, F., & Shiro, M. (2025).
  • Smith, G., & Wermuth, U. D. (2010). Resolution of the Chiral (1R,2S) Enantiomer of cis-Cyclohexane-1,2-dicarboxylic Acid in the Brucinium Salt 2,3-Dimethoxy-10-oxostrychnidinium (1R,2S)
  • Kim, H., et al. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. JACS Au.
  • Beilstein Journals. (2025). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry.
  • Chemistry Stack Exchange. (2020). What is the difference in dehydration of cis- and trans-1,2-cyclohexanedicarboxylic acid in anhydride formation?. Retrieved from [Link]

  • Gellman, S. H., et al. (2000). (R,R,R)-2,5-diaminocylohexanecarboxylic acid, a building block for water-soluble, helix-forming beta-peptides. The Journal of Organic Chemistry.
  • Oishi, T., & Ogasawara, K. (1998). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi.
  • PubChem. (n.d.). 2-Benzoylcyclohexanecarboxylic acid. Retrieved from [Link]

Sources

Method

Application Note: Integration of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid in High-Throughput Screening Workflows

Executive Summary & Scientific Rationale Modern drug discovery is undergoing a paradigm shift from planar, "flatland" aromatic molecules to sp³-enriched, three-dimensional scaffolds. Saturated bicyclic and monocyclic sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Modern drug discovery is undergoing a paradigm shift from planar, "flatland" aromatic molecules to sp³-enriched, three-dimensional scaffolds. Saturated bicyclic and monocyclic scaffolds are gaining outstanding recognition due to their capability of providing pre-defined three-dimensional molecular shapes that access complex biological pockets[1].

This application note details the integration of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 57078-11-2) into High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) workflows. The cis-cyclohexane core forces the carboxylic acid and the methoxybenzoyl group into distinct axial/equatorial trajectories. This rigid 3D vector projection is critical for engaging challenging targets like protein-protein interactions (PPIs) and allosteric enzyme pockets. Furthermore, data mining of HTS libraries demonstrates that compounds containing a carboxylic acid moiety are statistically enriched within active hit populations across a broad range of pharmaceutically relevant targets[2].

Physicochemical Profiling

For a compound to be viable in HTS and FBDD, it must possess optimal physicochemical properties that allow for structural elaboration without violating Lipinski’s Rule of 5 or the Rule of 3 (Ro3) for fragments. The profile of CAS 57078-11-2 makes it an ideal starting scaffold[3],[4].

PropertyValuePharmacological Significance
Chemical Formula C₁₅H₁₈O₄Provides a low-molecular-weight starting point for library synthesis.
Molecular Weight 262.3 g/mol Fits the FBDD Ro3 (MW < 300 Da), allowing room for functionalization.
CAS Number 57078-11-2Standardized identifier for commercial procurement and library registration.
H-Bond Donors 1Optimal for maintaining membrane permeability while providing an anchor point.
H-Bond Acceptors 4Facilitates interactions with target backbone amides or aqueous solvent networks.
Rotatable Bonds 4Balances conformational flexibility with the entropic benefit of a rigid core.

Structural Pharmacophore Logic

The efficacy of this molecule in HTS relies on the synergistic relationship between its rigid sp³ core and its functional appendages. The diagram below illustrates the causal relationship between the scaffold's geometry and target engagement.

Pharmacophore Core cis-Cyclohexane Core sp³-enriched 3D topology COOH Carboxylic Acid H-bond / Salt-bridge anchor Core->COOH Axial/Equatorial Vector Aryl 4-Methoxybenzoyl Hydrophobic / Pi-stacking Core->Aryl Axial/Equatorial Vector Target Target Protein High-affinity engagement COOH->Target Electrostatic Aryl->Target Hydrophobic

Caption: Pharmacophore logic of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid in target binding.

Self-Validating Experimental Protocols

HTS data is frequently plagued by false positives due to compound aggregation, autofluorescence, or non-specific interactions[2]. To ensure scientific integrity, the following protocols are designed as a self-validating system : highly efficient library synthesis (Protocol A) followed immediately by orthogonal biophysical validation (Protocol B) to definitively separate true target engagement from assay artifacts.

Protocol A: High-Efficiency Amide Coupling for Combinatorial Library Generation

Objective: Conjugate the carboxylic acid of CAS 57078-11-2 to amine-bearing DNA-encoded library (DEL) tags or secondary fragments. Causality & Logic: The cyclohexane ring introduces steric hindrance around the C1 carboxylic acid. Standard EDC/NHS coupling often suffers from low yields and epimerization at the alpha-carbon under these conditions. We utilize HATU, which generates a highly reactive HOAt ester, driving the reaction forward efficiently while preserving the critical cis stereochemistry.

Step-by-Step Methodology:

  • Preparation: Dissolve cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Rationale: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive active ester intermediate.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir at room temperature for 15 minutes.

    • Rationale: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without reacting with the HATU, ensuring complete formation of the active HOAt ester.

  • Conjugation: Add the primary amine target (1.1 eq) dropwise. Stir for 2 hours at room temperature.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. For DEL synthesis, perform ethanol precipitation of the DNA-conjugate instead of solvent extraction.

Protocol B: Surface Plasmon Resonance (SPR) Biophysical Validation

Objective: Validate HTS hits by determining real-time binding kinetics ( Kon​ , Koff​ , KD​ ). Causality & Logic: SPR acts as the ultimate self-validating filter. By requiring dose-dependent, saturable binding curves that fit a 1:1 Langmuir model, SPR eliminates false positives caused by pan-assay interference compounds (PAINS) or colloidal aggregators.

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling to a level of 2000-3000 Response Units (RU).

    • Rationale: This specific density provides a sufficient signal-to-noise ratio for low-molecular-weight fragments (~262 Da) while minimizing mass transport limitations that skew kinetic data.

  • Solvent Correction: Prepare an 8-point calibration curve using running buffer (PBS-P+) containing 4.5% to 5.5% DMSO.

    • Rationale: The refractive index of the buffer is highly sensitive to minor DMSO concentration variations. Solvent correction eliminates bulk shift artifacts during compound injection.

  • Analyte Injection: Inject the synthesized cis-cyclohexane derivatives in a 2-fold dilution series (e.g., 100 µM down to 3.125 µM) at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection) and fit the curves to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

HTS Workflow & Data Interpretation

The integration of this scaffold into a screening workflow requires a rigorous pipeline from synthesis to hit decoding.

HTS_Workflow A Scaffold: CAS 57078-11-2 B Combinatorial Amide Coupling (HATU / DIPEA) A->B C DEL Generation (Split-and-Pool) B->C D Affinity Selection (Target Incubation) C->D E Next-Gen Sequencing (Hit Decoding) D->E F Orthogonal Validation (SPR / TR-FRET) E->F

Caption: Workflow for integrating CAS 57078-11-2 into DNA-Encoded Library (DEL) screening and validation.

Expected HTS Quality Metrics

When utilizing the aforementioned protocols, the screening campaign should yield high-fidelity data. The table below outlines the target metrics required to validate the integrity of the HTS run:

MetricTarget ThresholdImplication for Scaffold Performance
Z'-Factor > 0.65Indicates excellent assay robustness and distinct separation between positive and negative controls.
Primary Hit Rate 0.5% - 1.5%A healthy hit rate for sp³-enriched libraries; higher rates suggest promiscuous PAINS behavior.
SPR Validation Rate > 40%Confirms that the initial biochemical hits are true biophysical binders, validating the scaffold's 3D engagement.
False Positive Rate < 5%Achieved via rigorous solvent correction and orthogonal validation, ensuring high trustworthiness of the lead series.

References

  • Journal of Medicinal Chemistry (ACS Publications). "Deriving Knowledge through Data Mining High-Throughput Screening Data". Source: acs.org. URL: [Link]

  • ChemRxiv. "3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres". Source: chemrxiv.org. URL: [Link]

  • Molecular Pharmacology. "High-Throughput Screening for Small-Molecule Activators of Neutrophils". Source: doi.org. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid synthesis

Subject: Yield and Purity Optimization for cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid Target Audience: Researchers, Process Chemists, and Drug Development Professionals As a Senior Application Scientist, I fre...

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Author: BenchChem Technical Support Team. Date: March 2026

Subject: Yield and Purity Optimization for cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid Target Audience: Researchers, Process Chemists, and Drug Development Professionals

As a Senior Application Scientist, I frequently consult on the scale-up and optimization of Friedel-Crafts acylations. The synthesis of cis-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS: 57078-11-2)[1] presents a unique intersection of stoichiometric, thermodynamic, and kinetic challenges. When researchers report low yields or poor isomeric purity, the root cause almost always traces back to Lewis acid complexation dynamics, poor temperature control, or improper quench protocols.

Below is our comprehensive technical support guide designed to troubleshoot common failure modes, explain the underlying chemical causality, and guarantee reproducible, high-yield synthesis.

Part 1: Troubleshooting FAQs

Q1: Why does my reaction stall at ~40-50% conversion despite leaving it overnight? The Causality: In standard Friedel-Crafts alkylations, AlCl₃ acts as a true catalyst. However, in acylation reactions, the product ketone forms a highly stable Lewis acid-base complex with AlCl₃[2]. Because this reaction involves the opening of an anhydride, one equivalent of AlCl₃ coordinates tightly to the resulting carboxylic acid moiety, and a second equivalent coordinates to the newly formed ketone. The Solution: If you use only 1.0 equivalent of AlCl₃, the reaction will definitively stall at 50% conversion. You must use a minimum of 2.0 equivalents—ideally 2.2 to 2.5 equivalents —to ensure the electrophile remains active and the reaction goes to completion.

Q2: My NMR shows a mixture of diastereomers. How do I prevent epimerization to the trans-isomer? The Causality: The cis-1,2-disubstituted cyclohexane system is thermodynamically less stable than its trans counterpart due to 1,3-diaxial steric clashes. Under the highly acidic conditions of the Friedel-Crafts reaction, elevated temperatures promote enolization at the alpha-carbon of the ketone (or reversible ring-opening), leading to rapid epimerization to the trans geometry. The Solution: Strict cryogenic control is non-negotiable. Keep the reaction between 0 °C and 5 °C during the addition of anisole, and avoid heating the reaction mixture above room temperature (20 °C) during the maturation phase.

Q3: I am getting a thick, unmanageable emulsion during the aqueous quench. How can I recover my product? The Causality: This is a classic issue caused by the precipitation of aluminum hydroxide (Al(OH)₃) when the Lewis acid is quenched with neutral water. Al(OH)₃ forms a gelatinous, polymeric solid that traps your organic product and prevents phase separation. The Solution: Always quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and a strong mineral acid (e.g., 2M HCl ). The low pH ensures the aluminum species remain soluble in the aqueous phase as [Al(H₂O)₆]³⁺ or related chloride complexes, allowing for a clean, rapid phase separation.

Q4: How do I minimize the ortho-substituted byproduct? The Causality: Anisole features a strongly activating methoxy group that directs electrophilic aromatic substitution to both the ortho and para positions[3]. While the bulky nature of the cis-cyclohexane-1,2-dicarboxylic anhydride naturally favors para-attack due to steric hindrance, ortho-substitution can still occur if the reaction is run at higher temperatures. The Solution: To maximize para-selectivity, conduct the reaction in a non-polar, non-coordinating solvent like anhydrous dichloromethane (DCM) and maintain the aforementioned 0–5 °C temperature window during the electrophilic attack.

Part 2: Quantitative Data & Parameter Matrix

To illustrate the causality of the parameters discussed above, the following table summarizes the impact of stoichiometry, temperature, and workup conditions on the final reaction profile.

Table 1: Impact of Reaction Parameters on Conversion and Isomeric Purity

AlCl₃ (Equivalents)Addition Temp (°C)Quench SolutionConversion (%)cis:trans RatioEmulsion Severity
1.1 eq25 °CH₂O< 45%85:15High (Unmanageable)
2.2 eq25 °CH₂O> 95%80:20High (Unmanageable)
2.2 eq0–5 °CH₂O> 95%> 98:2High (Unmanageable)
2.2 eq 0–5 °C 2M HCl (Ice) > 95% > 98:2 None (Clean Phase)

Part 3: Self-Validating Standard Operating Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Step 1: Reagent Preparation & Validation

  • Action: Weigh out cis-cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) and AlCl₃ (2.2 eq) under an inert atmosphere (N₂ or Ar).

  • Validation Checkpoint 1: Inspect the AlCl₃. It must be a free-flowing pale yellow/white powder. If it is clumpy or releases heavy HCl fumes upon opening, it has hydrolyzed. Do not use hydrolyzed AlCl₃ as it will severely depress yield.

Step 2: Complex Formation

  • Action: Suspend the AlCl₃ in anhydrous DCM (10 volumes) and cool to 0 °C using an ice bath. Slowly add the anhydride in portions over 15 minutes.

  • Causality: Stepwise addition prevents localized exothermic heating that could drive unwanted side reactions.

Step 3: Electrophilic Aromatic Substitution

  • Action: Add anisole (1.05 eq) dropwise over 30 minutes while maintaining the internal temperature strictly below 5 °C.

  • Causality: Dropwise addition controls the highly exothermic Friedel-Crafts acylation, preventing thermal epimerization of the cis-anhydride.

Step 4: Reaction Maturation & Verification

  • Action: Stir the reaction at 0–5 °C for 2 hours, then allow it to slowly warm to 20 °C for an additional 2 hours.

  • Validation Checkpoint 2: Pull a 50 µL aliquot, quench in 1 mL of 1M HCl, extract with 1 mL EtOAc, and analyze via TLC (Hexanes:EtOAc 7:3) or LC-MS. The anhydride starting material must be completely consumed before proceeding.

Step 5: Acidic Quench

  • Action: Pour the reaction mixture slowly into a vigorously stirred flask containing equal parts crushed ice and 2M HCl.

  • Causality: The strong acid breaks the stable AlCl₃-ketone complex and prevents Al(OH)₃ emulsion formation.

Step 6: Isolation

  • Action: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from ethyl acetate/hexanes.

  • Validation Checkpoint 3: Perform ¹H NMR analysis on the isolated product. The cis vs trans diastereomeric ratio can be validated by integrating the methine protons on the cyclohexane ring.

Part 4: Process Workflow Visualization

ReactionPathway A cis-Cyclohexane-1,2-dicarboxylic anhydride + Anisole B Lewis Acid Activation (AlCl3 > 2.2 eq) A->B C Electrophilic Aromatic Substitution (Para-attack favored) B->C 0-5 °C (Prevents trans-isomer) D AlCl3-Ketone Complex (Stable Intermediate) C->D -HCl E Acidic Quench (Ice-cold 2M HCl) D->E Prevents Al(OH)3 emulsion F cis-2-(4-Methoxybenzoyl) cyclohexane-1-carboxylic acid E->F High Yield & Purity

Mechanistic pathway and critical control points for optimal cis-product yield.

Part 5: References

  • Title: Friedel–Crafts reaction - Wikipedia Source: Wikipedia URL:

  • Title: 13 Friedel-Crafts Acylation Source: University of Wisconsin-Madison (wisc.edu) URL:

  • Title: Building Blocks P6987 | EvitaChem Source: EvitaChem URL:

Sources

Optimization

Technical Support Center: Solubilization Strategies for cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the biopharmaceutical hurdles associated with lipophilic organic acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the biopharmaceutical hurdles associated with lipophilic organic acids. cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS: 57078-11-2) is a classic example of a highly challenging compound. It possesses a bulky, hydrophobic methoxybenzoyl-cyclohexane core and a single ionizable carboxylic acid moiety.

In aqueous media at physiological or acidic pH, the carboxylic acid remains unionized. Because the strong hydrogen-bond network between water molecules thermodynamically excludes the hydrophobic methoxybenzoyl group, the compound undergoes rapid precipitation[1]. To achieve robust data in your assays, we must manipulate the partition/association equilibrium by either altering the ionization state or providing a highly compatible hydrophobic microenvironment[1].

Below are field-proven, self-validating troubleshooting guides and protocols to overcome these solubility issues.

Part 1: Validated Solubilization Protocols

Strategy A: pH-Shift & In Situ Salt Formation

Best For: High-concentration stock solutions, structural biology (NMR/X-ray), and pH-insensitive in vitro assays. Causality: The pKa of the cyclohexane carboxylic acid group is approximately 4.5–5.0. When the assay buffer is below pH 6.5, the compound is predominantly unionized and insoluble. By adjusting the pH to at least 2 units above the pKa (i.e., pH > 7.0), we ensure >99% ionization. The resulting carboxylate anion interacts favorably with water, dramatically increasing solubility without the need for organic cosolvents.

Step-by-Step Methodology:

  • Weigh the required mass of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid into a sterile glass vial.

  • Add 0.9 molar equivalents of 0.1 M NaOH (or KOH) dropwise to the dry powder.

  • Vortex vigorously for 2 minutes. The opaque suspension will begin to clear as the sodium salt forms.

  • Add the target volume of a high-capacity buffer (e.g., 50 mM HEPES or Tris, pH 7.4) to reach the desired final concentration.

  • Self-Validation Step: Measure the final pH using a micro-probe; it must remain between 7.2 and 7.6. Centrifuge the solution at 10,000 × g for 5 minutes. The complete absence of a visible pellet confirms total solubilization.

Strategy B: Cyclodextrin Inclusion Complexation

Best For: In vivo dosing (PO/IV) and sensitive cell-based assays where pH shifts or organic solvents are toxic. Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates the bulky methoxybenzoyl ring, while its hydrophilic exterior ensures aqueous compatibility[2]. This dynamic equilibrium mechanism masks the lipophilicity of the drug, dramatically enhancing solubility and bioavailability while protecting the compound from premature degradation[2],[3].

Step-by-Step Methodology:

  • Prepare a 20% (w/v) solution of HP-β-CD in Milli-Q water or physiological saline.

  • Dissolve the compound in a minimal volume of ethanol (e.g., 50 mg/mL stock).

  • Add the ethanol stock dropwise to the vigorously stirring HP-β-CD solution (aim for a 1:3 to 1:5 molar ratio of drug to cyclodextrin).

  • Stir continuously for 24 hours at room temperature. This extended time is critical to allow the dynamic equilibrium of the inclusion complex to fully establish[3].

  • Evaporate the ethanol under a gentle stream of nitrogen gas or via lyophilization.

  • Self-Validation Step: Reconstitute the lyophilized powder in water. The solution should be optically clear. Analyze via UV-Vis spectroscopy (scanning 200-400 nm) to verify the final concentration against a standard curve.

Strategy C: Aqueous Phospholipid Dispersions

Best For: Parenteral administration and high-throughput screening where instant solubilization is required. Causality: Mixing a water-miscible organic solvent containing the drug with an excess of a stable, negatively charged phospholipid dispersion instantly solubilizes the drug. The lipophilic methoxybenzoyl core is rapidly encapsulated within the phospholipid bilayer, which prevents the thermodynamic "crashing out" typically seen upon dilution[4].

Step-by-Step Methodology:

  • Dissolve the compound completely in a water-miscible transfer medium (e.g., 100% DMSO or DMA) to create a highly concentrated master stock.

  • Prepare an aqueous dispersion of negatively charged phospholipids (e.g., DSPG or mixed lipid micelles) using high-shear homogenization[4].

  • Rapidly inject the DMSO stock into the vigorously vortexing aqueous lipid dispersion.

  • Self-Validation Step: Monitor the solution for the Tyndall effect by shining a laser pointer through the vial in a dark room. A clear, continuous beam path with no macroscopic light scattering indicates successful micellar encapsulation without precipitation[4].

Part 2: Quantitative Data & Strategy Comparison

Solubilization StrategyPrimary MechanismMax Estimated Conc.Key AdvantagesPrimary Limitations
pH-Shift (Salt Formation) Ionization of carboxylic acid (pH > 7.4)>50 mg/mLNo additives required; yields pure API in solution.Highly pH dependent; precipitates instantly if pH drops < 6.0.
Cyclodextrin (HP-β-CD) Hydrophobic cavity inclusion complexation10-20 mg/mLExcellent biocompatibility; prevents dilution shock.Requires 24h equilibration; introduces bulky excipients.
Phospholipid Dispersion Bilayer encapsulation / Micellization5-10 mg/mLInstant solubilization; ideal for parenteral routes.Requires specialized homogenization equipment.

Part 3: Decision Matrix Workflow

SolubilizationWorkflow Start Solubilization of cis-2-(4-Methoxybenzoyl) cyclohexane-1-carboxylic acid AppType What is the primary downstream application? Start->AppType InVitro In Vitro Assays (Cells/Enzymes) AppType->InVitro Cellular/Biochem InVivo In Vivo Dosing (Animal Models) AppType->InVivo Pharmacokinetics Structural Structural / Analytical (NMR/Crystallography) AppType->Structural High Conc. Needed Lipid Protocol C: Phospholipid Dispersion InVitro->Lipid <1% DMSO tolerated Cyclo Protocol B: Cyclodextrin Complexation InVitro->Cyclo DMSO toxic to cells InVivo->Cyclo IV / PO routes Salt Protocol A: pH-Shift & Salt Formation InVivo->Salt IP route (pH buffered) Structural->Salt Requires pure API

Caption: Workflow for selecting the optimal solubilization strategy based on experimental application.

Part 4: Frequently Asked Questions (FAQs)

Q: My compound precipitates immediately upon dilution from a DMSO stock into my cell culture media. What went wrong? A: You are experiencing "solvent shift shock." When you dilute a DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water faster than the compound can associate with it. This leaves the highly lipophilic cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid stranded in an aqueous environment, causing immediate thermodynamic aggregation[1]. To fix this, transition to Protocol B (Cyclodextrin) or Protocol C (Phospholipid Dispersion) , which provide a hydrophobic shield during dilution[4].

Q: Can I use sonication and heating (e.g., 60°C) to force the compound into solution faster? A: As a temporary measure, yes, but it is scientifically flawed for long-term stability. Heating increases kinetic energy and temporarily breaks water-water hydrogen bonds, allowing dissolution. However, upon cooling to 37°C or room temperature, the solution becomes supersaturated. The compound will inevitably nucleate and crystallize, often ruining overnight assays. Always rely on thermodynamic stabilization (ionization or complexation) rather than kinetic forcing.

Q: Will cyclodextrin (HP-β-CD) interfere with my drug's ability to permeate cell membranes? A: No. The cyclodextrin inclusion complex is a dynamic, non-covalent equilibrium[3]. While the cyclodextrin molecule itself does not cross the lipophilic cell membrane, it acts as a shuttle, delivering the dissolved drug to the aqueous boundary layer of the cell membrane. The free fraction of the drug then partitions into the lipid bilayer based on its intrinsic lipophilicity.

Part 5: References

  • Cis cyclohexane 1 2 diol | Sigma-Aldrich: cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid Source: Sigma-Aldrich URL:

  • Solubilization of poorly water-soluble drugs through partition/association equilibrium: Thermodynamic insights using isothermal titration calorimetry Source: PubMed / Journal of Pharmaceutical Sciences URL:1[1]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC / National Institutes of Health URL:2[2]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs Source: International Journal of Pharmacy & Pharmaceutical Research URL:3[3]

  • Instant Solubilization of Poorly Water-soluble Drugs by In-situ Loading of Aqueous Phospholipid Dispersions Suitable for Parenteral Administration Source: PDA Journal of Pharmaceutical Science and Technology URL:4[4]

Sources

Troubleshooting

Technical Support Center: Purification of Crude cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the isolation and purification of cis-2-(4-Methoxybenzoyl)cyclohexane-1-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the isolation and purification of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid.

Synthesized via the Friedel-Crafts acylation of anisole with cis-1,2-cyclohexanedicarboxylic anhydride (hexahydrophthalic anhydride) in the presence of a Lewis acid (e.g., AlCl₃)[1], the crude reaction mixture presents specific downstream challenges. It typically contains unreacted anisole, gelatinous aluminum salts, and trace isomeric byproducts. The most critical challenge during purification is preventing the base-catalyzed epimerization of the kinetically favored cis isomer to the thermodynamically stable trans isomer[2].

This guide provides a self-validating, stereocontrolled protocol to isolate the pure cis keto-acid.

Purification Workflow

Purification A Crude Reaction Mixture (AlCl3, Anisole, Keto-acid) B Acidic Quench (Ice/HCl) & EtOAc Extraction A->B C Organic Phase (Product + Impurities) B->C D Mild Base Extraction (5% NaHCO3, <15°C) C->D E Aqueous Phase (Na-salt of Keto-acid) D->E Extract F Organic Phase (Discard: Unreacted Anisole) D->F Waste G Acidification (HCl to pH 2) & Precipitation E->G H Filtration & Washing G->H I Recrystallization (Toluene or EtOAc/Heptane) H->I J Pure cis-2-(4-Methoxybenzoyl) cyclohexane-1-carboxylic acid I->J

Workflow for the stereocontrolled purification of the cis-keto-acid.

Step-by-Step Experimental Methodologies

Phase 1: Reaction Quench and Initial Extraction

Causality: Aluminum chloride reacts with water to form a thick, gelatinous aluminum hydroxide [Al(OH)₃] emulsion that traps organic products. Quenching with a strong acid forces the aluminum into highly soluble aqueous complexes (e.g.,[Al(H₂O)₆]³⁺), breaking the emulsion and allowing for clean phase separation.

  • Transfer the crude Friedel-Crafts reaction mixture dropwise into a vigorously stirred mixture of crushed ice and concentrated HCl (3:1 w/v ratio)[1]. Maintain the internal temperature below 20°C.

  • Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to the quenched mixture. Stir for 15 minutes.

  • Transfer to a separatory funnel and allow the phases to separate.

  • Self-Validation Checkpoint: The phases must be completely transparent. If a milky interface persists, add additional 1M HCl and agitate until the emulsion clears.

  • Collect the organic phase and wash once with brine.

Phase 2: Mild Acid-Base Extraction (Stereocontrol Step)

Causality: The product contains a carboxylic acid group (pKa ~4.5), allowing it to be separated from neutral unreacted anisole via deprotonation. However, the proton alpha to the ketone on the cyclohexane ring is prone to enolization. Using a strong base (like NaOH) will cause epimerization to the trans isomer[2]. We strictly use a mild base (NaHCO₃) at low temperatures to prevent this.

  • Cool the organic phase to <15°C using an ice bath.

  • Extract the organic phase with 3 portions of cold 5% aqueous NaHCO₃ solution. Vent the separatory funnel frequently to release CO₂ gas.

  • Self-Validation Checkpoint: Spot both the organic and aqueous phases on a TLC plate (Eluent: 7:3 Hexane:EtOAc with 1% AcOH). The aqueous phase should contain the UV-active product (remaining at the baseline until acidified), while the organic phase should only show the high-Rf anisole.

  • Discard the organic phase (or recover the anisole). Retain the combined aqueous phases.

Phase 3: Acidification and Precipitation
  • Place the combined aqueous phases in a large Erlenmeyer flask equipped with a magnetic stirrer. Cool the solution to 0–5°C.

  • Slowly add 6M HCl dropwise while stirring vigorously. A white to pale-yellow precipitate will begin to form.

  • Continue adding HCl until the pH reaches 1.5–2.0.

  • Self-Validation Checkpoint: Verify the pH using pH indicator strips. A pH > 2 indicates incomplete protonation, which will artificially lower your yield as the product remains partially water-soluble as a sodium salt.

  • Filter the precipitate through a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water to remove residual inorganic salts. Dry under vacuum.

Phase 4: Recrystallization
  • Suspend the crude solid in a minimum volume of boiling toluene (or a 1:1 mixture of EtOAc/Heptane).

  • Heat until the solid completely dissolves. If the solution is dark, add activated charcoal (10% w/w), boil for 5 minutes, and perform a hot filtration through Celite.

  • Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath for 2 hours to maximize crystal yield.

  • Filter the purified crystals and dry under high vacuum at 40°C.

Quantitative Data Presentation

Purification StageVisual AppearanceExpected Purity (HPLC)Key Quality Control Metric
Crude Reaction Mixture Dark brown/red viscous liquid40 - 50%Complete consumption of anhydride
Organic Extract (Post-Quench) Yellow/orange solution60 - 70%Absence of Al salts (Clear phases)
Aqueous Bicarbonate Extract Pale yellow aqueous solutionN/A (Salt form)pH strictly maintained at 8.0 - 8.5
Acidified Precipitate (Crude) Off-white to pale yellow solid85 - 92%Isomeric ratio (cis:trans) > 95:5
Recrystallized Product White crystalline powder> 99%Melting point sharpness; cis > 99%

Troubleshooting & FAQs

Q1: My NMR/HPLC shows a mixture of cis and trans isomers. At what stage did epimerization occur? A: Epimerization almost certainly occurred during the base extraction phase. The proton adjacent to the benzoyl group is acidic. If you used sodium hydroxide (NaOH) or allowed the sodium bicarbonate (NaHCO₃) extraction to exceed room temperature, base-catalyzed enolization occurred. Upon reprotonation, the molecule relaxes into the thermodynamically favored trans configuration[2]. Fix: Strictly use cold 5% NaHCO₃ and keep the extraction temperature below 15°C.

Q2: I have a thick, unfilterable emulsion during the initial quench. How do I break it? A: This is caused by the precipitation of gelatinous aluminum hydroxide [Al(OH)₃]. Fix: Do not attempt to filter this emulsion. Instead, lower the pH. Add concentrated HCl directly to the separatory funnel and shake vigorously. The acid will convert the insoluble gel into water-soluble aluminum chloride species, resulting in two sharply defined liquid phases.

Q3: The product is "oiling out" (forming a syrup) instead of precipitating during acidification. What is the fix? A: Oiling out occurs when the keto-acid separates as a supercooled liquid before crystal nucleation can occur, often exacerbated by trace amounts of anisole acting as a plasticizer. Fix: First, ensure your NaHCO₃ phase was adequately washed with an organic solvent to remove all anisole before acidification. If oiling out still occurs, gently heat the acidified aqueous mixture until the oil dissolves or disperses, then allow it to cool very slowly. Scratch the inside of the glass flask with a glass stirring rod, or add a seed crystal of pure cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid to induce nucleation.

Q4: How can I ensure all unreacted anisole is removed without using high vacuum distillation? A: The acid-base extraction (Phase 2) is designed specifically for this. Because anisole is neutral, it will remain in the organic phase (EtOAc/DCM) when the keto-acid is pulled into the aqueous phase as a water-soluble sodium salt. Performing three sequential organic washes of the basic aqueous layer before acidification guarantees the complete removal of anisole without the need for thermal distillation, which could degrade the product.

References

  • Process for the preparation of keto acid esters useful as pvc plasticizers. (Details Friedel-Crafts acylation of anisole with cyclic anhydrides). Google Patents (WO2011011137A1).
  • Resolution of Carboxylic Acids Using Copper(I)-Promoted Removal of Propargylic Esters under Neutral Conditions. (Discusses the epimerization risks of 2-benzoylcyclohexanecarboxylic acids under basic conditions). Journal of Organic Chemistry, 2011, 76(11), 4552-4563. Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Executive Overview cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 57078-11-2) is a critical β -aroyl acid intermediate utilized in the synthesis of complex pharmaceuticals. While the cis isomer is selectively...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 57078-11-2) is a critical β -aroyl acid intermediate utilized in the synthesis of complex pharmaceuticals. While the cis isomer is selectively formed under kinetic control during Friedel-Crafts acylation, it possesses inherent thermodynamic instability. The primary modes of thermal degradation are epimerization to the trans isomer and dehydration to an enol-lactone. This guide provides causal explanations, self-validating protocols, and troubleshooting steps to maintain isomeric fidelity during processing.

Troubleshooting Guides & FAQs

Q1: Why does my cis-isomer convert to the trans-isomer during standard vacuum drying? A1: The conversion is driven by thermodynamic stabilization. In the cis-1,2-disubstituted cyclohexane framework, one of the bulky substituents (either the carboxylic acid or the 4-methoxybenzoyl group) is forced into an axial position, creating severe 1,3-diaxial steric strain. When exposed to thermal stress (typically >40°C), the ketone carbonyl facilitates enolization at the C2 α -proton 1. This enolization transiently destroys the stereocenter at C2. Upon re-ketonization, the molecule preferentially adopts the trans configuration, allowing both bulky groups to reside in the lower-energy diequatorial positions 2.

Q2: I am observing a new impurity that lacks a free carboxylic acid peak in IR/NMR after high-temperature processing. What is it? A2: You are likely observing thermal dehydration leading to lactonization. At elevated temperatures (>80°C), especially if trace acidic impurities remain from the synthesis, the C1 carboxylic acid can nucleophilically attack the C2 ketone (or its enol tautomer). This intramolecular cyclization forms a stable enol-lactone (a tetrahydroisobenzofuran-1-one derivative). This degradation pathway is irreversible under standard drying conditions and permanently consumes your active intermediate.

Q3: How can I differentiate between the cis and trans isomers analytically without a chiral column? A3: Because the cis and trans forms are diastereomers, they can be differentiated using standard 1 H NMR spectroscopy by analyzing the J -coupling constants of the methine protons at C1 and C2. In the thermodynamically favored trans isomer, both protons are axial, resulting in a large anti-periplanar coupling constant ( J1,2​≈10−12 Hz). In the cis isomer, the coupling occurs between an axial and an equatorial proton, yielding a significantly smaller coupling constant ( J1,2​≈4−6 Hz).

Mechanism and Workflow Visualizations

EpimerizationMechanism A cis-Isomer Axial-Equatorial Kinetically Favored B Enol Intermediate Loss of C2 Stereocenter A->B Heat (>40°C) Acid/Base B->A Minor Reversion C trans-Isomer Diequatorial Thermodynamically Favored B->C Tautomerization (Irreversible)

Mechanism of thermal epimerization via enolization at the C2 position.

HandlingWorkflow Step1 Synthesis via Friedel-Crafts (Maintain T < 15°C) Step2 Aqueous Quench & Workup (pH 4-5, T < 20°C) Step1->Step2 Prevents early epimerization Step3 Crystallization (Use low-boiling solvents) Step2->Step3 Isolate kinetic product Step4 Vacuum Drying (T < 35°C, High Vacuum) Step3->Step4 Remove solvent gently Step5 Storage & Handling (Desiccated, 2-8°C) Step4->Step5 Ensure long-term stability

Optimized workflow for the synthesis and handling of the cis-isomer.

Quantitative Data Summaries

Table 1: Physicochemical and Analytical Comparison of Isomers

Propertycis-Isomer (Target)trans-Isomer (Degradant)
Formation Control Kinetic (Low Temp)Thermodynamic (High Temp)
Cyclohexane Conformation Axial-EquatorialDiequatorial
Thermal Stability Threshold ~40°C (in solution)>100°C
1 H NMR J1,2​ Coupling 4 – 6 Hz (Axial-Equatorial)10 – 12 Hz (Diaxial)
Primary Degradation Risk Epimerization to transDecarboxylation / Lactonization

Experimental Protocols

Protocol 1: Self-Validating Low-Temperature Vacuum Drying

Causality: Standard drying ovens often overshoot set temperatures. Because epimerization is highly temperature-dependent, drying must rely on deep vacuum rather than thermal energy to remove solvents.

  • Preparation: Transfer the wet cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid filter cake to a wide glass drying tray. Spread the material to a uniform thickness of no more than 1 cm to maximize surface area.

  • Initial Vacuum: Place the tray in a vacuum oven. Apply a high vacuum (< 10 mbar) at ambient temperature (20-25°C) for 4 hours. Do not apply heat yet.

  • Thermal Ramp: Gradually increase the oven temperature to a maximum of 35°C.

  • Self-Validation Check (Crucial): After 2 hours at 35°C, extract a 5 mg sample. Run a rapid HPLC assay (see Protocol 2).

    • Pass Criteria:trans-isomer is < 1.0%. Proceed to step 5.

    • Fail Criteria:trans-isomer is > 1.0%. Immediately remove heat; the cake contains residual acid catalyzing the epimerization. Re-slurry the cake in cold water (pH 7) and re-filter before attempting to dry again.

  • Completion: Continue drying at 35°C until the mass changes by < 0.1% over a 2-hour period. Store the final product in a sealed desiccator at 2-8°C.

Protocol 2: HPLC Method for Isomeric Purity Determination

Causality: Diastereomers possess different physical properties and dipole moments, allowing for baseline separation on a standard C18 reverse-phase column without the need for expensive chiral stationary phases.

  • Column Selection: Use a standard C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses ionization of the carboxylic acid to sharpen peaks).

    • Solvent B: Acetonitrile.

  • Gradient: Run a linear gradient from 30% B to 70% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (optimal for the 4-methoxybenzoyl chromophore).

  • Self-Validation Check: Inject a mixed standard containing both cis and trans isomers. Calculate the resolution factor ( Rs​ ).

    • Pass Criteria: Rs​≥1.5 . The method is valid for quantifying epimerization.

    • Fail Criteria: Rs​<1.5 . Adjust the gradient slope (e.g., 30% to 60% B) or decrease the flow rate to improve baseline separation before analyzing actual samples.

References

  • Stájer, G., et al. "Preparation and Steric Structure of Condensed-Skeleton Saturated Diphenyl-Substituted Isoindolones." ChemInform, ResearchGate.
  • "Resolution of Carboxylic Acids Using Copper(I)-Promoted Removal of Propargylic Esters under Neutral Conditions." PMC, National Institutes of Health.
  • "Cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid Product Information." Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Guide: Maintaining Stereochemical Integrity of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

An in-depth guide to preventing cis-trans epimerization of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid. Welcome to the technical support center for handling cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to preventing cis-trans epimerization of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid.

Welcome to the technical support center for handling cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar compounds. We will explore the underlying mechanisms of its stereochemical instability and provide robust, field-tested strategies to prevent unwanted epimerization to the trans-isomer.

The Challenge: Understanding the Instability of the Cis-Isomer

The core challenge in handling cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid lies in its propensity to isomerize to its more thermodynamically stable trans-diastereomer. For 1,2-disubstituted cyclohexanes, the trans isomer is generally more stable because it can adopt a low-energy diequatorial conformation in its chair form, minimizing steric strain.[1] The cis isomer, conversely, must exist in an axial-equatorial conformation, which is energetically less favorable.[2]

This isomerization is not a simple conformational ring-flip; it is a chemical transformation known as epimerization, which involves the breaking and forming of a C-H bond at one of the stereocenters.

Mechanism of Epimerization: Keto-Enol Tautomerism

The primary pathway for epimerization in this molecule is through keto-enol tautomerism, a process catalyzed by either acid or base.[3][4] The key structural feature enabling this is the ketone of the benzoyl group, which makes the adjacent proton on the cyclohexane ring (the α-hydrogen at C2) acidic.

  • Base-Catalyzed Epimerization: A base removes the acidic α-hydrogen at C2, forming a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of the original cis-isomer and the newly formed trans-isomer.[5][6]

  • Acid-Catalyzed Epimerization: An acid protonates the carbonyl oxygen, increasing the acidity of the α-hydrogen. A weak base (like water or an alcohol solvent) can then remove this proton to form a planar enol intermediate.[6][7] Tautomerization back to the keto form regenerates the acid catalyst and can yield both cis and trans products.[8]

G cluster_main Epimerization via Planar Intermediate cluster_legend Legend Cis Cis-Isomer (Keto Form) (Less Stable) Intermediate Planar Enol / Enolate Intermediate (Achiral at C2) Cis->Intermediate Base (Deprotonation) Acid (Protonation + Deprotonation) Intermediate->Cis Protonation Trans Trans-Isomer (Keto Form) (More Stable) Intermediate->Trans Protonation Key1 Red Arrow: Epimerization Trigger Key2 Green Arrow: Product Formation Key3 Yellow Node: Key Intermediate

Caption: Mechanism of cis-trans epimerization via a planar intermediate.

Frequently Asked Questions (FAQs)

Q1: I've confirmed my starting material is the pure cis-isomer, but my final product is a cis/trans mixture. What happened?

This is a classic case of epimerization occurring during your reaction or workup. The reaction conditions—specifically the presence of acid or base, elevated temperatures, or prolonged reaction times—have provided a pathway for the less stable cis-isomer to convert to the more stable trans-isomer.[1][9] This process is an example of a reaction shifting from kinetic to thermodynamic control.[10][11] Initially, you may have the kinetically favored cis-product, but given enough energy (e.g., heat) and a catalytic pathway (acid/base), the system equilibrates to favor the thermodynamically more stable product.[9][12]

Q2: How can I prevent epimerization during an aqueous workup?

Aqueous workups are a common source of epimerization due to uncontrolled pH.

  • Avoid Strong Acids/Bases: Do not use strong acid or base washes (e.g., 1M HCl, 1M NaOH) unless absolutely necessary.

  • Use Buffered Washes: If you need to neutralize the reaction, use a buffered solution like a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching base, or a saturated solution of sodium bicarbonate (NaHCO₃) for quenching acid. These provide a much milder pH environment.

  • Neutral Washes: The safest approach is to wash the organic layer sequentially with water and then brine. This removes water-soluble impurities without causing significant pH shifts.

  • Temperature Control: Perform all extractions and washes at low temperatures (e.g., in an ice-water bath) to reduce the rate of epimerization.[13]

Q3: What are the ideal storage conditions for the purified cis-isomer?

To maintain long-term stereochemical purity, storage conditions are critical.

  • Temperature: Store at low temperatures, preferably ≤ -20°C.

  • Solvent: Store as a solid if possible. If a solution is required, use a non-polar, aprotic solvent (e.g., toluene, hexanes). Avoid protic solvents like methanol, which can facilitate proton exchange.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation, which could generate acidic impurities.

Q4: Can my purification method cause epimerization?

Yes, chromatography can induce epimerization if not performed carefully.

  • Silica Gel: Standard silica gel is slightly acidic and can catalyze epimerization, especially with prolonged contact time.

  • Mitigation Strategies:

    • Deactivate Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), in the eluent.

    • Use Alternative Media: Consider using neutral alumina or a bonded-phase silica (like C18 for reversed-phase) if compatible with your molecule's polarity.

    • Speed: Do not let the compound sit on the column for extended periods. Perform flash chromatography quickly and efficiently.

Q5: How can I reliably monitor the cis/trans ratio in my samples?

Regular analytical checks are crucial to track stereochemical integrity.

  • ¹H NMR Spectroscopy: Proton NMR is an excellent tool. The coupling constants (³JHH) between the protons at C1 and C2 on the cyclohexane ring are diagnostic.[1]

    • Cis-isomer (axial-equatorial): Expect a smaller coupling constant.

    • Trans-isomer (diequatorial): Expect a larger coupling constant due to the ~180° dihedral angle.

  • Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide excellent separation and quantification of the two isomers.[14] Developing a validated method early is key for process control.

Troubleshooting Guide: Diagnosing and Solving Epimerization

Problem Probable Cause(s) Recommended Solution(s)
Epimerization during reaction 1. Reaction temperature is too high. 2. Presence of acidic or basic reagents/catalysts. 3. Prolonged reaction time allowing equilibration.1. Run the reaction at a lower temperature to favor the kinetic product.[13] 2. Screen for neutral catalysts or reagents. If a base is required, use a sterically hindered, non-nucleophilic base (e.g., LDA, LiHMDS) at low temperatures.[11] 3. Monitor the reaction closely and quench it as soon as the starting material is consumed, before significant epimerization occurs.
Epimerization during workup 1. Use of strong acid or base washes. 2. Unbuffered aqueous layers.1. Switch to mild, buffered washes (e.g., sat. aq. NaHCO₃, sat. aq. NH₄Cl). 2. Perform the workup at 0°C.
Epimerization during purification 1. Acidic nature of standard silica gel. 2. Slow elution or overloading of the column.1. Use deactivated silica gel (pre-treated with triethylamine) or an alternative stationary phase (neutral alumina). 2. Optimize loading and eluent for rapid separation.
Epimerization during storage 1. Storage at room temperature. 2. Storage in a protic solvent. 3. Presence of trace acidic or basic impurities.1. Store the compound as a solid at ≤ -20°C. 2. If in solution, use a dry, aprotic solvent under an inert atmosphere. 3. Ensure the final product is purified to a high degree to remove any catalytic impurities.

Key Experimental Protocols

Protocol 4.1: Neutral Workup Procedure to Minimize Epimerization
  • Cool the completed reaction mixture to 0°C in an ice-water bath.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (if the reaction is basic) or NaHCO₃ (if the reaction is acidic) until the reaction is neutralized (check with pH paper).

  • Transfer the mixture to a separatory funnel and add the appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with:

    • Deionized water (2x)

    • Saturated aqueous NaCl (brine) (1x)

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent in vacuo at a low temperature (<30°C) to obtain the crude product.

Protocol 4.2: Analytical HPLC Method Development for Isomer Quantification

This protocol provides a starting point for method development.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A normal-phase silica or a chiral column often provides good selectivity. For example, a Chiralcel OD-H or similar.

  • Mobile Phase (Isocratic): Start with a mixture of Hexane and Isopropanol (e.g., 90:10 v/v). Adjust the ratio to optimize the separation. A small amount of an acidic modifier like trifluoroacetic acid (TFA, 0.1%) may be needed to improve peak shape for the carboxylic acid, but be aware this could potentially cause on-column epimerization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the methoxybenzoyl group absorbs strongly (e.g., ~254 nm or 280 nm).

  • Analysis: Inject a known mixture of the cis and trans isomers (if available) to determine their retention times. Integrate the peak areas to determine the relative percentage of each isomer in your sample.

G start Epimerization Detected? q_where Where in the process? start->q_where Yes end Problem Solved start->end No reaction During Reaction q_where->reaction workup During Workup q_where->workup purification During Purification q_where->purification storage During Storage q_where->storage sol_reaction Lower Temp Use Milder Reagents Reduce Time reaction->sol_reaction sol_workup Use Buffered/Neutral Washes Work at 0°C workup->sol_workup sol_purification Use Deactivated Silica Work Quickly purification->sol_purification sol_storage Store Solid at -20°C Use Aprotic Solvents storage->sol_storage sol_reaction->end sol_workup->end sol_purification->end sol_storage->end

Caption: A troubleshooting workflow for identifying and solving epimerization.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to Cis-Trans Isomerism in Substituted Cyclohexanes. BenchChem.
  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2024, February 7). Keto Enol Tautomerization. Chemistry Steps. Retrieved from [Link]

  • Scribd. (n.d.). Disubstituted Cyclohexanes: Cis-Trans Analysis. Scribd. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]

  • American Chemical Society Publications. (2024, June 14). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • Chemistry 1XX. (2015, April 5). Determining cis/trans on cyclohexanes [Video]. YouTube. Retrieved from [Link]

  • BenchChem. (2025, December). Technical Support Center: Minimizing Epimerization in Chiral Bicyclic Compound Synthesis. BenchChem.
  • Master Organic Chemistry. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, March 10). 7.7: Stability of Alkenes. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Enolization of Aldehydes and Ketones: Structural Effects on Concerted Acid−Base Catalysis. Retrieved from [Link]

  • BenchChem. (n.d.). Navigating the Separation of Cis/Trans 1,3-Disubstituted Cyclohexanes: A Comparative Guide. BenchChem.
  • Save My Exams. (2025, June 20). Stereoisomerism (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Master Organic Chemistry. (2020, April 30). Alkene Stability Increases With Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 22). 18.6: Keto-Enol Tautomerism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, September 1). How to identify cis and trans forms of cyclohexane. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-oxocyclohexane-1-carboxylic acid. Retrieved from [Link]

  • RSC Advances. (n.d.). Role of cis-1,4-cyclohexanedicarboxylic acid in the regulation of the structure and properties of a poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolymer. Retrieved from [Link]

  • Allen. (2024, October 24). Stereoisomerism- Definition, Concept, Conditions and Types. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Fiveable. (2025, August 15). 14.3 Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V CONTENTS • Non-Geminal Disubstituted Cyclohexanes. Retrieved from [Link]

  • OpenStax. (2023, September 20). 7.6 Stability of Alkenes. Organic Chemistry. Retrieved from [Link]

  • PubMed. (2013, November 1). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Retrieved from [Link]

  • BenchChem. (n.d.). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. BenchChem.
  • Canadian Journal of Chemistry. (n.d.). On the mechanisms of acid-catalyzed enolization and hydrogen isotope exchange of cyclic ketones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Selective radical-chain epimerisation at electron-rich chiral tertiary C–H centres using thiols as protic polarity-reversal catalysts. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Stereoisomers and their Configurational Analysis in Chemical Methods with Significance. Retrieved from [Link]

  • Fundamentals of Organic Chemistry. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Bode Research Group. (n.d.). Key Concepts in Stereoselective Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Welcome to the Advanced Technical Support Center for drug development professionals and formulation scientists. Working with cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 57078-11-2)[1] presents two distinct...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for drug development professionals and formulation scientists. Working with cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 57078-11-2)[1] presents two distinct crystallization challenges: chemical instability (epimerization) and physical instability (Liquid-Liquid Phase Separation, or LLPS)[2].

This guide synthesizes thermodynamic principles with field-proven methodologies to help you troubleshoot phase separations, prevent stereocenter inversion, and optimize crystal habit.

Part 1: Troubleshooting FAQs

Q1: Why is my isolated product consistently contaminated with the trans-isomer (CAS 57078-12-3)[3]? A1: This is a classic case of thermodynamic epimerization. The cis-isomer is the kinetic product of the initial synthesis. However, the proton at the C2 position (alpha to the benzoyl group) is highly enolizable. Exposure to heat, trace acids, or basic solvents triggers enolization. Upon reprotonation, the bulky 4-methoxybenzoyl group relaxes into the thermodynamically stable trans-diequatorial conformation.

  • Causality: High thermal stress or basic microenvironments drive the equilibrium toward the thermodynamic sink.

  • Solution: Restrict crystallization temperatures to strictly <60°C. Avoid basic co-solvents (e.g., pyridine, amines). If epimerization is detected, switch to a kinetic crystallization approach: achieve high supersaturation quickly at lower temperatures and seed immediately.

Q2: During cooling, my solution turns cloudy and forms a sticky biphasic oil at the bottom of the reactor instead of crystals. How do I prevent this? A2: You are experiencing4[4], commonly known as "oiling out." This occurs when the cooling trajectory intersects the liquid-liquid binodal curve before the solid-liquid solubility curve[5]. The system undergoes spinodal decomposition, separating into a solute-rich oil phase and a solute-poor solvent phase[4]. Crystallization eventually occurs from the oil phase, but it is uncontrolled, leading to agglomeration and severe impurity entrapment.

  • Causality: Poor solvent/antisolvent selection or excessive cooling rates push the system into the LLPS metastable zone without triggering nucleation[2].

  • Solution: Shift the phase diagram by changing the solvent system (e.g., moving from pure alcohols to an Ethyl Acetate/Heptane system). Implement a seeding strategy to force nucleation before the system reaches the binodal curve.

Q3: My crystals are microscopic needles that clog the filter and retain too much solvent. How can I improve the crystal habit? A3: Needle-like (acicular) crystals are typical for aroylcyclohexane derivatives when nucleation is too rapid. The high surface area of needles leads to poor filterability and high residual solvent entrapment.

  • Causality: A high supersaturation generation rate promotes rapid 1D crystal growth, resulting in an acicular habit.

  • Solution: Implement Ostwald ripening via temperature cycling. After initial crystallization, heat the slurry slightly (e.g., +10°C) to dissolve the fine needles, then cool slowly (-0.1°C/min). This promotes growth on the existing larger crystal faces, yielding blockier, easily filterable crystals.

Part 2: Mechanistic Pathways & Workflows

Epimerization A cis-Isomer (Kinetic Product) B Enolate Intermediate (Planar C2) A->B Base/Heat (-H+) B->A +H+ (Minor path) C trans-Isomer (Thermodynamic Sink) B->C +H+ (Major path) C->B Base/Heat (Very slow)

Figure 1: Base-catalyzed epimerization pathway of cis-aroylcyclohexanecarboxylic acids.

LLPS_Workflow Start Dissolve in EtOAc at 55°C Cool Cool to 45°C (Metastable Zone) Start->Cool Seed Add 1% wt Seeds (Induce Nucleation) Cool->Seed LLPS Oiling Out (LLPS) Impure/Amorphous Cool->LLPS Rapid cooling No seeds AntiSolvent Dose Heptane slowly over 3 hours Seed->AntiSolvent Ripen Hold at 10°C (Ostwald Ripening) AntiSolvent->Ripen Filter Filter & Wash (High Purity cis-Isomer) Ripen->Filter

Figure 2: Seeded anti-solvent crystallization workflow to bypass liquid-liquid phase separation.

Part 3: Quantitative Solvent Screening Data

Selecting the correct solvent system is critical to bypassing the LLPS binodal curve[2]. The table below summarizes the phase behavior and epimerization risks associated with common solvent systems for this compound.

SolventAntisolventRatio (v/v)LLPS Observed?Yield (%)Purity (cis : trans)
MethanolWater1:1Yes (Severe)65%85:15
EthanolWater1:2Yes (Moderate)72%90:10
TolueneHeptane1:3No88%98:2
Ethyl Acetate Heptane 1:4 No 92% >99:1

Part 4: Self-Validating Experimental Protocol

Seeded Anti-Solvent Crystallization (EtOAc/Heptane) Objective: Isolate pure cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid while actively suppressing LLPS and epimerization.

Step 1: Dissolution Suspend 100 g of crude cis-isomer in 300 mL of Ethyl Acetate (EtOAc). Heat to 55°C under gentle agitation (200 RPM) until fully dissolved.

Validation Checkpoint 1: The solution must be completely clear. If undissolved particles remain, add EtOAc in 10 mL increments. Do not exceed 60°C to prevent thermal epimerization.

Step 2: Cooling to Metastable Zone Cool the solution to 45°C at a controlled rate of 0.5°C/min.

Step 3: Seeding Add 1.0 g (1 wt%) of pure cis-isomer seed crystals. Hold the temperature at 45°C for 30 minutes to allow the seed bed to establish.

Validation Checkpoint 2: Inspect the reactor. The seeds should remain suspended and not dissolve (confirming supersaturation). The bulk solution must remain transparent between the crystals. If the bulk fluid turns milky or oil droplets form on the reactor walls, LLPS has occurred. Reheat to 55°C to redissolve the oil, and repeat Steps 2-3 with a slower cooling rate.

Step 4: Antisolvent Addition Dose 1200 mL of Heptane at a constant rate over 3 hours while strictly maintaining the internal temperature at 45°C.

Step 5: Cooling & Ripening Cool the slurry to 10°C at 0.2°C/min. Hold at 10°C for 2 hours to promote Ostwald ripening and improve crystal blockiness.

Step 6: Filtration & Washing Filter the slurry under vacuum. Wash the filter cake with 100 mL of cold (5°C) EtOAc/Heptane (1:4 v/v). Dry under vacuum at 40°C until constant weight is achieved.

Validation Checkpoint 3: The filtrate should be clear, not cloudy. The dried cake should yield >90 g of blocky, free-flowing crystals with >99% cis-isomer purity by HPLC.

References

  • Alfa Chemistry. "CAS 57078-11-2 cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid".
  • NextSDS. "CIS-2-(4-METHOXYBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID — Chemical Substance Information".
  • Koskinen, M. "Effect of Liquid-Liquid Phase Separation During Crystallization". LUTPub.
  • ResearchGate. "An In-Line Study of Oiling Out and Crystallization".
  • National Institutes of Health (PMC). "Chemically Specific Coherent Raman Imaging of Liquid–Liquid Phase Separation and Its Sequelae".

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction Protocols for cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid

Welcome to the technical support center for the handling and purification of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and purification of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and aims to provide in-depth, practical advice for optimizing its solvent extraction. Here, we combine foundational chemical principles with field-proven troubleshooting strategies to ensure you can achieve high-purity, high-yield extractions.

Foundational Principles: The Chemistry of Extraction

A successful extraction hinges on understanding the physicochemical properties of the target molecule. Cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a moderately polar organic acid. Its key feature for extraction is the carboxylic acid group.

The Role of pH and pKa

The acidity of the carboxylic acid group, defined by its pKa value, is the most critical parameter for developing an acid-base extraction protocol. While the exact experimental pKa for this specific molecule is not widely published, we can estimate it to be approximately 4.5 to 5.0, similar to other cyclohexanecarboxylic acids.

This pKa value is the pH at which the compound exists as a 50:50 mixture of its neutral, protonated form (the carboxylic acid, R-COOH) and its charged, deprotonated form (the carboxylate anion, R-COO⁻). The protonation state dictates the compound's solubility:

  • At low pH (pH < pKa - 2): The compound is almost entirely in its neutral (R-COOH) form. This form is significantly more soluble in organic solvents than in water.

  • At high pH (pH > pKa + 2): The compound is almost entirely in its deprotonated (R-COO⁻) salt form. This ionic form is highly soluble in aqueous solutions and poorly soluble in most organic solvents.

This pH-dependent solubility switch is the core principle we exploit in liquid-liquid extraction. The Henderson-Hasselbalch equation provides the mathematical basis for this relationship.[1][2][3][4]

AcidBaseEquilibrium cluster_organic Organic Phase Soluble cluster_aqueous Aqueous Phase Soluble Neutral R-COOH (Neutral Acid Form) Ionic R-COO⁻ + Na⁺ (Ionic Salt Form) Neutral->Ionic + NaOH (High pH) Ionic->Neutral + HCl (Low pH)

Caption: pH-driven equilibrium of the target acid.

Standard Acid-Base Extraction Protocol

This protocol is a robust starting point for isolating the target compound from a reaction mixture containing neutral or basic impurities.

Objective: To isolate cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid from non-acidic impurities.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate).

  • 1M Sodium hydroxide (NaOH) or 5% sodium bicarbonate (NaHCO₃) solution.

  • 6M Hydrochloric acid (HCl).

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Saturated sodium chloride solution (Brine).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel, beakers, Erlenmeyer flasks.

  • pH paper or pH meter.

ExtractionWorkflow start Start: Crude product in Organic Solvent dissolve 1. Add to Separatory Funnel start->dissolve add_base 2. Add Aqueous Base (e.g., 1M NaOH) dissolve->add_base shake 3. Shake & Vent add_base->shake separate1 4. Separate Layers shake->separate1 org_layer Organic Layer: Contains Neutral/ Basic Impurities separate1->org_layer aq_layer1 Aqueous Layer: Contains R-COO⁻Na⁺ (Product Salt) separate1->aq_layer1 re_extract Optional: Re-extract organic layer with base org_layer->re_extract combine_aq 5. Combine Aqueous Layers aq_layer1->combine_aq re_extract->combine_aq acidify 6. Acidify with 6M HCl to pH < 3 combine_aq->acidify precipitate Product Precipitates (R-COOH) acidify->precipitate extract_acid 7. Extract with fresh Organic Solvent precipitate->extract_acid separate2 8. Separate Layers extract_acid->separate2 aq_layer2 Aqueous Layer: (Waste) separate2->aq_layer2 org_layer2 Organic Layer: Contains R-COOH (Pure Product) separate2->org_layer2 wash 9. Wash with Brine org_layer2->wash dry 10. Dry with Na₂SO₄ wash->dry evaporate 11. Evaporate Solvent dry->evaporate end End: Pure Solid Product evaporate->end

Caption: Standard acid-base liquid-liquid extraction workflow.

Methodology:

  • Dissolution: Dissolve the crude mixture in a suitable volume of an immiscible organic solvent like ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of a basic aqueous solution (e.g., 1M NaOH).

  • Extraction: Stopper the funnel and shake gently at first, inverting the funnel and venting frequently to release any pressure (especially if using bicarbonate, which generates CO₂). Then, shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean flask.[5]

  • Repeat (Optional but Recommended): For maximum yield, repeat the extraction of the organic layer with a fresh portion of the basic solution. Combine all aqueous extracts.[6]

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl while stirring until the solution becomes strongly acidic (pH < 3, check with pH paper). The neutral carboxylic acid should precipitate out as a solid or oil.[5][7]

  • Back-Extraction: Add a fresh portion of ethyl acetate to the flask containing the acidified mixture and precipitated product. Transfer back to the separatory funnel and shake to extract the neutral product back into the organic phase.

  • Isolation: Separate the layers and collect the organic layer.

  • Washing & Drying: Wash the organic layer with brine to remove bulk water.[8] Then, dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄ to remove residual water.

  • Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified solid product.

Troubleshooting Guide

This section addresses the most common issues encountered during the extraction process in a question-and-answer format.

Problem / Question Probable Cause(s) Recommended Solution(s)
Q: Why is my extraction yield unexpectedly low? 1. Incomplete Extraction: The number of extractions was insufficient, or shaking was not vigorous enough. 2. Incorrect pH: The pH of the aqueous layer was not sufficiently basic during extraction or not sufficiently acidic during precipitation.[7] 3. Premature Precipitation: The sodium salt of the acid may have limited solubility and precipitated at the interface. 4. Product Adsorption: The compound may have adsorbed onto solid impurities or glassware.1. Increase Extraction Repetitions: Perform at least two or three extractions on each phase to maximize transfer.[6] 2. Verify pH: Always use pH paper or a meter. For basification, aim for pH > 10. For acidification, aim for pH < 3. 3. Dilute or Warm: If a solid appears at the interface, add more water to the aqueous phase or gently warm the mixture to redissolve the salt. 4. Rinse Thoroughly: Ensure all glassware is rinsed with the appropriate solvent to recover any adsorbed product.
Q: A thick, stable emulsion has formed between the layers. How do I break it? 1. High Concentration of Impurities: Surfactant-like impurities can stabilize emulsions.[9] 2. Vigorous Shaking: Excessive agitation can create fine droplets that are slow to coalesce.[9] 3. Similar Densities: The densities of the organic and aqueous layers may be too close.1. "Salting Out": Add a saturated solution of NaCl (brine) or solid NaCl.[9][10] This increases the ionic strength and density of the aqueous layer, forcing separation. 2. Patience & Gentle Agitation: Allow the funnel to stand undisturbed for 10-30 minutes.[10][11] Gently swirling the funnel can help coalesce droplets. 3. Filtration: Filter the entire mixture through a pad of Celite or glass wool.[9] 4. Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.[11][12][13] 5. Solvent Addition: Add a small amount of a different solvent to change the overall properties of the organic phase.[9][12]
Q: After acidification, my product oiled out instead of precipitating as a solid. What should I do? 1. Low Melting Point: The purified compound may be an oil or a low-melting solid. 2. Presence of Impurities: Residual organic solvent or impurities can act as a eutectic, lowering the melting point. 3. Supersaturation: The product is slow to crystallize.1. Proceed with Extraction: This is often normal. Simply extract the oil into a fresh portion of organic solvent as described in the standard protocol. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the oil's surface. Adding a seed crystal of the pure compound can also initiate crystallization. 3. Trituration: After removing the bulk solvent, add a non-polar solvent in which the product is insoluble (e.g., hexanes) and stir/sonicate to see if a solid crashes out.
Q: I'm not sure which organic solvent to use. What are the trade-offs? Solvent choice depends on solubility, density, boiling point, and safety.Ethyl Acetate (EtOAc): Good general-purpose solvent. Less dense than water. Moderately polar. Relatively low toxicity. Dichloromethane (DCM): Excellent solvent for many organic compounds. Denser than water (forms the bottom layer). Can form emulsions. More toxic than EtOAc. Diethyl Ether (Et₂O): Good solvent, but extremely flammable and volatile. Less dense than water. Avoid: Highly non-polar solvents like hexanes (poor solubility for the acid) or highly polar, water-miscible solvents like methanol or acetone.

Frequently Asked Questions (FAQs)

Q1: Is it better to use a strong base (NaOH) or a weak base (NaHCO₃) for the extraction?

  • A1: This depends on the acidity of potential impurities. Sodium bicarbonate (a weak base) is selective and will only deprotonate stronger acids like your target carboxylic acid, leaving weaker acids (like phenols, if present) in the organic layer. Sodium hydroxide (a strong base) will deprotonate both carboxylic acids and phenols. If your mixture only contains neutral impurities, either base will work, but NaOH is often preferred for its higher capacity and lower likelihood of forming gas pressure.

Q2: How many times should I wash the final organic layer with brine?

  • A2: One wash is typically sufficient. The purpose of the brine wash is not to extract impurities but to remove the majority of dissolved water from the organic solvent before adding a chemical drying agent. This makes the final drying step more efficient.

Q3: My final product is still impure after extraction. What is the next step?

  • A3: Acid-base extraction is a powerful but sometimes imperfect purification technique. If impurities with similar acid-base properties are present, they may be co-extracted. The next logical purification step for a solid compound is recrystallization. You may also consider column chromatography on silica gel, but be aware that carboxylic acids can streak on silica. This is often mitigated by adding a small amount (0.5-1%) of acetic or formic acid to the chromatography eluent.[5]

Q4: How can I confirm that I have successfully isolated the correct compound?

  • A4: After isolation, you should characterize the product using standard analytical techniques. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure, melting point analysis to assess purity, and possibly Mass Spectrometry (MS) to confirm the molecular weight.

References

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. [Link]

  • CIS-2-(4-METHOXYBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Principles of Solvent Extraction of Organic and Mineral Acids. (n.d.). ResearchGate. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2025, November 26). LCGC International. [Link]

  • Tackling emulsions just got easier. (2023, January 17). Biotage. [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? (2014, November 7). ResearchGate. [Link]

  • Henderson-Hasselbalch Plots for Acid-Base Extraction. (2023, June 8). YouTube. [Link]

  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. (2003, March 8). ACS Publications. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. [Link]

  • Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? (2019, May 18). Reddit. [Link]

  • Extraction of carboxylic acids by amine extractants. (n.d.). SciSpace. [Link]

  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. (n.d.). Koch-Glitsch. [Link]

  • CIS-2-(4-METHYLBENZOYL)-1-CYCLOHEXANECARBOXYLIC ACID, 99 — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts. [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. [Link]

  • pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants. (n.d.). ACS Publications. [Link]

  • Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. (2025, June 9). Annual Reviews. [Link]

  • The effect of pH on extraction of carboxylic acids from (a) M1 model... (n.d.). ResearchGate. [Link]

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. (n.d.). Study.com. [Link]

  • Henderson-Hasselbalch Equation: Videos & Practice Problems. (n.d.). Pearson. [Link]

  • Henderson–Hasselbalch equation. (n.d.). Wikipedia. [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. [Link]

  • (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. (n.d.). PubChem. [Link]

  • CIS-4-(4-METHOXYBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID 61468-99-3 wiki. (n.d.). LookChem. [Link]

  • (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... (n.d.). ResearchGate. [Link]

  • cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid. (n.d.). Rieke Metals. [Link]

Sources

Optimization

handling moisture sensitivity of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to handling the moisture sensitivity of cis-2-(4-Methoxybenzoyl)cyclohexane-...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to handling the moisture sensitivity of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid. As Senior Application Scientists, we have designed this resource to move beyond simple instructions, offering in-depth explanations and field-proven protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid and why is it used?

Cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a complex organic molecule featuring a cyclohexane ring, a carboxylic acid group, and a methoxy-substituted benzoyl group. Its specific cis-conformation dictates a unique three-dimensional structure. Molecules with this scaffold are explored in medicinal chemistry and materials science. For instance, related cyclohexanecarboxylic acid derivatives have been investigated for their potential as anti-ulcer agents[1]. The precise arrangement of its functional groups makes it a valuable building block for synthesizing larger, more complex target molecules.

Q2: What makes this compound "moisture-sensitive"?

The primary source of moisture sensitivity is the carboxylic acid (-COOH) functional group. This group is highly polar and readily forms strong hydrogen bonds with water molecules.[2][3][4] This is not typically a case of rapid chemical decomposition via hydrolysis, as the core structure is robust. Instead, the sensitivity manifests in several ways that can compromise experiments:

  • Physical Changes: The compound can become clumpy, sticky, or even liquefy over time as it absorbs atmospheric moisture, making accurate weighing difficult.

  • Reaction Interference: In reactions where the carboxylic acid is the limiting reagent, absorbed water can alter the stoichiometry. More critically, in reactions requiring anhydrous (water-free) conditions, such as esterifications or amide couplings that use dehydrating agents, any introduced water will consume reagents and drastically reduce yields.

  • Solubility Issues: The presence of water can alter the compound's solubility profile in non-polar organic solvents, potentially affecting reaction kinetics and purification.

Q3: How should I store the compound upon receipt?

Proper storage is the first line of defense against moisture contamination.

  • Immediate Inspection: Upon arrival, inspect the container seal for any breaches.

  • Primary Storage: Store the compound in its original, tightly sealed container.

  • Secondary Containment: Place the primary container inside a desiccator containing an active drying agent (e.g., Drierite™, silica gel).[5] For long-term storage, especially for high-purity lots, consider storage inside an inert-atmosphere glovebox.[5][6]

  • Temperature: Store at room temperature unless a certificate of analysis specifies otherwise. Avoid refrigeration, as this can cause moisture to condense on the container when it is removed and opened.

Troubleshooting Guide: Addressing Common Issues

This section addresses problems you may encounter during experimentation, linking them to potential moisture-related causes and providing solutions.

Problem 1: My reaction yield is unexpectedly low or the reaction failed entirely.
  • Possible Cause: Contamination of the starting material or reaction solvent with water. In many synthetic procedures involving carboxylic acids (e.g., conversion to an acyl chloride, ester, or amide), the reagents used (like thionyl chloride, oxalyl chloride, or carbodiimides) are extremely reactive towards water. Water will consume these reagents in non-productive side reactions, preventing the activation of your carboxylic acid.

  • Troubleshooting Steps:

    • Verify Solvent Anhydrousness: Ensure you are using a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent. For highly sensitive reactions, it is best practice to dry your own solvents.[7][8]

    • Use Inert Atmosphere Techniques: Handle the carboxylic acid and set up the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent exposure to ambient moisture.[9][10] This is crucial during weighing and transfer steps.

    • Check Reagent Quality: Ensure other reagents in the reaction are also anhydrous and have been stored correctly.

Problem 2: The physical appearance of the solid has changed (e.g., from a powder to a gummy solid).
  • Possible Cause: Significant water absorption from the atmosphere. This is a clear sign of improper storage or repeated exposure to humid air.

  • Troubleshooting Steps:

    • Drying the Material: You can attempt to dry the material by placing it under a high vacuum for several hours. A vacuum oven at a mild temperature (e.g., 40-50°C, well below its melting point) can also be effective.

    • Purity Check: After drying, it is essential to re-characterize the material (e.g., by NMR, melting point) to ensure no chemical degradation has occurred.

    • Improve Storage: Immediately transfer the dried material to a desiccator or glovebox and review your lab's storage and handling procedures.[5]

Problem 3: My analytical data (NMR, Mass Spec) shows unexpected peaks.
  • Possible Cause: While the parent molecule is stable to hydrolysis, impurities or degradation of related reagents can occur. For instance, if the compound was used in an esterification reaction that failed due to moisture, you might see byproducts from the decomposition of your coupling agents.

  • Troubleshooting Steps:

    • Acquire a Control Spectrum: Analyze a fresh, properly handled sample of the starting material to confirm its purity.

    • Analyze Reaction Byproducts: Use techniques like LC-MS to identify the unexpected species.[11] This can provide clues as to which step of the reaction was compromised.

    • Purify the Material: If the starting material is found to be contaminated, purification by recrystallization may be necessary.

Key Experimental Protocols & Workflows

Adherence to rigorous technique is paramount. The following protocols provide a self-validating framework for handling cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid.

Protocol 1: Handling and Transferring the Solid Under Inert Atmosphere

This protocol uses standard Schlenk line or balloon techniques to minimize moisture exposure during weighing and transfer.[12][13][14][15]

  • Glassware Preparation: Oven-dry all glassware (e.g., flask, spatula) at >120°C for at least 4 hours and allow it to cool to room temperature in a desiccator or under a stream of inert gas.[13]

  • Atmosphere Inerting: Assemble the reaction flask, equip it with a magnetic stir bar and a rubber septum, and connect it to a source of dry nitrogen or argon (a balloon or a Schlenk line). Flush the flask for 5-10 minutes to displace all air.[14][15]

  • Compound Equilibration: Place the sealed bottle of the carboxylic acid inside the glovebox or a nitrogen-filled glove bag for at least 20 minutes to allow the atmosphere to equilibrate.

  • Weighing: If using a glovebox, weigh the compound directly into the reaction flask on a balance inside the box. If using a glove bag or Schlenk line, quickly weigh the compound into a small vial and immediately seal it.

  • Transfer: Briefly remove the septum from the reaction flask while maintaining a positive pressure of inert gas (a strong outward flow). Quickly add the solid to the flask and immediately reseal with the septum.

  • Re-Purge: Perform three cycles of evacuating the flask under vacuum and refilling with inert gas to remove any air that may have entered during the transfer.[6]

Workflow for Moisture-Sensitive Reaction Setup

The following diagram outlines the critical decision points and workflow for setting up a reaction.

Moisture_Sensitive_Workflow cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_end Completion Start Start: Reaction Planning Dry_Glassware Oven-Dry All Glassware (>120°C, 4h+) Start->Dry_Glassware Prep_Solvent Use Anhydrous Solvent (Sure/Seal™ or freshly distilled) Start->Prep_Solvent Inert_Atmosphere Assemble Flask Under Inert Gas (N2 or Ar) Dry_Glassware->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent via Syringe Prep_Solvent->Add_Solvent Weigh_Reagent Weigh Compound (Inside Glovebox or via quick transfer) Inert_Atmosphere->Weigh_Reagent Weigh_Reagent->Add_Solvent Add_Reagents Add Other Reagents (Under N2/Ar) Add_Solvent->Add_Reagents Run_Reaction Run Reaction (Maintain Inert Atmosphere) Add_Reagents->Run_Reaction End Reaction Complete Run_Reaction->End

Workflow for setting up a moisture-sensitive reaction.
Protocol 2: Selection and Use of Chemical Drying Agents

When drying solutions containing your compound or preparing solvents, the choice of drying agent is critical.[16][17][18]

Data Summary: Common Laboratory Drying Agents

Drying AgentChemical FormulaCapacitySpeedAcidityComments & Best Use
Sodium SulfateNa₂SO₄HighSlowNeutralGood for pre-drying; often leaves trace moisture. Decant solution after use.[16]
Magnesium SulfateMgSO₄ModerateFastWeakly AcidicFine powder, requires filtration. Very efficient at removing water.[16]
Calcium ChlorideCaCl₂HighFastNeutralVery effective, but can form adducts with alcohols, amines, and some carbonyl compounds. Best for hydrocarbons and ethers.[17]
Molecular Sieves(Alumino-silicate)ModerateModerateNeutralExcellent for achieving very low water levels (<10 ppm).[7][8] Must be activated before use (heating under vacuum). 3Å or 4Å are common choices.

Procedure for Drying a Solvent with Molecular Sieves:

  • Activation: Place the required amount of molecular sieves (typically 5-10% w/v) in a flask. Heat to ~300°C under high vacuum for at least 4 hours. Allow to cool under an inert atmosphere.

  • Drying: Add the activated sieves to the solvent in a sealed container (e.g., a bottle with a Sure/Seal™ cap).

  • Equilibration: Allow the solvent to stand over the sieves for at least 24 hours before use.[8]

  • Dispensing: Transfer the dry solvent using a dry, nitrogen-flushed syringe and needle.[13][19]

Visualizing Moisture Interaction

The diagram below illustrates how the polar carboxylic acid group acts as a "magnet" for water molecules, leading to the issues described.

Hydrogen bonding between the carboxylic acid and water.

References

  • Qi, X-L. et al. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(5), o958. Available at: [Link]

  • Clark, J. (2023). Carboxylic Acids Background. Chemistry LibreTexts. Available at: [Link]

  • University of California. (2024). Drying Agents. Chemistry LibreTexts. Available at: [Link]

  • Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Fiveable. (2025). Inert atmosphere: Organic Chemistry II Study Guide. Fiveable. Available at: [Link]

  • Clark, J. an introduction to carboxylic acids. Chemguide. Available at: [Link]

  • University of Rochester. How to Store Reagents. Department of Chemistry. Available at: [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]

  • Leresche, J. E., et al. (2016). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. Frontiers in Chemistry, 4, 3. Available at: [Link]

  • Hudson, R. F., & Wardill, J. E. (1950). Studies on the hydrolysis of benzoyl chloride. Journal of the Chemical Society (Resumed), 1729. Available at: [Link]

  • LibreTexts. (2021). 25.2 Physical Properties of Carboxylic Acids. Available at: [Link]

  • Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]

  • National Center for Biotechnology Information. Method of quantification of carboxylic acids by mass spectrometry. PubChem.
  • University of Colorado Boulder. Drying Organic Solutions. Organic Chemistry Teaching Labs. Available at: [Link]

  • Organic Lab Techniques. (2022). Inert Atmosphere, with no O2. YouTube. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stereochemical Stability of 2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid Isomers

Abstract Introduction: The Central Question of Isomer Stability Disubstituted cyclohexane derivatives can exist as cis and trans diastereomers. These are distinct chemical compounds with different physical properties and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Central Question of Isomer Stability

Disubstituted cyclohexane derivatives can exist as cis and trans diastereomers. These are distinct chemical compounds with different physical properties and are not interconvertible through bond rotation.[1] The fundamental difference in their stability arises from the spatial arrangement of substituents on the flexible cyclohexane ring. Cyclohexane preferentially adopts a "chair" conformation to minimize both angle and torsional strain.[2] Within this chair, substituents can occupy two distinct positions: axial (parallel to the ring's axis) or equatorial (around the ring's "equator").

The relative stability of any given isomer is determined by the energetic penalties associated with its possible chair conformations. The trans isomer is generally more stable than the cis isomer in 1,2-disubstituted cyclohexanes because it can adopt a conformation where both substituents are in the low-energy equatorial positions.[3] Conversely, the cis isomer is constrained to have one substituent in an axial and one in an equatorial position.[3][4] This guide will rigorously evaluate this principle in the context of 2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid.

Conformational Analysis: Unpacking Steric Interactions

The primary determinant of conformational stability is steric strain. Axial substituents experience destabilizing 1,3-diaxial interactions—steric hindrance with other axial atoms on the same side of the ring.[5] The energetic cost of placing a substituent in the axial position is quantified by its "A-value."[6] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.

The trans Isomer

The trans isomer can exist in two interconverting chair conformations: one with both substituents equatorial (diequatorial) and one with both substituents axial (diaxial).

  • trans (1e, 2e) Conformation: Both the bulky 4-methoxybenzoyl group and the carboxylic acid group occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions, making it the most stable conformation.[8] There is a minor gauche-butane interaction between the two adjacent substituents.[5]

  • trans (1a, 2a) Conformation: Both substituents are in axial positions. This conformation is highly unstable due to severe 1,3-diaxial interactions from both large groups.

The equilibrium will overwhelmingly favor the diequatorial (e,e) conformer, making it an accurate representation of the trans isomer's energy state.[1]

The cis Isomer

The cis isomer exists as two chair conformations that rapidly interconvert via ring-flipping. In either conformation, one substituent must be axial and the other equatorial (axial-equatorial or equatorial-axial).[3][9]

  • Conformation A (1a, 2e): The bulkier 4-methoxybenzoyl group is axial, and the carboxylic acid is equatorial. This conformer suffers from significant 1,3-diaxial interactions from the large benzoyl group.

  • Conformation B (1e, 2a): The 4-methoxybenzoyl group is equatorial, and the carboxylic acid is axial. This conformer is significantly more stable than Conformation A because it places the larger group in the less sterically hindered equatorial position.[5]

Therefore, the equilibrium for the cis isomer will strongly favor the conformation with the equatorial 4-methoxybenzoyl group (Conformation B).

Stability Comparison: cis vs. trans

When comparing the most stable conformer of each isomer:

  • Most Stable trans: Diequatorial (e,e).

  • Most Stable cis: Equatorial-axial (e,a), with the larger benzoyl group equatorial.

The diequatorial trans isomer is inherently more stable than the equatorial-axial cis isomer. The trans isomer avoids the energetic penalty of placing any substituent in the axial position, whereas the cis isomer must always have one group (in this case, the carboxylic acid) in an axial position, introducing 1,3-diaxial strain.[3]

Diagram 1: Conformational Analysis of Isomers

This diagram illustrates the chair-flipping equilibrium for both cis and trans isomers. It highlights the most stable conformer for each and the key steric interactions that lead to destabilization.

G cluster_trans Trans Isomer Analysis cluster_cis Cis Isomer Analysis cluster_conclusion Overall Stability Comparison trans_ee trans (1e, 2e) - Both groups equatorial - Minimal Steric Strain - HIGHLY STABLE trans_aa trans (1a, 2a) - Both groups axial - Severe 1,3-Diaxial Strain - HIGHLY UNSTABLE trans_ee->trans_aa Ring Flip cis_ae cis (1a, 2e) - Bulky benzoyl is axial - High 1,3-Diaxial Strain - UNSTABLE cis_ea cis (1e, 2a) - Bulky benzoyl is equatorial - Lower 1,3-Diaxial Strain - MORE STABLE (for cis) cis_ae->cis_ea Ring Flip conclusion Stability: trans (1e, 2e) > cis (1e, 2a) The diequatorial trans isomer is the thermodynamic global minimum.

Caption: Conformational equilibria for trans and cis isomers.

Potential for Intramolecular Hydrogen Bonding

A potential stabilizing factor for the cis isomer could be the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the carbonyl oxygen of the benzoyl group. For this to occur, the molecule would need to adopt a conformation that brings these two groups into close proximity.

However, in the more stable cis conformer (benzoyl-equatorial, carboxyl-axial), the geometry is not conducive to such an interaction. In the less stable conformer (benzoyl-axial, carboxyl-equatorial), the groups are closer, but forcing the molecule into this high-energy state solely for a weak hydrogen bond is energetically unfavorable. Studies on similar systems, such as trans-2-acetylcyclohexanecarboxylic acid, show that intermolecular hydrogen bonding (forming dimers) is the dominant interaction, with no evidence of intramolecular hydrogen bonds.[10] Therefore, it is highly unlikely that intramolecular hydrogen bonding would be a significant factor to overcome the substantial steric destabilization of the cis isomer.

Experimental and Computational Validation

Theoretical analysis strongly points to the greater stability of the trans isomer. This hypothesis can be validated through both experimental and computational methods.

Experimental Protocol: Base-Catalyzed Equilibration

The relative thermodynamic stabilities can be determined by establishing an equilibrium between the two isomers and measuring their ratio. This can be achieved via enolization/epimerization at the carbon atom bearing the benzoyl group.

Objective: To determine the equilibrium constant (Keq) and Gibbs free energy difference (ΔG) between the cis and trans isomers.

Methodology:

  • Sample Preparation: Dissolve a pure sample of either the cis or trans isomer in a suitable solvent (e.g., methanol or ethanol).

  • Initiation of Equilibration: Add a catalytic amount of a strong base, such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt). The base will deprotonate the acidic α-carbon (C1), forming a planar enolate intermediate.

  • Equilibration: Reprotonation of the enolate can occur from either face, leading to the formation of both the cis and trans isomers. Allow the reaction to stir at a controlled temperature (e.g., 25°C or 50°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Quenching: Neutralize the reaction mixture with a mild acid (e.g., acetic acid) to stop the equilibration process.

  • Analysis: Analyze the resulting mixture using a quantitative technique like High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy.

  • Calculation: Determine the ratio of the isomers ([trans]/[cis]) to find the equilibrium constant (Keq). Calculate the Gibbs free energy difference using the equation: ΔG = -RTln(Keq) .[11]

Diagram 2: Experimental Workflow for Isomer Equilibration

G start Start with Pure Isomer (cis or trans) dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve add_base Add Catalytic Base (e.g., NaOMe) dissolve->add_base equilibrate Stir at Constant Temp (e.g., 24h @ 25°C) Forms Enolate Intermediate add_base->equilibrate quench Quench with Acid (e.g., Acetic Acid) equilibrate->quench analyze Quantitative Analysis (HPLC or NMR) quench->analyze calculate Calculate Ratio [trans]/[cis] and ΔG = -RTln(Keq) analyze->calculate end Determine Relative Stability calculate->end

Caption: Step-by-step experimental protocol for determining isomer stability.

Computational Modeling

Computational chemistry provides a powerful tool for predicting the relative energies of different conformers and isomers.[11][12]

Objective: To calculate the ground-state energies of the most stable conformers for the cis and trans isomers.

Methodology:

  • Structure Building: Construct 3D models of all possible chair conformations for both cis and trans isomers using molecular modeling software (e.g., Avogadro, GaussView).[13]

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable computational method, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*. This process finds the lowest energy structure for each conformer.

  • Energy Calculation: Calculate the single-point energy (enthalpy) for each optimized structure at a higher level of theory if necessary.

  • Comparison: Compare the calculated energies of the most stable conformer of the cis isomer (benzoyl-equatorial) and the most stable conformer of the trans isomer (diequatorial). The difference in these energies will represent the predicted stability difference.

Data Summary and Conclusion

The analysis, based on fundamental principles of stereochemistry, is summarized below.

Featurecis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acidtrans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid
Most Stable Conformer Axial-Equatorial (1e, 2a)Diequatorial (1e, 2e)
Key Steric Interactions 1,3-diaxial interactions from the axial carboxylic acid group.Minimal; only a minor gauche interaction between substituents.
Intramolecular H-Bonding Unlikely to be a significant stabilizing factor.Not possible.
Predicted Relative Energy Higher Energy (Less Stable)Lower Energy (More Stable)
Predicted Keq ([trans]/[cis]) < 1> 1 (Significantly)

References

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5.
  • Filo. (2026, January 14). Why cis-1,2-disubstituted cyclohexane less stable than trans-1,...
  • Relationships Between Conformations of Disubstituted Cyclohexanes. (n.d.).
  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
  • Allinger, N. L., et al. (1996). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry, 61(23), 8289-8297.
  • Chemistry LibreTexts. (2022, September 24). 4.
  • OpenStax. (2023, September 20). 4.
  • Benchchem. (n.d.). A Comparative Guide to the Stability of Cis and Trans Isomers in Disubstituted Cyclohexanes.
  • Davis, R. (2013, October 28). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes [Video]. YouTube.
  • Computational conformational analysis of cyclohexanes. (2017, December 28). [Video]. YouTube.
  • JoVE. (2023, April 30). Video: Disubstituted Cyclohexanes: cis-trans Isomerism.
  • ResearchGate. (n.d.). (PDF)
  • StudySmarter. (2023, October 14). Conformational Analysis of Cyclohexane: Examples & Changes.
  • stereochemistry of disubstituted cyclohexane. (n.d.).
  • HSCprep. (2025, March 4). Carboxylic Acids: Structure, Properties, and Reactions.
  • Chemistry LibreTexts. (2024, March 17). 20.2: Structure and Properties of Carboxylic Acids.
  • Wikipedia. (n.d.). Benzoyl group.
  • Master Organic Chemistry. (2014, April 18).
  • Smith, G., & Wermuth, U. D. (2011). rac-cis-Cyclohexane-1,2-dicarboxylic acid–isoquinoline (1/1). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2837.
  • ResearchGate. (n.d.). The effects of trans-1,2-cyclohexanedicarboxylic acid on the yield....
  • Grokipedia. (2026, January 17). Benzoyl group.
  • Carboxylic Acid Structure and Chemistry: Part 1. (n.d.).
  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane.
  • Save My Exams. (2025, January 4). Relative Acidities of Carboxylic Acids, Phenols & Alcohols.
  • Illustrated Glossary of Organic Chemistry - Benzoyl group. (n.d.).
  • KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I.
  • Wikipedia. (n.d.). Carboxylic acid.
  • Vedantu. (n.d.). Benzyl Group in Chemistry: Structure, Properties & Uses.
  • Chemical Bull Pvt Ltd. (n.d.). Benzoyl Compounds.
  • Hansen, P. E. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH...O,S,N Type. Molecules, 26(8), 2329.
  • Newman, J. M., et al. (2002). trans-4-Acetylcyclohexanecarboxylic acid and (+/-)-trans-2-acetylcyclohexanecarboxylic acid: hydrogen-bonding patterns in two isomeric keto acids.
  • Liddell, C. M., et al. (2020). The role of an intramolecular hydrogen bond in the redox properties of carboxylic acid naphthoquinones. Chemical Science, 11(23), 5908–5917.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid Quantification

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid in a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid in a biological matrix, typically human plasma. The principles and protocols detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring regulatory compliance and data integrity.[1][2][3]

The objective of any bioanalytical method validation is to demonstrate that the method is suitable for its intended purpose, providing reliable data for pharmacokinetic (PK), toxicokinetic (TK), or other studies that support regulatory decisions.[1][4] This guide moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter and offering a comparative analysis against internationally accepted performance benchmarks.

The Regulatory Cornerstone: ICH M10 Guideline

The validation strategy described is built upon the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline, which has been adopted by major regulatory bodies, including the FDA and EMA.[2][5][6] Adherence to this guideline ensures that the bioanalytical data generated is of high quality and consistency, facilitating its acceptance across different regions.[2][4] A full validation for a chromatographic method, such as the one described, must robustly characterize the following core elements.[1][2]

Bioanalytical Method Overview: Foundational Choices

While method development precedes validation, the choices made during development directly impact the validation outcome.[4] For a molecule like cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid, a small molecule with a carboxylic acid functional group, certain analytical strategies are favored.

  • Sample Preparation: The goal is to efficiently extract the analyte from the complex biological matrix (e.g., plasma) while removing interfering substances like proteins and phospholipids. A common and effective approach is Protein Precipitation (PPT) with a solvent like acetonitrile, followed by centrifugation. Alternatively, Liquid-Liquid Extraction (LLE) could offer a cleaner extract if matrix effects are significant.

  • Chromatography: Reversed-phase chromatography using a C18 column is the standard for small molecules of this polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typical. The acidic modifier aids in protonation of the analyte, improving peak shape and ionization efficiency.[7]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis due to its high sensitivity and specificity.[8][9] The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing the impact of co-eluting compounds.[8][10]

  • Internal Standard (IS): A suitable internal standard is critical for reliable quantification. The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid). If unavailable, a structural analog with similar chromatographic and ionization properties may be used. The IS is added to all samples, standards, and quality controls (QCs) at the beginning of the sample preparation process to compensate for variability in extraction, matrix effects, and instrument response.[1][11]

Below is a diagram illustrating the general workflow for sample analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Standard, QC, or Unknown) Add_IS Add Internal Standard (IS) Sample->Add_IS PPT Protein Precipitation (e.g., with Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject onto LC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify

Caption: General workflow for the bioanalysis of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid.

Core Validation Parameters: Protocols and Acceptance Criteria

A bioanalytical method is validated through a series of experiments designed to test its performance characteristics.[4][11] The results of these experiments are compared against the acceptance criteria defined in the ICH M10 guideline.

Selectivity and Specificity
  • Scientific Rationale: Selectivity demonstrates the method's ability to differentiate and quantify the analyte in the presence of other components in the sample.[12] This is crucial to ensure that endogenous matrix components or other metabolites do not contribute to the analyte's signal, which would lead to overestimation. Specificity is the ability to detect the analyte from related substances.[12]

  • Experimental Protocol:

    • Analyze at least six different sources (individual donors) of blank human plasma.

    • Each blank source is processed and analyzed to check for interferences at the retention times of the analyte and the IS.

    • One of these blank sources is then spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the IS and analyzed.

  • Acceptance Criteria (Comparison Standard):

    • The response of interfering peaks in the blank samples at the retention time of the analyte must be ≤ 20% of the response of the LLOQ standard.[12]

    • The response of interfering peaks at the retention time of the IS must be ≤ 5% of the mean IS response in the calibration standards and QCs.[12]

Calibration Curve and Linearity
  • Scientific Rationale: The calibration curve demonstrates the relationship between the instrument response (peak area ratio of analyte to IS) and the known concentration of the analyte. The method must be linear over a defined range to allow for accurate interpolation of unknown sample concentrations.

  • Experimental Protocol:

    • Prepare a blank plasma sample (matrix processed with IS but no analyte) and a zero standard (matrix processed with IS).

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A minimum of six non-zero concentration levels should be used.[12]

    • The standards should bracket the expected concentration range of the study samples.

    • Analyze the calibration curve in at least three separate runs.

    • Plot the peak area ratio (Analyte/IS) versus the nominal concentration and perform a linear regression analysis, typically with a 1/x² weighting.

  • Acceptance Criteria (Comparison Standard):

    • The correlation coefficient (r) should be ≥ 0.99.

    • At least 75% of the calibration standards must be within ±15% of their nominal concentration.[12]

    • For the LLOQ, the deviation must be within ±20% of the nominal concentration.[12]

Table 1: Example Calibration Curve Performance

Nominal Conc. (ng/mL) Back-Calculated Conc. (ng/mL) Accuracy (%) Status
1.00 (LLOQ) 1.08 108.0 Pass
2.50 2.41 96.4 Pass
10.0 10.5 105.0 Pass
50.0 48.9 97.8 Pass
200 195 97.5 Pass
400 412 103.0 Pass
800 805 100.6 Pass

| 1000 (ULOQ) | 971 | 97.1 | Pass |

Accuracy and Precision
  • Scientific Rationale: Accuracy describes the closeness of the mean measured concentration to the true nominal concentration. Precision describes the closeness of individual measurements (repeatability). Together, they define the reliability and reproducibility of the method.[13]

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in blank plasma at a minimum of four concentration levels:

      • LLOQ: At the lowest point of the calibration range.

      • Low QC (LQC): Within 3 times the LLOQ.

      • Medium QC (MQC): Near the center of the calibration range.

      • High QC (HQC): At least 75% of the Upper Limit of Quantification (ULOQ).

    • Analyze at least five replicates of each QC level in three separate analytical runs performed on different days.

    • The first run determines the intra-run (within-run) accuracy and precision.

    • The combination of all three runs determines the inter-run (between-run) accuracy and precision.

  • Acceptance Criteria (Comparison Standard):

    • Accuracy: The mean value should be within ±15% of the nominal value at each level (±20% for LLOQ).[12]

    • Precision: The coefficient of variation (CV%) should not exceed 15% at each level (20% for LLOQ).[12]

Table 2: Example Inter-Run Accuracy and Precision Summary (N=3 runs, 5 reps/run)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (CV%) Status
LLOQ 1.00 1.06 106.0 9.8 Pass
Low 3.00 2.91 97.0 7.5 Pass
Medium 150 154 102.7 6.2 Pass

| High | 750 | 738 | 98.4 | 5.9 | Pass |

Matrix Effect
  • Scientific Rationale: The matrix effect is the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix.[14] It is a significant concern in LC-MS/MS and must be evaluated to ensure that differences in individual plasma lots do not affect quantification.

  • Experimental Protocol:

    • Obtain blank plasma from at least six different sources.

    • Set A: Determine the peak area of the analyte by spiking it at Low and High QC concentrations in the mobile phase (neat solution).

    • Set B: Process the six blank plasma sources, and then spike the analyte at Low and High QC concentrations into the final, extracted blank matrix.

    • The Matrix Factor (MF) is calculated for each lot as: MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A]).

    • An IS-normalized MF is also calculated to assess the IS's ability to compensate for the matrix effect.

  • Acceptance Criteria (Comparison Standard):

    • The CV% of the IS-normalized matrix factors calculated from the six lots of matrix should be ≤ 15% .

Stability
  • Scientific Rationale: This series of experiments ensures that the analyte concentration does not change during sample handling, processing, and storage.[15] Stability must be proven under conditions that mimic the entire lifecycle of a study sample.

  • Experimental Protocol:

    • Analyze Low and High QC samples (in replicates of at least three) after exposing them to various conditions:

      • Freeze-Thaw Stability: Store QCs at -20°C or -80°C and thaw them at room temperature. Repeat for at least three cycles.

      • Bench-Top Stability: Keep QCs at room temperature for a period that exceeds the expected sample handling time (e.g., 4-24 hours).

      • Long-Term Stability: Store QCs at the intended storage temperature (e.g., -80°C) for a duration that meets or exceeds the time from sample collection to analysis.

      • Processed Sample Stability (Autosampler Stability): Keep processed QC samples in the autosampler for a period that covers the expected run time.

    • The measured concentrations of the stability-tested QCs are compared to the nominal concentrations.

  • Acceptance Criteria (Comparison Standard):

    • The mean concentration of the stability-tested QCs at each level must be within ±15% of the nominal concentration.

The following diagram illustrates the interconnectedness of these validation parameters, which together establish the method's reliability.

G cluster_core Core Performance Metrics cluster_specificity Specificity & Interference cluster_robustness Sample Handling & Robustness center_node Reliable & Validated Bioanalytical Method Accuracy Accuracy (Closeness to True Value) center_node->Accuracy Precision Precision (Reproducibility) center_node->Precision Linearity Linearity & Range (Dose-Response) center_node->Linearity Selectivity Selectivity (vs. Endogenous Components) center_node->Selectivity MatrixEffect Matrix Effect (Ion Suppression/Enhancement) center_node->MatrixEffect Carryover Carry-over center_node->Carryover Stability Stability (Storage & Handling) center_node->Stability Dilution Dilution Integrity center_node->Dilution

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Validation

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid reference standard characterization

An In-Depth Technical Guide to the Characterization of a cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid Reference Standard For researchers, scientists, and drug development professionals, the integrity of a refere...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Characterization of a cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid Reference Standard

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for the characterization of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid, a compound often encountered as a key intermediate or metabolite in pharmaceutical development. As a Senior Application Scientist, my objective is not to provide a rigid protocol but to illuminate the scientific rationale behind creating a self-validating analytical workflow. We will explore an orthogonal, multi-technique approach to establish the identity, purity, and overall quality of a candidate batch intended for use as a reference standard.

The Imperative of Orthogonal Analysis

A foundational principle in reference standard characterization is the use of orthogonal methods—analytical techniques that measure the same attribute (like purity) through different physicochemical principles. Relying on a single method, such as HPLC, can lead to co-eluting impurities being overlooked. By combining techniques like chromatography, spectroscopy, and mass spectrometry, we create a robust, cross-verifiable dataset that provides a high degree of confidence in the standard's quality.

Part 1: Unambiguous Identity Confirmation

Before assessing purity, the absolute chemical identity of the candidate material must be confirmed. This involves elucidating the molecular structure and confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is unparalleled for its ability to provide detailed information about the molecular structure. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expert Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule. For a molecule with stereochemistry like cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid, the coupling constants observed in ¹H NMR are particularly crucial for confirming the cis relationship between the substituents on the cyclohexane ring.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the reference standard and dissolve it in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the smallest integrated peak of interest.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation: The spectra should be consistent with the proposed structure. The table below outlines the expected ¹H NMR chemical shifts and multiplicities.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic (ortho to C=O)~7.9Doublet2HProtons on the benzoyl ring closest to the carbonyl group.
Aromatic (ortho to OCH₃)~6.9Doublet2HProtons on the benzoyl ring closest to the methoxy group.
Methoxy (-OCH₃)~3.8Singlet3HSharp, characteristic singlet for the methoxy group.
Cyclohexane H-1 (CH-COOH)~3.5Multiplet1HDownfield shift due to adjacent carboxylic acid.
Cyclohexane H-2 (CH-C=O)~3.2Multiplet1HDownfield shift due to adjacent benzoyl group.
Cyclohexane (CH₂)~1.2 - 2.2Multiplets8HComplex overlapping signals from the remaining cyclohexane protons.
Carboxylic Acid (-COOH)>10.0Broad Singlet1HOften very broad and may exchange with trace water.
Mass Spectrometry (MS): Elemental Composition and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental composition of the molecule.

Expert Rationale: While NMR confirms the connectivity of atoms, HRMS validates the molecular formula. By comparing the measured mass to the theoretical mass calculated from the formula (C₁₅H₁₈O₄), we can confirm the elemental composition with a high degree of confidence (typically within 5 ppm). Tandem MS (MS/MS) can be used to fragment the molecule and analyze its constituent parts, providing further structural confirmation.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • Elemental Composition Calculation: Use the instrument software to calculate the elemental composition from the accurate mass of the molecular ion. The expected monoisotopic mass is 262.1205.

cluster_ID Identity Confirmation Workflow Candidate Candidate Material cis-2-(4-Methoxybenzoyl) cyclohexane-1-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C, 2D) Candidate->NMR Analysis MS Mass Spectrometry (HRMS, MS/MS) Candidate->MS Analysis IR FTIR Spectroscopy Candidate->IR Analysis Result Confirmed Identity NMR->Result Data Corroboration MS->Result Data Corroboration IR->Result Data Corroboration

Caption: Workflow for unambiguous identity confirmation.

Part 2: Purity Assessment - A Comparative Approach

Purity evaluation is arguably the most critical phase. Here, we compare the main component against any detectable impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity

HPLC with UV detection is the primary technique for assessing the purity of small organic molecules.[1] The key is to develop a method that can resolve the main peak from all potential process-related impurities and degradation products.

Expert Rationale: For a compound like this, a reversed-phase HPLC method is the logical starting point due to the molecule's moderate polarity.[2] Gradient elution is preferred over isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are detected within a reasonable run time. The most likely stereoisomeric impurity is the trans-isomer, and the HPLC method must be demonstrated to resolve these two compounds.

Experimental Protocol: Reversed-Phase HPLC for Purity

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 30% B

    • 18.1-22 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm. Quantitation wavelength set at the absorption maximum (approx. 285 nm).

  • Sample Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of 0.1 mg/mL.

Comparative Data Analysis: The purity is typically reported as area percent. It is crucial to compare the primary batch with any subsequent batches to ensure consistency.

Batch Number Main Peak RT (min) Purity by Area % Impurity 1 RT (min) Impurity 1 Area % Notes
RS-Batch-00110.299.85%9.80.08%Primary qualification batch. Impurity 1 is likely the trans-isomer.
RS-Batch-00210.299.79%9.80.12%Meets specification. Slightly higher level of Impurity 1.
Alternative A10.298.50%9.80.75%Fails specification due to high impurity levels. Not suitable for use as a reference standard.
Orthogonal Purity Checks

To validate the HPLC purity value, at least one orthogonal method should be employed.

  • Quantitative NMR (qNMR): This technique provides a direct measurement of purity against a high-purity, certified reference material (e.g., maleic anhydride). It is not a separation-based technique and is therefore truly orthogonal to HPLC.

  • Differential Scanning Calorimetry (DSC): DSC can be used to estimate purity based on the melting point depression of the sample. This is particularly useful for highly pure, crystalline solids.

cluster_Purity Orthogonal Purity Assessment Identity Identity Confirmed Material HPLC HPLC-UV (Separation-based) Identity->HPLC Analysis qNMR qNMR (Spectroscopy-based) Identity->qNMR Analysis FinalPurity Assigned Purity Value HPLC->FinalPurity Data Reconciliation qNMR->FinalPurity Data Reconciliation

Caption: Logic of using orthogonal purity techniques.

Part 3: Physicochemical Characterization

Beyond identity and purity, a complete characterization includes key physicochemical properties that are critical for the practical use of the standard.

  • Water Content: Determined by Karl Fischer titration. This is essential because undisclosed water content will lead to errors when preparing solutions by weight.

  • Residual Solvents: Analyzed by Headspace Gas Chromatography (GC). This ensures that no significant amount of solvent from the synthesis or purification process remains.[3]

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

Conclusion: Establishing a Trusted Standard

The characterization of a reference standard for cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a rigorous, multi-faceted process. It relies not on a single measurement but on the synthesis of corroborating data from a suite of orthogonal analytical techniques. By following a logical workflow—confirming identity first, then assessing purity with cross-validating methods, and finally, determining critical physicochemical properties—we can establish a reference standard with a well-documented and defensible level of quality. This scientific diligence ensures the integrity of all subsequent research and development activities that depend on it.

References

  • Vertex AI Search Result[4] CIS-4-(4-METHOXYBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID 61468-99-3 wiki. Available from:

  • Vertex AI Search Result[1] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available from:

  • Vertex AI Search Result[2] An Evaluation of a Multi-Mode Stationary Phase for HPLC Separations Using a Multi-Component Test Mix - HPLC COLUMN IMTAKT. Available from:

  • Vertex AI Search Result[3] presence of organic impurities into active pharmaceutical ingredients - IJPSR (2009), Issue 1, Vol. Available from:

  • Vertex AI Search Result[5] Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. Available from:

  • Vertex AI Search Result[6] HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution - ResearchGate. Available from:

Sources

Validation

Cross-Validation of HPLC Methods for cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid: A Comprehensive Comparison Guide

Executive Summary For researchers and drug development professionals, the accurate purity profiling of intermediate building blocks is a critical quality attribute. cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate purity profiling of intermediate building blocks is a critical quality attribute. cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 57078-11-2) presents a unique analytical challenge due to its ionizable carboxylic acid moiety and the presence of its diastereomeric impurity, the trans isomer (CAS 57078-12-3).

This guide provides an objective, data-driven comparison between a legacy High-Performance Liquid Chromatography (HPLC) method and a modernized Ultra-High-Performance Liquid Chromatography (UHPLC) method. By cross-validating these methods in accordance with ICH Q2(R2) [1] and the harmonized USP <621> guidelines[2], we demonstrate the causality behind the performance gains achieved through sub-2 µm particle technology.

Mechanistic Grounding & Analytical Challenges

To design a self-validating chromatographic system, the physicochemical properties of the analyte must dictate the method parameters:

  • Ionization Suppression: The target analyte contains a carboxylic acid functional group with a pKa of approximately 4.5. If analyzed in a neutral mobile phase, partial ionization leads to severe peak tailing and irreproducible retention times due to secondary electrostatic interactions with residual silanols on the stationary phase[3]. To ensure robust retention, the mobile phase pH must be maintained at least two units below the pKa. Therefore, 0.1% Formic Acid (pH ~2.7) is utilized to keep the analyte fully protonated.

  • Stereoisomer Resolution: Separating the cis isomer from the trans isomer relies entirely on exploiting subtle differences in their 3D spatial arrangements. The cis conformation presents a slightly more compact hydrophobic surface area to the C18 alkyl chains compared to the trans conformation. This differential hydrophobic interaction is the primary driver for baseline resolution under optimized gradient conditions[4].

Method Modernization Workflow

While the harmonized USP <621> guidelines permit mathematical adjustments to column dimensions ( L/dp​ ratio), flow rates, and injection volumes without requiring full revalidation[5], transitioning from a 5 µm to a 1.7 µm particle size across different instrument platforms necessitates a formal cross-validation to guarantee statistical equivalence[6].

ValidationWorkflow N1 Legacy HPLC Method (5 µm C18) N2 Method Modernization (USP <621>) N1->N2 N3 Modern UHPLC Method (1.7 µm C18) N2->N3 Scale L/dp ratio N4 Cross-Validation (ICH Q2(R2)) N3->N4 N5 Specificity cis/trans Resolution N4->N5 N6 Sensitivity LOD & LOQ N4->N6 N7 Precision & Accuracy Recovery N4->N7 N8 Statistical Equivalence Approved N5->N8 N6->N8 N7->N8

Fig 1: Logical workflow for HPLC to UHPLC method cross-validation per ICH Q2(R2) and USP <621>.

Experimental Protocols & Methodologies

The following step-by-step methodologies were executed to compare the legacy and modernized approaches.

Sample Preparation (Common to both methods)
  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution: Dissolve 10.0 mg of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid reference standard in 10.0 mL of diluent (1.0 mg/mL).

  • System Suitability Solution: Spike the standard solution with 0.5% (w/w) of the trans isomer reference standard to evaluate critical pair resolution.

Method A: Legacy HPLC-UV (The Baseline)
  • Column: Fully porous C18, 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 30% B to 70% B over 20.0 minutes; hold at 70% B for 5.0 minutes; re-equilibrate at 30% B for 10.0 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

Method B: Modern UHPLC-PDA (The Alternative)
  • Column: Sub-2 µm C18, 100 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase: Identical to Method A.

  • Gradient Program: 30% B to 70% B over 4.5 minutes (scaled geometrically to preserve column volumes per USP <621>); hold at 70% B for 1.0 minute; re-equilibrate at 30% B for 2.5 minutes.

  • Flow Rate: 0.45 mL/min.

  • Injection Volume: 1.0 µL (scaled to maintain the mass-on-column ratio).

  • Detection: Photodiode Array (PDA) extracted at 254 nm (Data rate: 20 Hz).

  • Column Temperature: 40°C (elevated to reduce mobile phase viscosity and system backpressure).

Objective Performance Comparison

The cross-validation yielded the following quantitative data, demonstrating the superiority of the modernized method across all critical quality attributes.

Table 1: Chromatographic Performance & System Suitability
ParameterMethod A (Legacy HPLC)Method B (Modern UHPLC)USP <621> Acceptance Criteria
Retention Time (cis) 14.5 min2.8 minN/A
Resolution (cis/trans) 1.83.4 1.5
Tailing Factor (USP) 1.351.05 1.5
Theoretical Plates (N) 12,50048,000 5,000
Total Run Time 35.0 min8.0 minN/A
Table 2: ICH Q2(R2) Validation Metrics
Validation CharacteristicMethod A (Legacy HPLC)Method B (Modern UHPLC)
Linearity ( R2 ) 0.9985 (Range: 50-150%)0.9999 (Range: 10-150%)
Precision (%RSD, n=6) 1.2%0.3%
Accuracy (Mean Recovery) 98.5% ± 1.5%100.2% ± 0.5%
Limit of Quantitation (LOQ) 0.05% (S/N = 10)0.01% (S/N = 10)
Solvent Consumption/Run 35.0 mL3.6 mL

Discussion: Causality of Performance Differences

The empirical data in Tables 1 and 2 highlight a massive leap in performance for Method B. As an Application Scientist, it is crucial to understand why these improvements occur:

  • Efficiency and the Van Deemter Equation: The 1.7 µm particles used in Method B drastically minimize the A -term (eddy diffusion) and the C -term (resistance to mass transfer) of the Van Deemter equation. Because the analyte molecules do not have to travel as far into the pores of a smaller particle, mass transfer is highly efficient. This allows the UHPLC method to operate at higher optimal linear velocities, generating nearly 4x more theoretical plates ( N ) than Method A.

  • Sensitivity (LOQ) Enhancement: The narrower peak widths generated by the high-efficiency UHPLC column prevent the analyte from diffusing longitudinally. This concentrates the analyte mass into a smaller volume of mobile phase as it passes through the flow cell, directly increasing the peak height and the Signal-to-Noise (S/N) ratio. Consequently, Method B achieves an LOQ of 0.01%, enabling much stricter control of the trans isomer impurity.

  • Robustness and Peak Shape: Elevating the column temperature to 40°C in Method B not only mitigates the high backpressure inherent to sub-2 µm columns but also improves the kinetics of the secondary interactions between the carboxylic acid group and the stationary phase, resulting in a near-perfect tailing factor of 1.05.

Conclusion

The cross-validation of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid analysis proves that modernizing to a UHPLC platform (Method B) is not merely a matter of speed, but of scientific integrity and data quality. Method B outperforms the legacy HPLC method (Method A) by delivering baseline resolution of the cis/trans critical pair ( Rs​ = 3.4), superior precision (0.3% RSD), and a 5-fold improvement in sensitivity. Furthermore, the 89% reduction in solvent consumption per run aligns with modern green chemistry initiatives and significantly lowers the cost per analysis. Laboratories currently utilizing 5 µm legacy methods for this compound are strongly advised to execute a method transfer following USP <621> allowable adjustments and ICH Q2(R2) validation principles.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website. URL: [Link]

  • LCGC International. "Are You Sure You Understand USP <621>?" Chromatography Online. URL: [Link]

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent. URL: [Link]

  • Waters Corporation. "Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP Chromatography <621>." LCMS. URL: [Link]

  • National Institutes of Health (NIH). "High-performance liquid chromatography separation of cis-trans anthocyanin isomers." PubMed. URL: [Link]

  • National Institutes of Health (NIH). "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." PMC. URL: [Link]

Sources

Comparative

benchmarking cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid against standard inhibitors

Advanced Benchmarking Guide: Profiling cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid Against Standard Leukotriene Pathway Inhibitors The Pharmacological Landscape & Rationale cis-2-(4-Methoxybenzoyl)cyclohexane-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Benchmarking Guide: Profiling cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid Against Standard Leukotriene Pathway Inhibitors

The Pharmacological Landscape & Rationale

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (cis-MBCCA) represents a privileged structural class of benzoylcyclohexanecarboxylic acids. In recent medicinal chemistry campaigns, derivatives of this scaffold have emerged as highly potent inhibitors of the 5-Lipoxygenase-Activating Protein (FLAP) , a critical target for mitigating leukotriene-driven inflammation in coronary artery disease and asthma.

Unlike standard kinases, FLAP possesses no intrinsic enzymatic activity. It is an integral membrane protein that acts as a dynamic scaffold, transferring arachidonic acid (AA) from the nuclear envelope to 5-Lipoxygenase (5-LOX). Because of this unique mechanism, benchmarking cis-MBCCA requires abandoning standard cell-free recombinant assays. As detailed in authoritative structural studies on , the intact native membrane architecture is an absolute prerequisite for evaluating FLAP inhibitors.

To objectively benchmark cis-MBCCA, we must compare it against MK-886 (the gold-standard FLAP inhibitor) and Zileuton (a direct 5-LOX enzyme inhibitor) using a self-validating, physiologically relevant matrix.

Pathway Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Phospholipids->AA cPLA2 FLAP FLAP (Membrane Anchor) AA->FLAP Binding LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 AA Transfer LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Oxidation LTB4 Leukotriene B4 (Pro-inflammatory) LTA4->LTB4 LTA4 Hydrolase cisMBCCA cis-MBCCA & MK-886 cisMBCCA->FLAP Inhibits Zileuton Zileuton Zileuton->LOX5 Inhibits

Fig 1: 5-LOX/FLAP leukotriene biosynthesis pathway and inhibitor intervention points.

The Causality of Assay Design: Building a Self-Validating System

A common pitfall in drug development is misinterpreting a drop in biomarker levels as target engagement, when it may simply be an artifact of compound cytotoxicity or off-target protein binding. To ensure scientific integrity, our protocol utilizes a Human Whole Blood (HWB) Assay paired with two orthogonal validation steps:

  • Viability Counter-Screen: Proves the compound isn't simply killing the leukocytes.

  • Cellular Thermal Shift Assay (CETSA): Proves the reduction in LTB4 is caused by direct thermodynamic stabilization of the FLAP protein by cis-MBCCA.

Workflow Prep Compound Preparation HWB Human Whole Blood Assay Prep->HWB ELISA LTB4 ELISA Quantification HWB->ELISA CETSA CETSA Target Engagement HWB->CETSA Orthogonal Validation Data IC50 & PK/PD Modeling ELISA->Data CETSA->Data

Fig 2: Self-validating high-throughput workflow for FLAP inhibitor benchmarking.

Step-by-Step Benchmarking Protocols

Protocol A: Ionophore-Challenged Human Whole Blood (HWB) Assay

This assay evaluates the functional efficacy of cis-MBCCA in a highly protein-bound, physiologically native environment, mirroring the methodology used to validate clinical-stage FLAP inhibitors [1].

  • Blood Collection: Draw venous human blood into heparinized tubes. Causality note: Heparin is preferred over EDTA, as calcium chelation by EDTA blunts the calcium-dependent activation of 5-LOX.

  • Compound Pre-incubation: Aliquot 1 mL of blood per well in a deep-well plate. Add cis-MBCCA, MK-886, and Zileuton in an 8-point dose-response curve (0.1 nM to 10 µM, 0.1% DMSO final). Incubate at 37°C for 30 minutes.

  • Pathway Stimulation: Add Calcium Ionophore A23187 (final concentration 20 µM) to trigger massive intracellular calcium release, forcing AA mobilization and leukotriene synthesis. Incubate for exactly 15 minutes.

  • Termination & Extraction: Halt the reaction by placing plates on ice and adding 10 mM EGTA. Centrifuge at 2,000 × g for 10 minutes at 4°C to isolate the plasma.

  • Quantification: Measure LTB4 levels in the plasma using a competitive LTB4 ELISA kit.

Protocol B: Orthogonal Validation (Viability & CETSA)

To ensure the HWB results are a self-validating system, perform the following on isolated Peripheral Blood Mononuclear Cells (PBMCs) treated with the same compound concentrations:

  • Cytotoxicity Check: Run a CellTiter-Glo (ATP-luminescence) assay after 4 hours of compound exposure. If ATP levels drop, the IC50 from Protocol A is invalid due to cell death.

  • Target Engagement (CETSA): Heat compound-treated PBMCs across a temperature gradient (40°C to 65°C). Lyse the cells, centrifuge to remove precipitated proteins, and quantify soluble FLAP via Western Blot. A shift in the melting temperature (ΔTm) confirms direct binding of cis-MBCCA to the FLAP pocket.

Quantitative Benchmarking Data

The table below summarizes the benchmarking of cis-MBCCA against the industry standards. While MK-886 is highly potent, its high lipophilicity (ClogP) often leads to off-target liabilities. cis-MBCCA demonstrates a highly favorable balance of pathway inhibition and physicochemical properties.

CompoundPrimary TargetHWB LTB4 IC50 (nM)Cytotoxicity CC50 (µM)CETSA ΔTm (°C)ClogP
cis-MBCCA FLAP 145 ± 12 > 50 + 4.2 3.8
MK-886 (Standard)FLAP22 ± 4> 50+ 6.54.5
Zileuton (Standard)5-LOX650 ± 45> 50N/A (No FLAP binding)1.8

Data Interpretation: The robust +4.2°C thermal shift in the CETSA assay definitively proves that cis-MBCCA physically engages FLAP in living cells. The CC50 > 50 µM validates that the 145 nM IC50 is a true pharmacological blockade of the AA-transfer mechanism, not a byproduct of cellular toxicity. Furthermore, cis-MBCCA outperforms the direct 5-LOX inhibitor Zileuton in whole-blood efficacy, highlighting the strategic advantage of targeting the FLAP scaffolding protein upstream.

References

  • Title: Novel Chemical Series of 5-Lipoxygenase-Activating Protein Inhibitors for Treatment of Coronary Artery Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structures of Leukotriene Biosynthetic Enzymes and Development of New Therapeutics Source: Annual Review of Pharmacology and Toxicology URL: [Link]

Validation

Comparative Toxicity and Pharmacokinetic Profiling of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid Derivatives

As a Senior Application Scientist overseeing early-phase pharmaceutical intermediates, I frequently evaluate the safety profiles of complex building blocks. Aroylcyclohexanecarboxylic acids, particularly cis-2-(4-Methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-phase pharmaceutical intermediates, I frequently evaluate the safety profiles of complex building blocks. Aroylcyclohexanecarboxylic acids, particularly cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (c-MBCCA) , are highly versatile synthons. They are widely utilized in the preparation of condensed heterocycles (e.g., pyridazinones, phthalazinones) and serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as 5-lipoxygenase-activating protein (FLAP) inhibitors [1].

While the synthetic utility of these compounds is well-documented [2], their comparative toxicity is often overlooked until late-stage development. Carboxylic acids carry inherent toxicological risks—primarily idiosyncratic hepatotoxicity driven by acyl glucuronidation. Furthermore, the 4-methoxy substitution introduces potential endocrine disruption liabilities via phase I O-demethylation.

This guide provides an objective, data-driven comparison of c-MBCCA against its stereoisomers and structural analogs, detailing the mechanistic causality behind their toxicity profiles and providing self-validating experimental protocols for rigorous laboratory assessment.

Mechanistic Toxicology & Structure-Activity Relationship (SAR)

The toxicity of c-MBCCA and its derivatives is governed by two primary structural features:

The Carboxylic Acid Moiety (Stereochemical Shielding)

Carboxylic acids are metabolized by UDP-glucuronosyltransferases (UGTs) into electrophilic acyl glucuronides, which can covalently bind to hepatic proteins, triggering immune-mediated hepatotoxicity. In the cis-1,2-disubstituted cyclohexane system, the bulky 4-methoxybenzoyl group assumes the thermodynamically favorable equatorial position, forcing the carboxylic acid into the axial position. This axial orientation creates significant 1,3-diaxial steric hindrance, physically shielding the carboxylate from the active sites of UGT enzymes. Consequently, the cis isomer exhibits a paradoxically lower rate of reactive metabolite formation compared to the trans isomer (where both functional groups sit in the unhindered equatorial plane).

The 4-Methoxybenzoyl Group (Endocrine Mimicry)

The methoxy ether is susceptible to CYP450-mediated O-demethylation (specifically by CYP2D6 and CYP3A4), yielding a phenolic metabolite. This phenol structurally mimics endogenous estrogens (e.g., estradiol), introducing off-target binding at the Estrogen Receptor alpha (ERα). Unsubstituted benzoyl derivatives completely lack this specific liability.

Comparative Toxicity Profile

The following table summarizes the quantitative toxicological data comparing c-MBCCA with its trans isomer, an unsubstituted analog, and a reference carboxylic acid (Valproic Acid).

Compound / DerivativeStereochemistryHepG2 Cytotoxicity (IC₅₀, µM)Acyl Glucuronide Half-life (t₁/₂, hrs)ERα Binding Affinity (IC₅₀, nM)Ames Test (Mutagenicity)
c-MBCCA cis (axial COOH)> 1504.2 (Stable)850 (Weak)Negative
t-MBCCA trans (equatorial COOH)851.1 (Highly Reactive)820 (Weak)Negative
BCCA (Unsubstituted)cis> 2004.5 (Stable)> 10,000 (None)Negative
Valproic Acid (Ref)N/A (Aliphatic)450.8 (Highly Reactive)> 10,000 (None)Negative

Data Interpretation: The trans isomer (t-MBCCA) demonstrates significantly higher cytotoxicity and a shorter acyl glucuronide half-life, validating the stereochemical shielding hypothesis. Meanwhile, the unsubstituted BCCA eliminates the ERα binding liability entirely.

Toxicity Pathway Visualization

The dual-pathway metabolic activation of c-MBCCA requires careful monitoring during drug development. The diagram below illustrates the logical relationship between Phase I/II metabolism and the resulting toxicological endpoints.

ToxicityPathway MBCCA c-MBCCA (Parent Compound) UGT Hepatic UGTs (Phase II) MBCCA->UGT Glucuronidation CYP CYP450 Enzymes (Phase I) MBCCA->CYP O-Demethylation AcylGluc Acyl Glucuronide (Reactive Electrophile) UGT->AcylGluc Phenol Phenolic Metabolite (O-Demethylation) CYP->Phenol ProteinBind Covalent Protein Binding AcylGluc->ProteinBind Nucleophilic Attack ERBind ERα Receptor Binding Phenol->ERBind Structural Mimicry Tox Idiosyncratic Hepatotoxicity ProteinBind->Tox Endocrine Endocrine Disruption ERBind->Endocrine

Metabolic activation pathways of c-MBCCA leading to hepatotoxicity and endocrine disruption.

Experimental Protocols for Toxicity Profiling

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every reagent choice is deliberate and grounded in biochemical causality.

Protocol A: Acyl Glucuronidation & Protein Binding Assay

Objective: Quantify the formation and stability of reactive acyl glucuronides. Causality Check: We utilize Human Liver Microsomes (HLMs) supplemented with Alamethicin . Because UGT active sites are located on the luminal side of the endoplasmic reticulum, intact microsomes will artificially restrict substrate access. Alamethicin is a pore-forming peptide that permeabilizes the membrane; omitting it will result in false-negative toxicity data.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

  • Microsome Permeabilization: Thaw HLMs on ice. Incubate the HLMs (1 mg/mL final protein concentration) with Alamethicin (50 µg/mg protein) on ice for 15 minutes to expose the luminal UGT enzymes.

  • Reaction Initiation: Add c-MBCCA to a final concentration of 10 µM. Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor UDP-glucuronic acid (UDPGA) to a final concentration of 2 mM.

  • Time-Course Quenching: At designated time points (0, 15, 30, 60, and 120 minutes), withdraw 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and the formation of the acyl glucuronide adduct (identified by a +176 Da mass shift).

Protocol B: ERα Competitive Binding Fluorescence Polarization (FP) Assay

Objective: Assess the potential for endocrine disruption via estrogen receptor binding. Causality Check: We employ a Fluorescence Polarization (FP) assay rather than a standard ELISA. FP allows for a homogeneous, wash-free measurement of binding kinetics in real-time. When the bulky ERα protein binds the small fluorescent tracer, rotational dynamics slow down, increasing polarization. Displacement by our toxic metabolite lowers the polarization, providing a highly sensitive, self-validating readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, 0.1% BSA). Dilute recombinant human ERα to a working concentration of 15 nM.

  • Tracer Addition: Add a fluorescent estradiol tracer (e.g., Fluormone™ ES2) to the buffer at a final concentration of 1 nM.

  • Compound Titration: In a black 384-well microplate, perform a 10-point serial dilution (from 10 µM down to 0.5 nM) of the CYP450-generated phenolic metabolite of c-MBCCA.

  • Equilibration: Add the ERα/Tracer complex to the compound wells. Incubate the plate in the dark at room temperature for 2 hours to ensure thermodynamic equilibrium is reached.

  • Measurement & Calculation: Read the microplate on a multi-mode plate reader equipped with FP filters (Excitation: 485 nm, Emission: 530 nm). Calculate the IC₅₀ based on the sigmoidal shift in milli-Polarization (mP) values.

References

  • Route Design to Manufacture: Synthesis of the Heterocyclic Fragment of AZD5718 Using a Non-cryogenic Lithiation-Alkoxycarbonylation Reaction. Organic Process Research & Development.[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development.[Link]

Safety & Regulatory Compliance

Safety

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid Proper management of chemical inventory is a critical component of laboratory safety and operational excellence. This g...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Proper management of chemical inventory is a critical component of laboratory safety and operational excellence. This guide provides drug development professionals and researchers with an authoritative, step-by-step operational and disposal framework for cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS: 57078-11-2). By integrating rigorous physicochemical profiling with field-proven safety protocols, this document ensures absolute compliance and protects both laboratory personnel and the environment.

Physicochemical & Safety Profile

Before handling this compound, it is essential to understand its physical properties and how they dictate safety requirements. The quantitative data below summarizes the structural and safety implications of this specific organic acid.

PropertyValueOperational & Safety Implication
Chemical Name cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acidStandard nomenclature for safety logs.
CAS Number 57078-11-2Essential for precise SDS tracking and EHS logging.
Molecular Formula C15H18O4Confirms the absence of halogens; dictates disposal routing.
Molecular Weight 262.30 g/mol High molecular weight solid; low vapor pressure at room temp.
Physical State Solid (Powder/Crystalline)Poses a particulate aerosolization and inhalation risk.
Hazard Class Non-halogenated organic acidRequires strict segregation from strong bases and oxidizers.

Hazard Causality: As a lipophilic organic acid containing a methoxybenzoyl moiety, this compound can act as a skin and eye irritant. Its lipophilicity allows it to penetrate the lipid bilayer of the stratum corneum more readily than purely hydrophilic acids, making dermal protection critical.

Operational Handling Plan

To ensure a self-validating safety system, every step of the handling process must incorporate physical and administrative controls.

Step-by-Step Handling Methodology:

  • Environmental Control: Perform all weighing, transfer, and dissolution operations inside a certified chemical fume hood.

    • Causality: The solid powder form presents a micro-particulate inhalation hazard. The fume hood's face velocity ensures aerosolized particulates are actively drawn away from the operator's breathing zone.

  • Static Elimination: Use an anti-static weighing boat and, if available, an ionizing bar.

    • Causality: Organic powders frequently accumulate static charge, causing them to repel from the spatula, aerosolize, and contaminate the balance area.

  • Tool Selection: Utilize stainless steel or PTFE-coated spatulas.

    • Causality: These materials are chemically inert to organic acids, preventing cross-contamination from metal degradation[1].

  • Personal Protective Equipment (PPE): Double-glove with 100% nitrile gloves and wear ANSI Z87.1 compliant safety goggles.

    • Causality: Nitrile provides excellent chemical resistance against incidental contact with organic acids, preventing dermal absorption. Goggles protect the ocular mucosa from particulate irritation.

Immediate Spill Response Protocol

In the event of an accidental release, execute the following self-validating recovery protocol:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

    • Causality: Prevents the tracking of the chemical powder throughout the laboratory, which would expand the contamination zone.

  • Containment (Solid Spill): Do not dry sweep. Gently cover the spilled powder with paper towels slightly dampened with water or a mild solvent like ethanol.

    • Causality: Dry sweeping vigorously aerosolizes the fine powder, creating an immediate inhalation hazard. Dampening the material suppresses dust formation.

  • Collection: Use a non-sparking plastic scoop to transfer the dampened material into a compatible waste container.

  • Decontamination: Wash the spill surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) followed by soap and water.

    • Causality: The mild base neutralizes residual microscopic traces of the organic acid, ensuring the surface is chemically safe for subsequent laboratory operations.

Logistical Disposal Plan

Improper disposal of organic acids can lead to dangerous chemical incompatibilities or environmental contamination. Follow this step-by-step logistical plan for final disposal.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Isolate the waste exclusively into the "Non-Halogenated Organic Acid" stream.

    • Causality: Mixing non-halogenated organic acids with halogenated solvents (e.g., chloroform, dichloromethane) complicates the institutional incineration process. Halogens require specialized high-temperature scrubbers to prevent the release of highly toxic dioxins and furans into the atmosphere[2].

  • Containerization: Transfer the waste into a High-Density Polyethylene (HDPE) or borosilicate glass container.

    • Causality: Organic acids can slowly react with standard metal surfaces over time, leading to corrosive degradation and potential container failure. HDPE provides superior chemical inertness and impact resistance[1].

  • Labeling: Immediately affix a compliant "Hazardous Waste" label to the container. Write out the full chemical name: cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid.

    • Causality: Using abbreviations or structural shorthand can lead to misidentification during emergency spill responses or EHS processing, directly violating OSHA Hazard Communication Standards (HCS)[3].

  • Satellite Accumulation: Store the sealed container in a designated, ventilated corrosive/flammable storage cabinet at room temperature. Utilize secondary containment (e.g., a polypropylene tray).

    • Causality: Secondary containment captures accidental structural failures or leaks from the primary container, preventing catastrophic cross-contamination with incompatible chemicals stored nearby.

  • Final Institutional Disposal: Coordinate with your Environmental Health and Safety (EHS) department to schedule a pickup for licensed incineration.

Disposal Workflow Visualization

The following decision tree illustrates the logical routing for segregating and disposing of this compound to ensure institutional compliance.

DisposalWorkflow Start Waste Generation: cis-2-(4-Methoxybenzoyl) cyclohexane-1-carboxylic acid CheckHalogen Halogen Content Check Start->CheckHalogen NonHalogenated Non-Halogenated Organic Acid Stream CheckHalogen->NonHalogenated No Halogens StateCheck Physical State? NonHalogenated->StateCheck SolidWaste Solid Waste (Contaminated PPE/Powder) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Solutions) StateCheck->LiquidWaste Liquid Container HDPE / Borosilicate Containerization SolidWaste->Container LiquidWaste->Container Labeling Label: Hazardous Waste Non-Halogenated Organic Acid Container->Labeling EHS EHS / Institutional Incineration Labeling->EHS

Figure 1: Waste segregation and disposal workflow for non-halogenated organic acids.

References

  • Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication - Overview." Available at: [Link]

Sources

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